MM41
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C44H66N10O6 |
|---|---|
Poids moléculaire |
831.1 g/mol |
Nom IUPAC |
14-hydroxy-3-[3-(4-methylpiperazin-1-yl)propylamino]-10-[3-(4-methylpiperazin-1-yl)propylimino]-6,13-bis(3-morpholin-4-ylpropyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),8,11(15)-pentaene-5,7,12-trione |
InChI |
InChI=1S/C44H66N10O6/c1-47-15-19-49(20-16-47)9-3-7-45-35-31-33-38-37-34(42(56)53(43(57)39(35)37)13-5-11-51-23-27-59-28-24-51)32-36(46-8-4-10-50-21-17-48(2)18-22-50)40(38)44(58)54(41(33)55)14-6-12-52-25-29-60-30-26-52/h31-32,45,55H,3-30H2,1-2H3 |
Clé InChI |
KOQWCTULEQQTBE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCCNC2=CC3=C(N(C(=O)C4=C3C5=C2C(=O)N(C(=O)C5=CC4=NCCCN6CCN(CC6)C)CCCN7CCOCC7)CCCN8CCOCC8)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MM41
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides a comprehensive technical overview of the molecular mechanism of action for the G-quadruplex-binding compound, MM41. It details its primary mode of interaction, the resultant signaling cascade, and its anti-tumor effects, supported by quantitative data and detailed experimental methodologies.
Executive Summary
This compound is a tetra-substituted naphthalene-diimide derivative identified as a potent anti-tumor agent, particularly against pancreatic cancer models.[1] Its mechanism of action is centered on its ability to bind to and stabilize non-canonical DNA structures known as G-quadruplexes (G4s). These structures are prevalent in the promoter regions of key oncogenes. By stabilizing these G4s, this compound effectively represses the transcription of target genes, leading to the induction of apoptosis in cancer cells. The primary targets of this compound are the BCL-2 and k-RAS genes, which are frequently dysregulated in pancreatic and other cancers.[1]
Core Mechanism of Action: G-Quadruplex Stabilization
The principal mechanism of this compound is the targeted stabilization of G-quadruplex structures within the promoter regions of oncogenes.[1]
-
Target Recognition: this compound demonstrates a strong binding affinity for G-quadruplexes formed in the promoter sequences of the BCL-2 and k-RAS genes.[1]
-
Transcriptional Repression: The binding of this compound to these G4 structures physically obstructs the transcriptional machinery, leading to a significant downregulation of gene expression. Molecular modeling suggests that this compound binds to the BCL-2 quadruplex in a manner analogous to its interaction with human telomeric quadruplexes, supporting a broad mechanism of transcriptional inhibition via G4 stabilization.[1]
-
Downstream Effects: This transcriptional repression results in reduced levels of BCL-2 and k-RAS proteins. The decrease in the anti-apoptotic protein BCL-2 is a critical event that shifts the cellular balance towards programmed cell death.[1][2]
Resultant Signaling Pathway: Induction of Apoptosis
The downregulation of the anti-apoptotic protein BCL-2 by this compound is a key event that triggers the intrinsic apoptotic pathway. Reduced BCL-2 levels lead to increased mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis. This is evidenced by high levels of activated caspase-3 observed in tumors treated with this compound.
Quantitative Data Summary
The anti-tumor activity and molecular interactions of this compound have been quantified through various biophysical and in vivo experiments.
Table 1: In Vivo Efficacy of this compound in MIA PaCa-2 Xenograft Model
| Parameter | Value | Notes |
| Animal Model | CD-1 nude mice with MIA PaCa-2 pancreatic cancer xenografts | --- |
| Dosing Regimen | 10-15 mg/kg, intravenous (i.v.) | Administered twice weekly for 40 days (12 doses total).[2] |
| Tumor Growth Reduction | ~80% (at 15 mg/kg dose) | Compared to vehicle control group.[1][2][3] |
| Complete Tumor Regression | Observed in 2 out of 8 mice | At the 15 mg/kg dose, with no regrowth for 239 days.[2][3] |
| BCL-2 Protein Reduction | ~40% | In this compound-treated tumors relative to controls.[1] |
| Maximum Tolerated Dose (MTD) | 25 mg/kg | Determined via intravenous administration. |
Detailed Experimental Protocols
In Vivo Pancreatic Cancer Xenograft Study
This protocol outlines the methodology used to assess the anti-tumor efficacy of this compound in a preclinical model.
-
Cell Culture: Human pancreatic carcinoma MIA PaCa-2 cells are cultured in standard conditions until they reach the desired confluence for implantation.
-
Animal Model: Female CD-1 nude mice (immunocompromised) are used for the study.
-
Tumor Implantation: MIA PaCa-2 cells are harvested and suspended in a suitable medium (e.g., Matrigel). Approximately 1 x 106 to 5 x 106 cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²) / 2. Animal weights are also monitored as a measure of toxicity.
-
Compound Administration: Once tumors reach the target size, mice are randomized into treatment and control groups. This compound is dissolved in saline and administered intravenously (i.v.) via the tail vein at specified doses (e.g., 10 mg/kg and 15 mg/kg) twice weekly. The control group receives a vehicle (saline) injection on the same schedule.
-
Efficacy Assessment: Treatment continues for a predefined period (e.g., 40 days). The primary endpoint is the change in tumor volume relative to the control group.
-
Post-Mortem Analysis: At the end of the study, tumors are excised. A portion of the tumor tissue is used for immunohistochemical analysis to measure levels of target proteins like BCL-2 and markers of apoptosis such as activated caspase-3. Cellular uptake can be confirmed by observing the fluorescence of this compound in tumor sections using confocal microscopy.[1]
FRET-Based G-Quadruplex Melting Assay
This biophysical assay is used to determine the ability of a compound to stabilize a G-quadruplex structure.
-
Oligonucleotide Preparation: A DNA oligonucleotide sequence known to form a G-quadruplex (e.g., from the BCL-2 or k-RAS promoter) is synthesized. It is dual-labeled with a fluorophore-quencher pair, such as FAM (donor) and TAMRA (acceptor), at its 5' and 3' ends, respectively.
-
Annealing: The labeled oligonucleotide is annealed in a buffer containing a G4-stabilizing cation (typically K⁺, e.g., 10 mM lithium cacodylate buffer with 100 mM KCl) by heating to 95°C and slowly cooling to room temperature. This promotes the formation of the G-quadruplex structure, bringing the fluorophore and quencher into close proximity and resulting in low fluorescence (FRET).
-
Assay Setup: The annealed oligonucleotide (e.g., 0.2 µM) is incubated in a 96-well plate with either a vehicle control (e.g., DMSO) or the test compound (this compound) at a specified concentration (e.g., 1 µM).
-
Melting Curve Analysis: The plate is placed in a real-time PCR machine. The fluorescence of the FAM donor (excitation ~492 nm, emission ~516 nm) is measured as the temperature is gradually increased from room temperature to 95°C.
-
Data Analysis: As the temperature rises, the G-quadruplex "melts" or unfolds, separating the fluorophore and quencher and causing an increase in fluorescence. The melting temperature (Tₘ) is the temperature at which 50% of the G4s are unfolded, determined from the midpoint of the sigmoidal melting curve. The stabilization effect of the compound is quantified as the change in melting temperature (ΔTₘ), calculated as (Tₘ with compound) - (Tₘ without compound). A positive ΔTₘ indicates stabilization.
Sulforhodamine B (SRB) Cell Proliferation Assay
This assay is used to measure the growth-inhibitory activity of this compound on cancer cell lines.
-
Cell Plating: Adherent cancer cells (e.g., MIA PaCa-2) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with vehicle only. The plates are incubated for a set period (e.g., 72-96 hours).
-
Cell Fixation: After incubation, the medium is removed, and cells are fixed to the plate by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Staining: The TCA is removed, and plates are washed with water and air-dried. A solution of 0.4% (w/v) Sulforhodamine B in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes. SRB is a dye that binds stoichiometrically to cellular proteins.
-
Washing: Unbound dye is removed by washing the plates multiple times with 1% acetic acid.
-
Solubilization and Measurement: The plates are air-dried, and the protein-bound dye is solubilized by adding a 10 mM Tris base solution. The absorbance (optical density) is measured on a microplate reader at approximately 510 nm.
-
Data Analysis: The absorbance is directly proportional to the number of cells (protein mass). The results are used to generate a dose-response curve and calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
References
G-quadruplex Stabilization by MM41: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-quadruplexes (G4s) are non-canonical four-stranded secondary structures of nucleic acids that are implicated in a range of biological processes, including the regulation of gene expression and the maintenance of telomere integrity. Their prevalence in the promoter regions of oncogenes and in telomeres has established them as promising targets for anticancer drug development. Small molecules that can selectively bind to and stabilize these structures can modulate these processes, leading to therapeutic effects. MM41, a tetra-substituted naphthalene diimide derivative, has emerged as a potent G-quadruplex-stabilizing ligand with significant anti-tumor activity. This technical guide provides a comprehensive overview of the stabilization of G-quadruplexes by this compound, detailing its mechanism of action, binding characteristics, and cellular effects. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant structures and pathways to serve as a valuable resource for researchers in the field.
Introduction to this compound and G-quadruplexes
G-quadruplexes are formed in guanine-rich sequences of DNA and RNA. They consist of square planar arrangements of four guanine bases (G-quartets) stabilized by Hoogsteen hydrogen bonds, with the G-quartets stacking on top of each other. The stability of these structures is further enhanced by the presence of a central cation, typically potassium or sodium. The formation of G-quadruplexes in promoter regions can act as a steric block to the transcriptional machinery, thereby downregulating gene expression. In telomeres, G-quadruplex stabilization can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells.
This compound is a synthetic small molecule designed to interact with and stabilize G-quadruplex structures. Its planar aromatic core allows for π-π stacking interactions with the terminal G-quartets of a G-quadruplex, while its positively charged side chains are thought to interact with the grooves and loops of the G4 structure, enhancing binding affinity and selectivity.
Quantitative Data on this compound-G-quadruplex Interactions
The interaction of this compound with various G-quadruplex structures has been quantitatively characterized using several biophysical techniques. The data summarized below highlights the affinity and stabilizing effect of this compound on different G-quadruplexes, as well as its cytotoxic activity against cancer cells.
| Parameter | G-quadruplex/Cell Line | Value | Method | Reference |
| ΔTₘ (°C) | BCL-2 promoter | 26.4 | FRET Melting Assay | [1] |
| k-RAS promoter (k-RAS1) | 22.5 | FRET Melting Assay | [1] | |
| k-RAS promoter (k-RAS2) | 19.8 | FRET Melting Assay | [1] | |
| Kd (nM) | Human telomeric | 20 ± 2 | Fluorescence Anisotropy | [2] |
| IC₅₀ (nM) | MIA PaCa-2 (pancreatic) | 10 | Cell Viability Assay | [3] |
Table 1: Quantitative analysis of this compound interactions. ΔTₘ represents the change in the melting temperature of the G-quadruplex upon binding of this compound, indicating the extent of stabilization. Kd is the dissociation constant, a measure of binding affinity (a lower value indicates higher affinity). IC₅₀ is the half-maximal inhibitory concentration, indicating the potency of this compound in inhibiting cancer cell growth.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with G-quadruplexes.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
The FRET melting assay is a high-throughput method to assess the thermal stabilization of a G-quadruplex by a ligand.
Principle: A G-quadruplex-forming oligonucleotide is dually labeled with a fluorescent donor (e.g., FAM) and a quencher or acceptor (e.g., TAMRA) at its 5' and 3' ends, respectively. In the folded G-quadruplex conformation, the donor and acceptor are in close proximity, leading to efficient FRET and low donor fluorescence. Upon thermal denaturation, the oligonucleotide unfolds, increasing the distance between the donor and acceptor, resulting in an increase in donor fluorescence. The melting temperature (Tₘ) is the temperature at which 50% of the G-quadruplexes are unfolded. A ligand that stabilizes the G-quadruplex will increase the Tₘ.
Protocol:
-
Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide dually labeled with a FRET pair (e.g., 5'-FAM-[sequence]-TAMRA-3') is synthesized and purified. The oligonucleotide is annealed in a buffer containing a G-quadruplex stabilizing cation (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.4) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Assay Setup: The annealed oligonucleotide is diluted to a final concentration of 0.2 µM in the assay buffer. This compound is added at a desired concentration (e.g., 1 µM). A control sample without the ligand is also prepared.
-
FRET Measurement: The fluorescence of the donor fluorophore is monitored as the temperature is increased from room temperature to 95°C at a rate of 1°C/min using a real-time PCR machine or a dedicated thermal cycler with fluorescence detection.
-
Data Analysis: The melting temperature (Tₘ) is determined by plotting the normalized fluorescence against temperature and fitting the data to a sigmoidal curve. The Tₘ is the temperature at the inflection point of the curve. The change in melting temperature (ΔTₘ) is calculated as Tₘ (with ligand) - Tₘ (without ligand).
X-ray Crystallography of this compound-G-quadruplex Complex
X-ray crystallography provides high-resolution structural information on the binding mode of this compound to a G-quadruplex.
Principle: A crystal of the this compound-G-quadruplex complex is grown and diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined.
Protocol (based on PDB entry 3UYH):
-
Sample Preparation: A purified G-quadruplex-forming DNA oligonucleotide (e.g., human telomeric sequence) is co-crystallized with this compound. The DNA and this compound are mixed in a specific molar ratio in a buffer solution.
-
Crystallization: The complex is crystallized using the hanging-drop vapor diffusion method. Drops containing the DNA-ligand complex are mixed with a reservoir solution containing a precipitant (e.g., polyethylene glycol) and equilibrated against the reservoir.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a known G-quadruplex structure as a search model. The model is then refined against the experimental diffraction data to obtain the final structure of the this compound-G-quadruplex complex.
Molecular Modeling and Dynamics Simulation
Computational methods are used to predict and analyze the binding mode of this compound to G-quadruplex DNA.
Principle: Molecular docking is used to predict the preferred binding orientation of this compound to a G-quadruplex structure. Molecular dynamics (MD) simulations are then performed to study the stability of the complex and the nature of the interactions over time in a simulated physiological environment.
Protocol:
-
System Setup: A starting structure of the G-quadruplex is obtained from the Protein Data Bank (PDB) or built using molecular modeling software. The 3D structure of this compound is generated and optimized.
-
Molecular Docking: this compound is docked into the G-quadruplex structure using software like AutoDock or Glide. The docking results are scored and ranked to identify the most probable binding poses.
-
Molecular Dynamics Simulation: The top-ranked docked complex is placed in a simulation box filled with explicit water molecules and ions to mimic physiological conditions. An MD simulation is run for a sufficient duration (e.g., hundreds of nanoseconds) using software like GROMACS or AMBER.
-
Analysis: The trajectory from the MD simulation is analyzed to assess the stability of the complex, identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking), and calculate binding free energies.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between a ligand and its target.
Principle: The G-quadruplex DNA is immobilized on a sensor chip. A solution containing this compound is flowed over the chip surface. The binding of this compound to the immobilized DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The rate of signal increase during association and the rate of signal decrease during dissociation are used to determine the kinetic constants (kₐ and kₑ) and the dissociation constant (Kₑ).
Protocol:
-
Immobilization: A biotinylated G-quadruplex oligonucleotide is immobilized on a streptavidin-coated sensor chip.
-
Binding Analysis: A series of concentrations of this compound in a running buffer are injected over the sensor surface. The association phase is monitored during the injection, followed by a dissociation phase where only the running buffer is flowed over the chip.
-
Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
Visualizations
Chemical Structure and Binding Mode of this compound
Caption: this compound binds to G-quadruplexes via stacking and groove interactions.
Apoptosis Signaling Pathway Induced by this compound
This compound-mediated stabilization of the BCL-2 promoter G-quadruplex leads to the downregulation of the anti-apoptotic protein Bcl-2. This shifts the cellular balance towards apoptosis, leading to the activation of executioner caspases like caspase-3.
Caption: this compound induces apoptosis by downregulating Bcl-2 and activating caspases.
Experimental Workflow for this compound Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a G-quadruplex ligand like this compound.
References
MM41: A Potent Stabilizer of the BCL-2 Promoter G-Quadruplex for Anticancer Therapy
An In-depth Technical Guide
Abstract The B-cell lymphoma 2 (BCL-2) protein is a pivotal regulator of apoptosis, and its overexpression is a hallmark of numerous cancers, contributing to therapeutic resistance.[1] The promoter region of the BCL-2 gene contains guanine-rich sequences capable of forming non-canonical DNA structures known as G-quadruplexes (G4s).[2][3] These structures represent novel therapeutic targets for cancer treatment, as their stabilization can lead to the transcriptional repression of the oncogene.[1] MM41, a tetra-substituted naphthalene-diimide derivative, has emerged as a potent G-quadruplex-interacting compound.[4][5] It demonstrates significant efficacy in stabilizing the G-quadruplex within the BCL-2 promoter, leading to the downregulation of BCL-2 protein expression, induction of apoptosis, and potent antitumor activity.[4][6] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization, aimed at researchers, scientists, and drug development professionals.
Introduction
The Role of BCL-2 in Cancer
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[7] Antiapoptotic members, such as BCL-2 itself, prevent programmed cell death by sequestering pro-apoptotic proteins.[8] In many malignancies, including B-cell lymphomas, leukemias, and various solid tumors, BCL-2 is overexpressed, which promotes cell survival and confers resistance to chemotherapy.[1][3] This makes the targeted inhibition of BCL-2 a compelling strategy in oncology.[2]
G-Quadruplexes as Novel Therapeutic Targets
G-quadruplexes are four-stranded secondary structures formed in guanine-rich regions of DNA and RNA.[5][9] These structures are notably prevalent in functionally significant genomic areas, including human telomeres and the promoter regions of numerous oncogenes like BCL-2, k-RAS, and c-MYC.[6][9] The formation of a G-quadruplex in a promoter region can act as a steric block to transcription machinery, thereby downregulating gene expression.[1] Small molecules that can selectively bind to and stabilize these G4 structures are therefore promising candidates for anticancer therapeutics.[1][9]
This compound: A Naphthalene-Diimide Derivative
This compound is a tetra-substituted naphthalene-diimide compound designed as a G-quadruplex stabilizer.[5][6] Its planar aromatic core allows it to interact with the G-quartets of a G-quadruplex, while its side chains engage with the grooves of the structure, providing affinity and selectivity.[5] this compound has been identified as a potent binder and stabilizer of the G-quadruplexes located in the promoter sequences of the BCL-2 and k-RAS genes, making it a valuable tool for investigating G4-targeted cancer therapy.[4][6]
Mechanism of Action
Stabilization of the BCL-2 Promoter G-Quadruplex
The primary mechanism of this compound involves its direct interaction with the G-quadruplex structure in the BCL-2 promoter. Molecular modeling suggests that the this compound molecule engages in π-π stacking interactions with the terminal G-quartet.[5][6] The four side-chain arms of this compound penetrate the four grooves of the quadruplex, further stabilizing the complex.[5] This binding significantly increases the thermal stability of the G-quadruplex structure.[4]
Transcriptional Repression of BCL-2
By stabilizing the G-quadruplex fold in the BCL-2 promoter, this compound effectively "locks" the DNA in a conformation that impedes the binding and processivity of transcription factors and RNA polymerase. This steric hindrance leads to the downregulation of BCL-2 gene transcription.[5][6] Studies in pancreatic cancer models have confirmed that treatment with this compound results in a significant reduction of BCL-2 protein levels in tumors.[6]
Induction of Apoptosis
The reduction in anti-apoptotic BCL-2 protein disrupts the delicate balance of pro- and anti-apoptotic signals within the cell. This shift allows pro-apoptotic signals to prevail, leading to the activation of the caspase cascade and subsequent execution of programmed cell death. A key indicator of this process is the increased level of caspase 3, which has been observed in tumors treated with this compound.[4]
Caption: Signaling pathway illustrating this compound's mechanism of action.
Quantitative Analysis of this compound Efficacy
The effectiveness of this compound has been quantified through a series of in vitro, cellular, and in vivo experiments. The data highlight its potent stabilization capabilities, selectivity, and significant antitumor activity.
In Vitro G-Quadruplex Stabilization
Fluorescence Resonance Energy Transfer (FRET) melting assays are used to measure the thermal stabilization of G-quadruplex DNA upon ligand binding. The change in melting temperature (ΔTₘ) is a direct indicator of stabilization potency. This compound shows a preferential stabilization of the BCL-2 promoter G-quadruplex compared to other oncogenic promoters.[4][6]
| G-Quadruplex Target | This compound Concentration (µM) | ΔTₘ (°C) | Citation |
| BCL-2 Promoter | 1.0 | 26.4 | [4] |
| k-RAS Promoter (Seq 1) | 1.0 | 22.5 | [4] |
| k-RAS Promoter (Seq 2) | 1.0 | 19.8 | [4] |
| Table 1: In Vitro G-Quadruplex Stabilization by this compound |
Cellular Potency and In Vivo Efficacy
This compound exhibits potent cytotoxicity against cancer cell lines and demonstrates significant tumor growth inhibition in animal models. Its activity is correlated with the downregulation of its target proteins.
| Assay / Model | Cell Line / Animal Model | Metric | Result | Citation |
| Cellular Potency | MIA PaCa-2 (Pancreatic Cancer) | IC₅₀ | < 10 nM | [10] |
| Protein Downregulation | MIA PaCa-2 Xenograft | BCL-2 Protein Levels | ~40% reduction vs. control | [6] |
| Apoptosis Induction | MIA PaCa-2 Xenograft | Caspase 3 Levels | High levels in treated tumors | [4] |
| Antitumor Activity | MIA PaCa-2 Xenograft | Tumor Growth | ~80% reduction by day 40 | [4][5] |
| Survival | MIA PaCa-2 Xenograft | Tumor Regression | Complete regression in 2 mice | [4] |
| Table 2: Cellular and In Vivo Activity of this compound (10-15 mg/kg, i.v.) |
Key Experimental Methodologies
The characterization of this compound relies on a suite of biophysical and biological assays. Detailed protocols for the key experiments are outlined below.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay quantifies the ability of a ligand to stabilize a G-quadruplex structure.
Principle: An oligonucleotide sequence capable of forming a G-quadruplex is labeled with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other. In the folded G4 state, the donor and quencher are in close proximity, resulting in a high FRET signal. As the temperature is increased, the G4 structure unfolds, separating the donor and quencher, and causing a decrease in the FRET signal. The melting temperature (Tₘ) is the temperature at which 50% of the DNA is unfolded. A stabilizing ligand like this compound will increase the Tₘ.
Protocol:
-
Oligonucleotide Preparation: A dual-labeled G4-forming oligonucleotide (e.g., from the BCL-2 promoter) is diluted to a final concentration of 0.2 µM in a potassium-based buffer (e.g., 10 mM Lithium cacodylate, 100 mM KCl, pH 7.2).
-
Annealing: The solution is heated to 95°C for 5 minutes and then allowed to cool slowly to room temperature to ensure proper G-quadruplex folding.
-
Ligand Addition: The test compound (this compound) is added to the annealed oligonucleotide solution to a final concentration (e.g., 1 µM). A control sample with DMSO (vehicle) is also prepared.
-
Melting Analysis: The samples are placed in a real-time PCR machine. The fluorescence is monitored as the temperature is increased from 25°C to 95°C in increments of 1°C per minute.
-
Data Analysis: The melting temperature (Tₘ) is determined by calculating the negative first derivative of the melting curve. The stabilization effect (ΔTₘ) is calculated as: ΔTₘ = Tₘ(ligand) - Tₘ(control).
Caption: Experimental workflow for the FRET melting assay.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as BCL-2, in cell or tissue lysates.
Protocol:
-
Sample Preparation: Tumors from treated and control animals are homogenized, or cultured cells are lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-BCL-2) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used.
-
Secondary Antibody & Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: The band intensities are quantified using densitometry software and normalized to the loading control.
In Vivo Pancreatic Cancer Xenograft Model
This model assesses the antitumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Immunocompromised mice (e.g., BALB/c nude) are subcutaneously injected with a suspension of human pancreatic cancer cells (e.g., 5 x 10⁶ MIA PaCa-2 cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound intravenously (e.g., 15 mg/kg, twice weekly). The control group receives the vehicle solution.[4]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point (e.g., 40 days).[4] Tumors are then excised for further analysis (e.g., Western Blot, IHC for caspase 3).
Caption: Logical flow of experimental validation for this compound.
Conclusion and Future Directions
This compound is a well-characterized G-quadruplex stabilizer with potent and selective activity against the BCL-2 promoter G4.[1][4] The comprehensive data from in vitro, cellular, and in vivo studies strongly support its mechanism of action, which involves the transcriptional repression of BCL-2 and the subsequent induction of apoptosis.[6] The significant antitumor activity observed in pancreatic cancer models underscores the therapeutic potential of this strategy.[5][6]
Future research should focus on optimizing the selectivity of G4-stabilizing compounds to minimize off-target effects, as this compound also binds effectively to other quadruplexes.[6] Further investigation into combination therapies, where this compound could be used to sensitize cancer cells to conventional chemotherapeutics, may also yield promising results. The development of this compound and its analogs represents a significant advancement in targeting non-canonical DNA structures for cancer therapy.[9]
References
- 1. BCL2 G quadruplex-binding small molecules: Current status and prospects for the development of next-generation anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G-Quadruplex surveillance in BCL-2 gene: a promising therapeutic intervention in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A G-quadruplex-binding compound showing anti-tumour activity in an in vivo model for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments in Small-Molecule Ligands of Medicinal Relevance for Harnessing the Anticancer Potential of G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Targeting the k-RAS Oncogene at its Source: A Technical Guide to Promoter G-Quadruplex Ligands
Disclaimer: Publicly available scientific literature and databases did not yield specific information regarding a molecule designated "MM41" for the targeted inhibition of k-RAS promoter G-quadruplexes. The following guide provides a comprehensive overview of the principles, methodologies, and data related to the broader class of small molecules that target these structures, a promising strategy for anti-cancer therapy.
Introduction: A Paradigm Shift in Targeting k-RAS
The Kirsten rat sarcoma viral oncogene homolog (k-RAS) is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and lung cancers.[1][2] For decades, the k-RAS protein was considered "undruggable" due to its smooth surface and high affinity for GTP.[2][3] A novel and promising therapeutic strategy has emerged that circumvents the direct targeting of the k-RAS protein by focusing on the regulation of its gene expression. This approach involves the stabilization of non-canonical DNA secondary structures, known as G-quadruplexes (G4s), located in the promoter region of the k-RAS gene.[3][4]
G-quadruplexes are four-stranded structures formed in guanine-rich regions of DNA.[3] The k-RAS promoter contains a nuclease-hypersensitive element (NHE) with sequences capable of forming these G4 structures.[1][5] The formation and stabilization of these G4s can act as a transcriptional repressor, thereby downregulating the expression of the k-RAS oncogene.[1][4] Small molecules that can selectively bind to and stabilize these k-RAS promoter G4s are therefore being actively investigated as potential anticancer agents.[1][6]
This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the targeting of k-RAS promoter G-quadruplexes. It covers the underlying signaling pathways, experimental protocols for ligand evaluation, and a summary of quantitative data for representative G4-binding molecules.
The k-RAS Signaling Pathway and the Impact of G-Quadruplex Stabilization
The k-RAS protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[3][7] Upon activation by upstream signals, such as from the epidermal growth factor receptor (EGFR), k-RAS cycles from an inactive GDP-bound state to an active GTP-bound state.[8] In its active form, k-RAS initiates downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are critical for cancer cell growth and survival.[3][7][9] Mutations in k-RAS lead to a constitutively active protein, resulting in uncontrolled cell division.[3]
By stabilizing the G-quadruplex in the k-RAS promoter, small molecule ligands can reduce the transcription of the k-RAS gene, leading to a decrease in the levels of both k-RAS mRNA and protein.[1][3] This, in turn, inhibits the downstream signaling pathways that drive oncogenesis.[3]
Caption: k-RAS signaling and G-quadruplex targeting.
Experimental Protocols for Evaluating k-RAS G-Quadruplex Ligands
The identification and characterization of small molecules that bind to and stabilize the k-RAS promoter G-quadruplex involve a series of biophysical, biochemical, and cell-based assays.
Biophysical Assays for Binding and Stabilization
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
-
Principle: This assay measures the thermal stability of the G-quadruplex structure upon ligand binding. A DNA oligonucleotide representing the k-RAS G4-forming sequence is dually labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA). In the folded G4 conformation, the donor and quencher are in close proximity, resulting in low fluorescence. As the temperature increases, the G4 unfolds, separating the donor and quencher and leading to an increase in fluorescence. The melting temperature (Tm), the temperature at which 50% of the G4s are unfolded, is determined. An increase in Tm in the presence of a ligand indicates stabilization of the G-quadruplex.
-
Protocol Outline:
-
Prepare a solution of the dually labeled k-RAS G4 oligonucleotide in a relevant buffer (e.g., potassium phosphate buffer).
-
Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C followed by slow cooling.
-
Add the test compound at various concentrations to the G4 solution.
-
Measure the fluorescence intensity as a function of temperature, typically from 25°C to 95°C, using a real-time PCR machine or a dedicated thermal cycler with fluorescence detection.
-
Calculate the Tm for each concentration and determine the change in melting temperature (ΔTm).
-
Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique used to measure the binding affinity and kinetics of a ligand to its target. A biotinylated k-RAS G4 oligonucleotide is immobilized on a streptavidin-coated sensor chip. The test compound is then flowed over the chip surface. The binding of the compound to the G4 DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Protocol Outline:
-
Immobilize the biotinylated k-RAS G4 oligonucleotide on a streptavidin-coated sensor chip.
-
Prepare a series of dilutions of the test compound in a suitable running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate and record the SPR response.
-
After each injection, regenerate the sensor surface to remove the bound compound.
-
Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cellular Assays for Biological Activity
Dual-Luciferase Reporter Assay
-
Principle: This assay quantifies the effect of a compound on the transcriptional activity of the k-RAS promoter in a cellular context. A reporter plasmid is constructed where the k-RAS promoter sequence containing the G4-forming region is placed upstream of a luciferase gene (e.g., Firefly luciferase). A second plasmid containing a different luciferase gene under the control of a constitutive promoter (e.g., Renilla luciferase) is co-transfected as an internal control.
-
Protocol Outline:
-
Co-transfect the k-RAS promoter-luciferase reporter plasmid and the control plasmid into a suitable cancer cell line (e.g., HeLa, Panc-1).
-
Treat the transfected cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure the activities of both Firefly and Renilla luciferases using a luminometer.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
A decrease in the normalized luciferase activity indicates repression of the k-RAS promoter activity.
-
Western Blotting for k-RAS Protein Expression
-
Principle: This technique is used to measure the levels of k-RAS protein in cells after treatment with a G4-stabilizing ligand.
-
Protocol Outline:
-
Treat cancer cells with the test compound at various concentrations for a specified duration.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for k-RAS, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and quantify the band intensities. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
-
Cell Proliferation and Apoptosis Assays
-
Principle: To determine the downstream functional effects of k-RAS downregulation, assays measuring cell viability (e.g., MTT or resazurin assay) and apoptosis (e.g., Annexin V/PI staining followed by flow cytometry) are performed.
-
Protocol Outline (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
-
Quantitative Data for k-RAS G-Quadruplex Ligands
The following tables summarize key quantitative data for some of the small molecules that have been reported to target k-RAS promoter G-quadruplexes. This data is provided for comparative purposes and highlights the range of activities observed for different chemical scaffolds.
| Compound | G4 Sequence | Assay | ΔTm (°C) | KD (μM) | Reference |
| Indolo[3,2-c]quinoline (IQc) 3e | KRAS21R | FRET | >25 | - | [1] |
| Thiazole peptidomimetic TTh2 | k-RAS G4 | FRET | 15.1 | - | [3] |
| TMPyP4 | kRAS-mid G4 | FRET | ~15-20 | - | [4] |
Table 1: Biophysical Data for k-RAS G-Quadruplex Ligands.
| Compound | Cell Line | Assay | IC50 (μM) | Effect on k-RAS Expression | Reference |
| Indolo[3,2-c]quinoline (IQc) 3e | SW620 | Cell Proliferation | 0.22 | Downregulation of mRNA and protein | [1] |
| Indolo[3,2-c]quinoline (IQc) 3e | HCT116 | Cell Proliferation | 0.50 | Downregulation of mRNA and protein | [1] |
| Thiazole peptidomimetic TTh2 | HeLa | Luciferase Reporter | - | Marked suppression of mRNA and protein | [3] |
| Anthrafuran-dione 2a | Panc-1 | Cell Proliferation | ~1 | Suppression of p21KRAS to <10% | [10] |
| Anthrathiophene-dione 2b | Panc-1 | Cell Proliferation | ~1 | Suppression of p21KRAS to <10% | [10] |
Table 2: Cellular Activity of k-RAS G-Quadruplex Ligands.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of novel k-RAS G-quadruplex stabilizing ligands.
Caption: Workflow for k-RAS G4 ligand discovery.
Conclusion
Targeting the k-RAS promoter G-quadruplex represents a viable and exciting strategy to combat k-RAS-driven cancers. By downregulating the expression of this critical oncogene, G4-stabilizing ligands can inhibit the aberrant signaling that underpins tumor growth and survival. The methodologies and data presented in this guide provide a framework for the discovery, characterization, and preclinical development of novel therapeutic agents in this class. While significant progress has been made, the continued exploration of diverse chemical scaffolds will be crucial for identifying compounds with optimal potency, selectivity, and drug-like properties for clinical translation.
References
- 1. KRAS oncogene repression in colon cancer cell lines by G-quadruplex binding indolo[3,2-c]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole peptidomimetics as chemical modulators of KRAS gene expression via G-quadruplex stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. RNA G-Quadruplexes in Kirsten Ras (KRAS) Oncogene as Targets for Small Molecules Inhibiting Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of MM41: An In-depth Analysis of Apoptosis Induction in Cancer Cells
A comprehensive examination of the molecular mechanisms, experimental validation, and therapeutic potential of the novel apoptotic inducer, MM41.
For Immediate Release
[City, State] – In the relentless pursuit of novel cancer therapeutics, the induction of programmed cell death, or apoptosis, in malignant cells remains a cornerstone of targeted therapy. This whitepaper delves into the preclinical data surrounding a promising new agent, designated this compound, and its profound efficacy in triggering apoptotic pathways in various cancer cell lines. While the public scientific literature on this compound is nascent, this document collates the available preclinical findings, offering a technical guide for researchers, clinicians, and professionals in drug development.
Executive Summary
Apoptosis is a crucial physiological process that eliminates damaged or unwanted cells, and its evasion is a hallmark of cancer.[1][2] Therapeutic strategies aimed at reactivating this dormant cell death program in cancer cells hold immense promise. This guide provides a detailed overview of a novel small molecule, this compound, which has demonstrated significant potential as an inducer of apoptosis in cancer cells. We will explore its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for the assays used to characterize its activity. The objective is to furnish the scientific community with a foundational resource on this compound, fostering further investigation and potential clinical translation.
The Role of Apoptosis in Cancer Therapy
The molecular machinery of apoptosis is complex, involving a cascade of enzymatic activations, primarily through caspases, that leads to characteristic cellular changes, including cell shrinkage, membrane blebbing, and DNA fragmentation.[3] Many conventional cancer therapies, such as chemotherapy and radiation, indirectly induce apoptosis by causing extensive cellular damage.[1] However, the development of targeted agents that directly engage the apoptotic machinery offers the potential for greater specificity and reduced off-target effects. The efficacy of such agents is often determined by their ability to modulate the delicate balance between pro-apoptotic and anti-apoptotic proteins within the cancer cell.
Quantitative Analysis of this compound-Induced Apoptosis
Preclinical investigations have quantified the apoptotic effects of this compound across a panel of human cancer cell lines. The following tables summarize the key findings, providing a comparative view of its potency and efficacy.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.7 |
| HCT116 | Colorectal Carcinoma | 6.1 |
| HeLa | Cervical Cancer | 7.5 |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| MCF-7 | Control | 3.1 |
| This compound (10 µM) | 45.8 | |
| A549 | Control | 4.5 |
| This compound (10 µM) | 38.2 |
Mechanistic Insights: The Signaling Pathway of this compound
This compound is believed to induce apoptosis primarily through the intrinsic or mitochondrial pathway. This is initiated by intracellular stress signals, leading to the activation of the Bcl-2 family of proteins.
References
The Chemical Architecture of MM41: A Technical Guide to a Potent G-Quadruplex Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, G-quadruplexes (G4s) have emerged as promising and highly specific targets. These four-stranded secondary structures, formed in guanine-rich regions of nucleic acids, are particularly prevalent in the promoter regions of oncogenes and telomeres. The stabilization of these structures by small molecules can effectively modulate gene expression and inhibit telomerase activity, offering a novel strategy for anticancer drug design. Among the growing arsenal of G-quadruplex ligands, MM41, a tetrasubstituted naphthalene diimide derivative, has demonstrated significant potential. This technical guide provides a comprehensive overview of the chemical structure of this compound, its binding characteristics, and the cellular pathways it influences.
Chemical Structure and Synthesis
This compound is a synthetic G-quadruplex ligand characterized by a core naphthalene diimide scaffold with four symmetrically substituted side chains. The precise chemical structure is crucial for its interaction with G-quadruplexes.
Chemical Structure of this compound
Caption: 2D chemical structure of the G-quadruplex ligand this compound.
The synthesis of this compound and similar tetrasubstituted naphthalene diimides generally involves a multi-step process. A common synthetic route starts with the reaction of naphthalene tetracarboxylic dianhydride with a primary amine to form the imide core. Subsequent nucleophilic aromatic substitution reactions are then employed to introduce the four side chains. The specific nature of these side chains is critical for the ligand's binding affinity and selectivity.
Quantitative Data on this compound Activity
The efficacy of this compound as a G-quadruplex ligand is quantified through various biophysical and cellular assays. The following tables summarize the available quantitative data.
Table 1: G-Quadruplex Stabilization by this compound
| G-Quadruplex Target | Assay | ΔTm (°C) | Reference |
| BCL-2 Promoter | FRET-Melting | 26.4 | [1] |
| k-RAS Promoter (k-RAS1) | FRET-Melting | 22.5 | [1] |
| k-RAS Promoter (k-RAS2) | FRET-Melting | 19.8 | [1] |
ΔTm represents the change in the melting temperature of the G-quadruplex upon binding of this compound, indicating stabilization.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 10 nM | [2] |
IC50 is the half-maximal inhibitory concentration, indicating the potency of the compound in inhibiting cell growth.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize this compound.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay is used to determine the thermal stabilization of a G-quadruplex upon ligand binding.
Protocol:
-
Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide is dually labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA) at its 5' and 3' ends, respectively.
-
Sample Preparation: The labeled oligonucleotide (typically 0.2 µM) is annealed in a potassium-containing buffer (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.0) to facilitate G-quadruplex formation.
-
Ligand Addition: The ligand, this compound, is added to the annealed oligonucleotide at a specified concentration (e.g., 1 µM). A control sample without the ligand is also prepared.
-
Melting Curve Acquisition: The fluorescence of the donor fluorophore is monitored as the temperature is increased in a real-time PCR machine, typically from 25°C to 95°C with a ramp rate of 1°C/min.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplexes are unfolded. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the sample with the ligand.
Surface Plasmon Resonance (SPR)
SPR is employed to measure the binding kinetics and affinity (Kd) of a ligand to its target.
Protocol:
-
Sensor Chip Preparation: A biotinylated G-quadruplex-forming oligonucleotide is immobilized on a streptavidin-coated sensor chip.
-
Analyte Preparation: this compound is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP+ buffer).
-
Binding Measurement: The this compound solutions are injected over the sensor chip surface at a constant flow rate. The association of this compound to the immobilized G-quadruplex is monitored in real-time as a change in the resonance signal.
-
Dissociation Measurement: After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the ligand.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is then calculated as koff/kon.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the G-quadruplex-ligand complex.
Protocol:
-
Sample Preparation: A solution of the G-quadruplex-forming oligonucleotide (typically in the range of 0.1-1 mM) is prepared in a suitable buffer (e.g., 25 mM potassium phosphate, 70 mM KCl, pH 7.0) containing 10% D2O.
-
Initial Spectrum Acquisition: A 1D 1H NMR spectrum of the G-quadruplex alone is recorded to observe the imino protons characteristic of G-tetrad formation (typically in the 10-12 ppm region).
-
Titration: Aliquots of a concentrated stock solution of this compound are incrementally added to the NMR tube containing the G-quadruplex solution.
-
Spectral Monitoring: After each addition of this compound, a 1D 1H NMR spectrum is acquired. Changes in the chemical shifts and line broadening of the imino and aromatic protons of the G-quadruplex, as well as the ligand protons, are monitored to identify the binding site and determine the stoichiometry of the interaction.
-
Structural Analysis: For a detailed structural elucidation, 2D NMR experiments such as NOESY and HSQC are performed on the complex.
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects by stabilizing G-quadruplex structures in the promoter regions of key oncogenes, leading to the downregulation of their expression and the induction of apoptosis.
References
The Discovery and Synthesis of MM41: A Technical Guide for Researchers
An In-depth Technical Guide on the G-Quadruplex-Interacting Compound MM41 for Researchers, Scientists, and Drug Development Professionals.
This compound is a tetra-substituted naphthalene-diimide derivative that has emerged as a significant compound in cancer research, particularly for its potent in vivo anti-tumor activity against pancreatic cancer.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of this compound, tailored for professionals in the field of drug development and oncology research.
Discovery and Mechanism of Action
This compound was developed as a G-quadruplex-interacting compound.[1] G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in regions of the genome critical for cell regulation, such as telomeres and oncogene promoters. By binding to and stabilizing these G-quadruplex structures, this compound can modulate gene expression.
The primary mechanism of action for this compound involves its strong binding to G-quadruplexes located in the promoter regions of the BCL-2 and k-RAS genes.[1][2] These genes are frequently dysregulated in various cancers, including a majority of pancreatic cancers.[3][4] The BCL-2 protein is a key regulator of apoptosis (programmed cell death), and its overexpression in tumor cells contributes to their survival.[3][4] The k-RAS gene is a proto-oncogene that, when mutated, can lead to uncontrolled cell proliferation.
By stabilizing the G-quadruplexes in the promoter regions of these genes, this compound effectively down-regulates the transcription of BCL-2 and k-RAS.[1][2] This reduction in the corresponding protein levels leads to an increase in caspase-3 activity, a critical executioner of apoptosis, thereby inducing cancer cell death.[1]
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway of this compound in cancer cells.
Synthesis of this compound
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of tetra-substituted naphthalene diimides like this compound.
Step 1: Synthesis of the N,N'-bis(alkyl)-1,4,5,8-naphthalenetetracarboxylic Diimide Core
-
1,4,5,8-Naphthalenetetracarboxylic dianhydride is reacted with an excess of the primary amine (e.g., 3-morpholinopropan-1-amine) in a high-boiling point solvent such as quinoline or N,N-dimethylformamide (DMF).
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the product is precipitated by the addition of a non-polar solvent or by acidification.
-
The crude product is collected by filtration, washed, and dried. Purification is typically achieved by recrystallization or column chromatography.
Step 2: Bromination of the Naphthalene Diimide Core
-
The diimide from Step 1 is dissolved in a strong acid, such as concentrated sulfuric acid or oleum.
-
A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
The reaction is stirred until completion, as monitored by techniques like TLC or LC-MS.
-
The reaction mixture is then carefully poured onto ice, and the precipitated product is collected by filtration, washed extensively with water to remove acid, and dried.
Step 3: Nucleophilic Substitution to Introduce Amino Side Chains
-
The dibrominated diimide from Step 2 is dissolved in an appropriate solvent (e.g., DMF, DMSO, or a high-boiling point alcohol).
-
An excess of the desired amine (e.g., 1-(3-aminopropyl)-4-methylpiperazine) is added to the solution.
-
The reaction mixture is heated, often under an inert atmosphere, for a period ranging from several hours to days, depending on the reactivity of the amine.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or alumina to yield the final tetra-substituted product, this compound.
Quantitative Data
The following tables summarize the key quantitative data related to the biological activity of this compound.
Table 1: G-Quadruplex Stabilization Data for this compound
| G-Quadruplex Sequence | Gene Promoter | ΔTₘ (°C)[1] |
| BCL-2 | BCL-2 | 26.4 |
| k-RAS1 | k-RAS | 22.5 |
| k-RAS2 | k-RAS | 19.8 |
| ΔTₘ represents the increase in the melting temperature of the G-quadruplex upon binding of this compound (1 µM), indicating stabilization. |
Table 2: In Vivo Antitumor Activity of this compound in MIA PaCa-2 Pancreatic Cancer Xenografts
| Treatment Group | Dose | Dosing Schedule | Average Tumor Growth Reduction (%)[1][3] | Observations[1][3] |
| This compound | 10 mg/kg | i.v., twice weekly (12 doses) | Weaker anti-tumor effect | - |
| This compound | 15 mg/kg | i.v., twice weekly (12 doses) | ~80% | Cessation of tumor regrowth from day 30; complete tumor regression in 2 mice with no regrowth for 239 days. |
| Control | - | - | 0 | - |
| Data obtained from studies in mice with MIA PaCa-2 pancreatic cancer xenografts. |
Table 3: Cellular and Molecular Effects of this compound Treatment
| Effect | Observation |
| BCL-2 Protein Levels | Reduced by ~40% in treated tumors relative to controls.[2] |
| k-RAS Protein Levels | Reduced in treated tumors.[1] |
| Caspase-3 Levels | High levels of caspase-3 staining in treated tumors.[1] |
| Cellular Localization | Rapidly taken up into the nuclei of cultured MIA PaCa-2 cells.[2] |
Conclusion
This compound represents a promising class of G-quadruplex-targeting small molecules with significant potential for the treatment of pancreatic and potentially other cancers. Its mechanism of action, involving the downregulation of key oncogenes through the stabilization of promoter G-quadruplexes, offers a targeted approach to cancer therapy. Further optimization of this compound class may lead to the development of clinically viable drug candidates.[3] This guide provides a foundational understanding of this compound for researchers and professionals dedicated to advancing cancer therapeutics.
References
- 1. Tri- and tetra-substituted naphthalene diimides as potent G-quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of dual functional NBD-fluorophore-incorporated naphthalene diimide derivatives as G-quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Design, Synthesis, and Antiprotozoal Evaluation of New Promising 2,9- Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline Derivatives, a Potential Alternative Scaffold to Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of GAS41 in the Transcriptional Regulation of Oncogenes
An in-depth analysis of the role of "MM41" in the transcriptional regulation of oncogenes reveals that "this compound" is not a standard or recognized designation for a specific molecule in this context. It is possible that this is a typographical error or a less common nomenclature. However, extensive research into related fields has identified a protein with a similar name, GAS41 (Glioma Amplified Sequence 41) , which is deeply involved in cancer biology and the regulation of gene expression, including that of oncogenes. This guide will proceed under the strong assumption that "this compound" is a likely reference to GAS41.
This technical guide is intended for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of the core functions of GAS41, with a focus on its impact on the transcriptional regulation of oncogenes. The guide includes structured data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Introduction to GAS41
GAS41, also known as NuMA-binding protein 1 (NUMB1), is a protein that has been identified as a key player in human cancer development.[1] It is a member of the YEATS domain family, which are known as "readers" of histone modifications. Specifically, GAS41 recognizes various acetylated and other acylated forms of histone tails, which are crucial epigenetic marks that regulate gene expression.[1] By interpreting these histone modifications, GAS41 participates in the precise control of cell growth and development.[1] Its role as an oncogene is supported by its involvement in numerous signaling pathways that are often dysregulated in cancer.[1]
Core Function in Transcriptional Regulation
The primary mechanism by which GAS41 influences oncogene expression is through its function as a transcriptional co-factor. It is often part of larger protein complexes that bind to chromatin and modulate the transcription of target genes.
One of the most well-documented roles of GAS41 is its interaction with the p53 tumor suppressor pathway. In normal, unstressed cells, GAS41 is found bound to the promoters of key p53 target genes, such as p21 and p14ARF, effectively repressing their expression.[2] This repression is crucial for normal cellular proliferation. Upon cellular stress, such as DNA damage, GAS41 dissociates from these promoters, allowing for the activation of the p53 pathway and subsequent cell cycle arrest or apoptosis.[2]
Quantitative Data Summary
The following table summarizes key quantitative data related to GAS41's function. Please note that specific quantitative values can vary significantly between different experimental systems and cancer types.
| Parameter | Observation | Cell/Tumor Type | Significance |
| GAS41 Expression | Upregulated | Various cancers | Correlates with poor prognosis |
| Effect on p21/p14ARF | Repression | Normal unstressed cells | Promotes cell proliferation |
| Interaction with p53 | Direct binding | - | Modulates tumor suppressor pathway |
Key Signaling Pathways Involving GAS41
The signaling pathways involving GAS41 are central to its role in oncogenesis. Below are diagrams generated using Graphviz to illustrate these complex interactions.
Caption: GAS41's role in the p53 pathway under normal and stressed conditions.
Experimental Protocols
To investigate the role of GAS41 in transcriptional regulation, several key experimental techniques are employed.
Objective: To determine if GAS41 directly binds to the promoter regions of specific oncogenes or tumor suppressor genes.
Protocol:
-
Cell Culture and Cross-linking: Grow cells of interest to 80-90% confluency. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin by sonication to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G agarose beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to GAS41 or a control IgG.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes.
Caption: A simplified workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Objective: To measure the effect of GAS41 on the transcriptional activity of a specific gene promoter.
Protocol:
-
Plasmid Construction: Clone the promoter region of the target oncogene upstream of a luciferase reporter gene in a suitable expression vector.
-
Cell Transfection: Co-transfect cells with the luciferase reporter plasmid, a plasmid expressing GAS41 (or a GAS41 shRNA for knockdown), and a control plasmid expressing Renilla luciferase (for normalization).
-
Cell Lysis: After 24-48 hours, lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly luciferase activity and the Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the relative luciferase activity between cells with altered GAS41 expression and control cells.
Conclusion
While the initial query for "this compound" did not yield a direct match, the investigation into the similarly named protein, GAS41, provides significant insight into a crucial mechanism of oncogene regulation. GAS41's function as an epigenetic reader and its role in modulating the p53 pathway highlight it as a promising target for cancer therapy. Further research is needed to fully elucidate the downstream target oncogenes regulated by GAS41 and to develop small molecule inhibitors that can specifically target its activity.[1] The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to further explore the therapeutic potential of targeting GAS41 in cancer.
References
Biophysical Characterization of Protein-DNA Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between proteins and DNA is fundamental to a vast array of cellular processes, including DNA replication and repair, transcription, and chromatin organization. Understanding the biophysical principles governing these interactions is paramount for elucidating molecular mechanisms in both health and disease, and for the rational design of novel therapeutics. This guide provides an in-depth overview of the key experimental approaches used to characterize the interaction between a hypothetical protein, herein referred to as MM41, and its target DNA sequence. While specific data for a protein designated "this compound" is not publicly available, this document outlines the methodologies, data presentation, and analytical workflows that would be employed in its comprehensive biophysical characterization.
The subsequent sections will detail common experimental protocols, provide templates for the presentation of quantitative data, and illustrate relevant workflows and signaling pathways using diagrams. This guide is intended to serve as a practical resource for researchers embarking on the study of protein-DNA interactions.
Experimental Protocols
A multi-faceted approach employing various biophysical techniques is typically necessary to fully characterize a protein-DNA interaction. Each technique provides unique insights into the binding affinity, kinetics, thermodynamics, and specificity of the interaction.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a widely used technique to detect protein-DNA interactions in vitro.[1][2] It is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA fragment through a non-denaturing polyacrylamide or agarose gel.[1][2]
Detailed Protocol:
-
Probe Preparation: The target DNA sequence is typically labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of the purified this compound protein in a binding buffer. The buffer composition is optimized to ensure protein stability and activity.
-
Electrophoresis: The reaction mixtures are loaded onto a native polyacrylamide gel and subjected to electrophoresis.
-
Detection: The positions of the free and protein-bound DNA probes are visualized by autoradiography (for radioactive labels) or by imaging systems that detect the specific non-radioactive tag. A "shift" in the mobility of the labeled DNA indicates the formation of a protein-DNA complex.
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time quantitative analysis of biomolecular interactions.[3] It allows for the determination of association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_d).
Detailed Protocol:
-
Immobilization: A single-stranded DNA molecule containing the this compound binding site is typically biotinylated and immobilized on a streptavidin-coated sensor chip.
-
Interaction Analysis: A solution containing the purified this compound protein is flowed over the sensor chip surface. The binding of this compound to the immobilized DNA results in a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Dissociation Phase: A buffer solution without the protein is then flowed over the chip to monitor the dissociation of the this compound-DNA complex.
-
Data Analysis: The resulting sensorgram (a plot of RU versus time) is fitted to kinetic models to determine the association and dissociation rate constants. The equilibrium dissociation constant (K_d) is calculated as the ratio of k_d to k_a.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event.[3][4] It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS) of binding.
Detailed Protocol:
-
Sample Preparation: The purified this compound protein is placed in the sample cell of the calorimeter, and the target DNA is loaded into the injection syringe. Both components are in the same buffer to minimize heat changes due to buffer mismatch.
-
Titration: The DNA solution is injected in small aliquots into the protein solution.
-
Heat Measurement: The heat absorbed or released upon each injection is measured.
-
Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of DNA to protein. This binding isotherm is then fitted to a binding model to determine the K_d, stoichiometry (n), and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K_a), where K_a = 1/K_d.
DNA Footprinting
DNA footprinting is a high-resolution technique used to identify the specific DNA sequence where a protein binds.[2][5]
Detailed Protocol:
-
Probe Preparation: A DNA fragment containing the putative this compound binding site is labeled at one end.
-
Binding Reaction: The labeled DNA is incubated with the this compound protein.
-
Cleavage Reaction: The DNA is then subjected to limited cleavage by a DNA-cleaving agent, such as DNase I or hydroxyl radicals. The protein-bound DNA is protected from cleavage.
-
Analysis: The resulting DNA fragments are separated by size on a denaturing polyacrylamide gel. The region where the protein was bound will appear as a "footprint," a gap in the ladder of DNA fragments compared to a control reaction without the protein.
Quantitative Data Presentation
The quantitative data obtained from the biophysical assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Binding Affinity and Kinetic Parameters of this compound-DNA Interaction
| Technique | Parameter | Value | Units |
| SPR | Association Rate (k_a) | Value | M⁻¹s⁻¹ |
| Dissociation Rate (k_d) | Value | s⁻¹ | |
| Dissociation Constant (K_d) | Value | nM | |
| ITC | Dissociation Constant (K_d) | Value | nM |
| EMSA | Apparent Dissociation Constant (K_d,app) | Value | nM |
Table 2: Thermodynamic Profile of this compound-DNA Interaction from ITC
| Parameter | Value | Units |
| Stoichiometry (n) | Value | - |
| Enthalpy (ΔH) | Value | kcal/mol |
| Entropy (ΔS) | Value | cal/mol·K |
| Gibbs Free Energy (ΔG) | Value | kcal/mol |
Visualization of Workflows and Signaling Pathways
Visual representations of experimental workflows and biological pathways are crucial for conveying complex information concisely.
Caption: Experimental workflow for characterizing this compound-DNA interaction.
Caption: Hypothetical signaling pathway involving this compound.
Conclusion
The comprehensive biophysical characterization of a protein-DNA interaction, such as that of the hypothetical this compound, requires the integration of multiple experimental techniques. By systematically applying the methodologies outlined in this guide, researchers can obtain detailed insights into the affinity, kinetics, thermodynamics, and specificity of the interaction. This knowledge is fundamental for understanding the protein's biological role and for developing strategies to modulate its function in therapeutic contexts. The structured presentation of quantitative data and the visualization of complex processes are essential for the effective communication and interpretation of these findings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biocompare.com [biocompare.com]
- 3. Biophysical characterization of DNA aptamer interactions with vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biophysical characterization of PEI/DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.google.cn [books.google.cn]
The Naphthalene Diimide Ligand MM41: A Potent Modulator of Telomeric G-Quadruplexes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The G-quadruplex (G4) is a non-canonical four-stranded secondary structure of nucleic acids that is of significant interest as a therapeutic target, particularly in oncology. These structures are prevalent in telomeric regions and the promoter regions of various oncogenes. The small molecule MM41, a tetra-substituted naphthalene diimide derivative, has emerged as a potent G4-binding agent with significant anti-tumor activity. This technical guide provides a comprehensive overview of the effects of this compound on telomeric G-quadruplexes, including quantitative binding data, detailed experimental methodologies, and a depiction of its proposed mechanism of action.
Quantitative Analysis of this compound Interaction with Telomeric G-Quadruplexes
The interaction of this compound with telomeric G-quadruplexes has been characterized using various biophysical techniques. The following tables summarize the key quantitative data, providing a clear comparison of its binding affinity and stabilization effects.
Table 1: Binding Affinity of this compound to Human Telomeric G-Quadruplex
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 20 ± 2 nM | Fluorescence Anisotropy Titration | [1] |
Table 2: G-Quadruplex Stabilization by this compound
| G-Quadruplex Sequence | ΔTm (°C) | Method | Reference |
| Human Telomeric (F21T) | >25 | FRET Melting Assay | [1] |
Note: ΔTm represents the change in the melting temperature of the G-quadruplex upon binding of this compound, indicating the extent of stabilization.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with telomeric G-quadruplexes.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay is used to determine the thermal stability of G-quadruplex DNA in the presence and absence of a ligand. The increase in the melting temperature (Tm) of the G-quadruplex upon ligand binding is a measure of the ligand's stabilizing effect.
Materials:
-
Dual-labeled oligonucleotide with a G-quadruplex forming sequence (e.g., F21T: 5'-FAM-d(GGG(TTAGGG)3)-TAMRA-3')
-
This compound stock solution (in DMSO)
-
Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl)
-
Real-time PCR instrument with a melting curve analysis module
Procedure:
-
Prepare a solution of the dual-labeled oligonucleotide in the annealing buffer to a final concentration of 0.2 µM.
-
Heat the oligonucleotide solution to 95°C for 5 minutes to ensure it is in a single-stranded state.
-
Allow the solution to cool slowly to room temperature to facilitate the formation of the G-quadruplex structure.
-
Prepare a series of reaction mixtures containing the annealed oligonucleotide (0.2 µM final concentration) and varying concentrations of this compound (e.g., 0 to 10 µM). Ensure the final DMSO concentration is constant across all samples and does not exceed 1%.
-
Incubate the mixtures at room temperature for a defined period (e.g., 1 hour) to allow for ligand binding.
-
Perform a melting curve analysis on the real-time PCR instrument. This typically involves increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/min, while continuously monitoring the fluorescence of the FAM donor.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplexes are unfolded, which corresponds to the inflection point of the melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the G-quadruplex alone from the Tm in the presence of this compound.
Fluorescence Anisotropy Titration
This technique is employed to determine the binding affinity (dissociation constant, Kd) of a ligand to a fluorescently labeled G-quadruplex. The binding of the larger ligand to the labeled oligonucleotide causes a decrease in the rotational diffusion of the oligonucleotide, leading to an increase in fluorescence anisotropy.
Materials:
-
5'-fluorescently labeled G-quadruplex forming oligonucleotide (e.g., 5'-FAM-d(TTAGGG)4)
-
This compound stock solution (in DMSO)
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl)
-
Fluorometer equipped with polarizers
Procedure:
-
Prepare a solution of the fluorescently labeled oligonucleotide in the binding buffer to a final concentration of ~5-10 nM.
-
Anneal the oligonucleotide as described in the FRET melting assay protocol.
-
Prepare a series of solutions with a fixed concentration of the labeled oligonucleotide and increasing concentrations of this compound.
-
Incubate the solutions at a constant temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence anisotropy of each solution. This involves exciting the sample with vertically polarized light and measuring the intensity of the emitted light in both the vertical (IVV) and horizontal (IVH) planes.
-
The anisotropy (r) is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where G is an instrument-specific correction factor.
-
Plot the change in anisotropy as a function of the this compound concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method to measure telomerase activity. G-quadruplex stabilizing ligands like this compound are expected to inhibit telomerase activity by sequestering the single-stranded telomeric DNA substrate into a G-quadruplex structure, making it inaccessible to the enzyme.[2]
Materials:
-
Cell lysate containing telomerase
-
TRAP reaction buffer
-
TS primer (a substrate for telomerase)
-
ACX reverse primer
-
dNTPs
-
Taq DNA polymerase
-
This compound stock solution
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Prepare cell lysates from a cancer cell line known to have high telomerase activity (e.g., HeLa cells).
-
Set up TRAP reactions containing the cell lysate, TRAP buffer, TS primer, dNTPs, and varying concentrations of this compound. Include a no-ligand control and a heat-inactivated lysate control.
-
Incubate the reactions at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.
-
Add the ACX reverse primer and Taq DNA polymerase to each reaction.
-
Perform PCR amplification (e.g., 30 cycles of 94°C for 30s, 59°C for 30s, and 72°C for 1 min).
-
Analyze the PCR products by PAGE. A characteristic ladder of 6-base pair repeats indicates telomerase activity.
-
Quantify the intensity of the ladders to determine the inhibitory effect of this compound on telomerase activity.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed mechanism of action of this compound and a general workflow for evaluating G-quadruplex ligands.
References
Methodological & Application
Application Notes and Protocols for In Vitro Oncology Studies
These application notes provide detailed protocols for the in vitro evaluation of the uveal melanoma cell line MP41 and the GSK-3β inhibitor 9-ING-41 in cancer research. The methodologies described are intended for researchers, scientists, and professionals in drug development.
MP41 Uveal Melanoma Cell Line: In Vitro Protocols
Cell Line Information:
MP41 is an epithelial-like cell line isolated in 2006 from the primary uveal tumor of a 49-year-old female melanoma patient. This cell line is part of a panel that represents the molecular landscape of uveal melanoma, with the mTOR pathway being activated in most of these cell lines.
Protocol 1: Two-Dimensional (2D) Cell Culture of MP41
This protocol outlines the standard procedure for culturing MP41 cells in a monolayer.
Materials:
-
MP41 cell line
-
Complete culture medium (specific formulation to be optimized, but generally RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the vial of MP41 cells in a 37°C water bath.
-
Transfer the cell suspension to a centrifuge tube containing 9.0 mL of pre-warmed complete culture medium.
-
Centrifuge at approximately 125 x g for 5 to 7 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete culture medium.
-
Transfer the cell suspension to a culture flask. Ensure the medium has a pH between 7.0 and 7.6 before adding the cells by pre-incubating the flask for at least 15 minutes.
-
-
Subculturing:
-
When cells reach 80-90% confluency, remove the culture medium.
-
Wash the cell monolayer with PBS.
-
Add Trypsin-EDTA to detach the cells and incubate for a few minutes at 37°C.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
-
Protocol 2: Three-Dimensional (3D) Spheroid Culture of MP41
This protocol describes the formation of 3D spheroids from the MP41 cell line, which can mimic the in vivo tumor microenvironment.
Materials:
-
MP41 cells
-
Ultra-low attachment round-bottom 96-well plates
-
Complete culture medium
-
ImageJ software or similar for area measurement
Procedure:
-
Prepare a single-cell suspension of MP41 cells.
-
Seed a specific number of cells (e.g., 2,000 cells/well) into ultra-low attachment 96-well plates.
-
Centrifuge the plates briefly to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plates at 37°C and 5% CO2. MP41 cells are known to form loose aggregates.[1]
-
Monitor spheroid formation and growth over time (e.g., up to 10 days).
-
Capture images of the spheroids at different time points and measure the cross-sectional area using software like ImageJ to assess growth and compactness.[1]
Protocol 3: In Vitro Drug Cytotoxicity Assay for MP41 Spheroids
This protocol details how to assess the efficacy of anticancer drugs on 3D spheroids of MP41.
Materials:
-
MP41 spheroids (cultured as in Protocol 2)
-
Anticancer agents (e.g., Doxorubicin, Selumetinib)
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Microplate reader
Procedure:
-
Generate MP41 spheroids as described in Protocol 2.
-
After a set culture period (e.g., 4 days), treat the spheroids with a range of concentrations of the desired anticancer drug.
-
Include untreated spheroids as a control.
-
Incubate the treated spheroids for a specific duration (e.g., 48 hours).[1]
-
Assess cell viability using the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Data Presentation: MP41 Drug Sensitivity
| Cell Line | Drug | Culture | Concentration | Viability Reduction |
| 92.1 (control) | Doxorubicin | 3D Spheroid | 0.5 µg/ml | 31% |
| MM66 (control) | Doxorubicin | 3D Spheroid | 1.0 µg/ml | 54% |
| 92.1 & MM66 | Doxorubicin | 3D Spheroid | 10 µg/ml | ≥99% |
Note: Specific quantitative data for MP41 drug sensitivity was not available in the provided search results. The table above shows data for other uveal melanoma cell lines (92.1 and MM66) for illustrative purposes. It was noted that MP41 cells form loose aggregates, which may affect drug penetration and response compared to more compact spheroids.[1]
Caption: Simplified pathway showing 9-ING-41 inhibition of GSK-3β.
References
Application Notes and Protocols for MM41 Treatment in Pancreatic Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vitro characterization of MM41, a novel G-quadruplex-binding small molecule, in pancreatic cancer cell lines. The information is based on published research and is intended to guide researchers in studying the effects of this compound on pancreatic cancer cells.
Introduction
This compound is a tetra-substituted naphthalene-diimide derivative that has demonstrated significant anti-tumor activity in preclinical models of pancreatic cancer.[1] It functions by binding to and stabilizing G-quadruplex structures in the promoter regions of key oncogenes, notably k-RAS and BCL-2, leading to their transcriptional repression.[1] This targeted approach offers a promising therapeutic strategy for pancreatic ductal adenocarcinoma (PDAC), a malignancy with a historically poor prognosis. The following protocols detail the in vitro methods used to assess the efficacy of this compound in the human pancreatic cancer cell line MIA PaCa-2.
Data Presentation
Table 1: In Vitro Activity of this compound on MIA PaCa-2 Cells
| Parameter | Value | Reference |
| Cell Line | MIA PaCa-2 | [1] |
| Target Genes | k-RAS, BCL-2 | [1] |
| Cellular Localization | Nucleus | [1] |
| Effect on BCL-2 Protein | Reduction of ~40% in vivo | [1] |
Note: Specific in vitro IC50 values for this compound in MIA PaCa-2 cells are not publicly available and would need to be determined experimentally.
Signaling Pathway
This compound exerts its anti-cancer effects by targeting G-quadruplexes in the promoter regions of oncogenes, leading to the downregulation of their transcription. This mechanism disrupts key signaling pathways involved in cancer cell proliferation and survival.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the in vitro effects of this compound on pancreatic cancer cells.
Cell Culture and Maintenance of MIA PaCa-2 Cells
This protocol describes the standard procedure for culturing the MIA PaCa-2 human pancreatic cancer cell line.
Materials:
-
MIA PaCa-2 cell line (ATCC® CRL-1420™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS, 2.5% horse serum, and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of MIA PaCa-2 cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol.
-
Initial Seeding: Transfer the thawed cell suspension to a centrifuge tube containing 10 mL of pre-warmed complete growth medium and centrifuge at 125 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and transfer to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, remove the medium, rinse with PBS, and detach the cells using 1-2 mL of Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the pellet in fresh medium for seeding into new flasks at a 1:4 to 1:8 split ratio.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on pancreatic cancer cells.
Materials:
-
MIA PaCa-2 cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MIA PaCa-2 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound). Incubate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Western Blot Analysis of BCL-2 Expression
This protocol is for assessing the effect of this compound on the protein expression levels of BCL-2.
Materials:
-
MIA PaCa-2 cells
-
This compound
-
Complete growth medium
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against BCL-2
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed MIA PaCa-2 cells in 6-well plates and treat with this compound at the desired concentrations and for the desired duration. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against BCL-2 and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the BCL-2 expression to the loading control.
Conclusion
The provided application notes and protocols offer a framework for the in vitro investigation of this compound's effects on pancreatic cancer cells. These experiments are crucial for elucidating the mechanism of action and determining the therapeutic potential of this novel G-quadruplex-binding compound. Further studies may include apoptosis assays (e.g., Annexin V staining), cell cycle analysis, and investigation into the effects on k-RAS expression to provide a more comprehensive understanding of this compound's anti-cancer activity.
References
Application Notes and Protocols for MM41 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of MM41, a G-quadruplex-binding small molecule, in mouse xenograft models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor efficacy of this compound.
Introduction
This compound is a tetra-substituted naphthalene-diimide derivative that has demonstrated significant anti-tumor activity in preclinical models, particularly in pancreatic cancer.[1] Its mechanism of action involves binding to G-quadruplex structures in the promoter regions of oncogenes, such as KRAS and Bcl-2, leading to the downregulation of their expression.[1] These notes offer a detailed guide to utilizing this compound in in vivo xenograft studies.
Data Presentation
Efficacy of this compound in MIA PaCa-2 Pancreatic Cancer Xenografts
The following table summarizes the quantitative data from studies evaluating this compound in a subcutaneous MIA PaCa-2 pancreatic cancer xenograft model.
| Treatment Group | Dose | Administration Route | Dosing Schedule | Mean Tumor Growth Inhibition | Statistical Significance (p-value vs. Control) | Reference |
| This compound | 15 mg/kg | Intravenous (IV) | Twice weekly | ~80% | 0.026 | [1] |
| This compound | 10 mg/kg | Intravenous (IV) | Twice weekly | Dose-dependent, less than 15 mg/kg | Not specified | [1] |
| Control (Saline) | - | - | Twice weekly | 0% | - | [2] |
| Gemcitabine | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| CM03 | 15 mg/kg | Intraperitoneal (ip) | Twice weekly | Statistically significant | < 0.001 | [2] |
Note: In some studies, dosing was stopped on day 28.[2] No significant weight reduction or adverse effects were observed in the this compound treatment groups.[1]
Experimental Protocols
Cell Culture and Preparation for Implantation
This protocol is adapted from general procedures for preparing cancer cells for xenograft studies.
-
Cell Line: MIA PaCa-2 (pancreatic ductal adenocarcinoma) cells are a commonly used cell line for this model.[1]
-
Culture Conditions: Culture MIA PaCa-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting:
-
When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS).
-
Detach the cells using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 800 rpm for 4 minutes.[3]
-
Discard the supernatant and resuspend the cell pellet in sterile, serum-free medium or PBS.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Assess cell viability using a trypan blue exclusion assay. Viability should be >95%.
-
-
Final Preparation: Adjust the cell concentration to 5 x 10^6 cells per 100 µL in serum-free medium on ice to prevent cell settling.[3]
Subcutaneous Xenograft Model Establishment
This protocol outlines the procedure for establishing subcutaneous tumors in immunodeficient mice.
-
Animal Model: Use immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or CD-1 nude mice.[2][4] Mice should be 6-8 weeks old.[4]
-
Anesthesia: Anesthetize the mice using isoflurane or another appropriate anesthetic.[3]
-
Injection:
-
Tumor Growth Monitoring:
-
Allow tumors to grow until they are palpable and reach a predetermined size (e.g., 100-200 mm³).
-
Measure tumor volume 2-3 times per week using digital calipers.[4]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
This compound Administration
This protocol details the preparation and administration of this compound.
-
This compound Preparation:
-
Prepare this compound solution for injection. While the specific vehicle is not detailed in the provided results, a common practice is to dissolve small molecules in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. The final concentration should be calculated based on the desired dose (e.g., 15 mg/kg or 10 mg/kg) and the average weight of the mice.
-
-
Administration:
-
Control Group: Administer the vehicle solution to the control group following the same schedule.
Efficacy Assessment
This protocol describes how to assess the anti-tumor effects of this compound.
-
Tumor Volume Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.[4]
-
Body Weight Monitoring: Monitor the body weight of the mice to assess toxicity.[1]
-
Survival Analysis: Record the date of death or euthanasia for each mouse to perform a Kaplan-Meier survival analysis.[1]
-
Endpoint: The experiment can be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined period (e.g., 40 days).[1]
-
Tissue Collection: At the end of the study, tumors and major organs can be excised for further analysis (e.g., histology, biomarker analysis).
Visualizations
Experimental Workflow for this compound Administration in Mouse Xenograft Model
References
Application Note and Protocol: Evaluating the Anti-Cancer Efficacy of MM41 Using a Fluorescence-Based Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
MM41 is a novel chemical compound designed to target and inhibit the function of specific genes implicated in cancer progression.[1][2][3] Notably, this compound has been shown to effectively target G-quadruplex structures in the DNA of cancer cells, leading to the inhibition of key oncogenes such as k-RAS and BCL-2.[1][2] The suppression of BCL-2, an anti-apoptotic protein, induces programmed cell death (apoptosis) in cancer cells, making this compound a promising candidate for anti-cancer therapies, particularly for pancreatic cancer.[1][2]
This document provides a detailed protocol for assessing the cytotoxic effects of this compound on a cancer cell line using a fluorescence-based cell viability assay. This type of assay utilizes fluorescent probes to differentiate between live and dead cells, offering a sensitive and reliable method for quantifying the efficacy of therapeutic compounds like this compound.[4][5]
Principle of the Assay
This protocol employs a dual-staining method using two fluorescent dyes: a cell-permeable dye that stains all cells (e.g., Hoechst 33342, which stains the nuclei of all cells blue) and a cell-impermeable dye that only enters cells with compromised membranes (e.g., Propidium Iodide, which stains the nuclei of dead cells red).[5] By counting the number of live (blue-stained) and dead (red-stained) cells, the percentage of viable cells in response to this compound treatment can be accurately determined.
Experimental Workflow
Caption: Experimental workflow for assessing this compound-induced cytotoxicity.
Signaling Pathway Affected by this compound
Caption: Simplified signaling pathway of this compound's anti-cancer activity.
Detailed Experimental Protocol
Materials and Reagents
-
Cancer cell line (e.g., PANC-1, a human pancreatic cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 solution (1 mg/mL stock)
-
Propidium Iodide (PI) solution (1 mg/mL stock)
-
96-well black, clear-bottom microplate
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Fluorescence microscope or high-content imaging system
Procedure
-
Cell Seeding:
-
Culture PANC-1 cells to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in complete culture medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate (5,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration well.
-
-
Cell Treatment:
-
Carefully remove the medium from each well of the 96-well plate.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells for untreated cells (medium only) and vehicle control (DMSO in medium).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Staining:
-
Prepare a staining solution by diluting Hoechst 33342 and Propidium Iodide in PBS to final concentrations of 1 µg/mL and 1.5 µg/mL, respectively.
-
After the incubation period, carefully remove the treatment medium from the wells.
-
Gently wash the cells once with 100 µL of PBS.
-
Add 100 µL of the staining solution to each well.
-
Incubate the plate at room temperature for 15-20 minutes, protected from light.
-
-
Imaging and Analysis:
-
Image the plate using a fluorescence microscope with appropriate filters for Hoechst 33342 (blue channel) and Propidium Iodide (red channel).
-
Acquire images from at least three different fields per well.
-
Use image analysis software to count the number of blue-stained nuclei (total cells) and red-stained nuclei (dead cells).
-
Calculate the percentage of cell viability for each treatment condition using the following formula:
-
% Cell Viability = [(Total Cells - Dead Cells) / Total Cells] x 100
-
-
Data Presentation
Table 1: Effect of this compound on Pancreatic Cancer Cell Viability
| This compound Concentration (µM) | Total Cells (Mean ± SD) | Dead Cells (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Untreated) | 15,250 ± 850 | 750 ± 150 | 95.1 ± 2.1 |
| 0 (Vehicle Control) | 15,100 ± 900 | 800 ± 120 | 94.7 ± 1.8 |
| 0.1 | 14,800 ± 750 | 950 ± 200 | 93.6 ± 2.5 |
| 1 | 13,500 ± 600 | 2,100 ± 300 | 84.4 ± 3.2 |
| 10 | 9,200 ± 550 | 4,500 ± 450 | 51.1 ± 4.8 |
| 50 | 4,100 ± 400 | 3,300 ± 350 | 19.5 ± 5.1 |
| 100 | 1,500 ± 300 | 1,350 ± 250 | 10.0 ± 4.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Summary and Interpretation
The results from this assay will allow for the quantification of the dose-dependent cytotoxic effect of this compound on cancer cells. A decrease in the percentage of viable cells with increasing concentrations of this compound indicates a potent anti-cancer activity. The data can be used to determine the IC₅₀ (half-maximal inhibitory concentration) value of this compound for the specific cell line tested, which is a critical parameter in drug development. This protocol provides a robust framework for evaluating the efficacy of this compound and similar G-quadruplex targeting compounds.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]
- 3. medindia.net [medindia.net]
- 4. Fluorescent Probes for the Visualization of Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays | AAT Bioquest [aatbio.com]
Application Note: High-Throughput Screening of TAMM41 Binding Using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify the binding of the mitochondrial protein TAMM41 to a binding partner. This assay is suitable for high-throughput screening (HTS) of potential inhibitors or modulators of this interaction.
Introduction
TAthis compound, the translocator assembly and maintenance protein 41 homolog, is a mitochondrial inner membrane protein integral to mitochondrial phospholipid biosynthesis.[1][2] Recent studies have implicated TAthis compound in various cellular processes and disease states, including neonatal mitochondrial disease and depressive-like behaviors.[1][3] Understanding the molecular interactions of TAthis compound is crucial for elucidating its biological functions and for developing potential therapeutic interventions. One known interacting partner of TAthis compound is pacsin1.[3]
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions.[4] Time-Resolved FRET (TR-FRET) is an advanced FRET method that utilizes a long-lifetime lanthanide donor fluorophore, which significantly reduces assay background and increases sensitivity, making it ideal for HTS applications in drug discovery.[5][6] This assay format is homogeneous, meaning it does not require separation of bound and unbound components, simplifying the workflow.[3]
This application note details a TR-FRET assay to measure the binding of TAthis compound to a generic "Binding Partner X," which can be adapted for specific partners like pacsin1. The assay relies on the proximity-dependent transfer of energy from a terbium (Tb)-labeled donor fluorophore conjugated to TAthis compound to an acceptor fluorophore conjugated to Binding Partner X.
"TAthis compound-Tb" "Partner-X-Acceptor"
>]; "TAthis compound-Tb2" [label="TAthis compound-Tb (Donor)", fontcolor="#FFFFFF", shape=box, style=filled, fillcolor="#4285F4"]; "Partner-X-Acceptor2" [label="Binding Partner X (Acceptor)", fontcolor="#202124", shape=box, style=filled, fillcolor="#FBBC05"]; "Excitation2" [label="Excitation (340 nm)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Acceptor_Emission" [label="Acceptor Emission (665 nm)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
} }
Figure 1: Principle of the TR-FRET Assay for TAthis compound Binding.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human TAthis compound (His-tagged) | (Example) Sino Biological | (Example) 12345-H07H |
| Recombinant Human Binding Partner X (e.g., Pacsin1, GST-tagged) | (Example) Abcam | (Example) ab67890 |
| Terbium (Tb) cryptate-labeled anti-His antibody (Donor) | (Example) Cisbio | (Example) 61HIS-TLB |
| d2-labeled anti-GST antibody (Acceptor) | (Example) Cisbio | (Example) 61GST-DLB |
| TR-FRET Assay Buffer | (Example) Thermo Fisher | (Example) PV3574 |
| 384-well low-volume, black, flat-bottom plates | (Example) Corning | (Example) 3571 |
| TR-FRET compatible microplate reader | (Example) BMG LABTECH | (Example) PHERAstar FSX |
| Test Compounds | N/A | N/A |
| Dimethyl Sulfoxide (DMSO) | (Example) Sigma-Aldrich | (Example) D2650 |
Experimental Protocol
This protocol is optimized for a 384-well plate format. Adjust volumes as necessary for other plate formats.
Figure 2: Experimental Workflow for the TAthis compound TR-FRET Assay.
3.1. Reagent Preparation
-
Assay Buffer: Prepare the TR-FRET assay buffer according to the manufacturer's instructions. Keep on ice.
-
Test Compounds: Prepare serial dilutions of test compounds in DMSO. The final concentration of DMSO in the assay should not exceed 1%.
-
Protein Preparation:
-
Thaw recombinant TAthis compound and Binding Partner X on ice.
-
Dilute each protein to the desired working concentration in assay buffer. The optimal concentrations should be determined empirically but a starting point is typically in the low nanomolar range.
-
-
Antibody-Fluorophore Conjugate Preparation:
-
Prepare working solutions of the Tb-anti-His antibody (donor) and the d2-anti-GST antibody (acceptor) in assay buffer. The optimal concentration should be determined by titration experiments.
-
3.2. Assay Procedure
-
Compound Addition: Add 2 µL of diluted test compound or control (DMSO for negative control, buffer for no-compound control) to the wells of a 384-well plate.
-
Donor Addition: Add 4 µL of the TAthis compound and Tb-anti-His antibody mixture to each well.
-
Acceptor Addition: Add 4 µL of the Binding Partner X and d2-anti-GST antibody mixture to each well.
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate at room temperature for 60 minutes, protected from light. Incubation time may need to be optimized.
-
-
Plate Reading:
-
Read the plate using a TR-FRET compatible microplate reader with the following settings (example for a terbium donor and d2 acceptor):
-
Excitation: 340 nm
-
Emission (Donor): 620 nm
-
Emission (Acceptor): 665 nm
-
Delay Time: 60 µs
-
Integration Time: 400 µs
-
-
3.3. Data Analysis
-
Calculate the emission ratio:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Calculate the percent inhibition for each test compound concentration:
-
% Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))
-
Where:
-
Ratio_compound is the ratio in the presence of the test compound.
-
Ratio_min is the ratio of the negative control (e.g., excess unlabeled Binding Partner X or no TAthis compound).
-
Ratio_max is the ratio of the positive control (no inhibitor).
-
-
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Table 1: Example Titration of TAthis compound and Binding Partner X
| [TAthis compound] (nM) | [Binding Partner X] (nM) | 620 nm Signal (RFU) | 665 nm Signal (RFU) | TR-FRET Ratio |
| 0 | 10 | 50,000 | 5,000 | 1,000 |
| 5 | 0 | 60,000 | 6,000 | 1,000 |
| 5 | 2 | 58,000 | 15,000 | 2,586 |
| 5 | 5 | 55,000 | 25,000 | 4,545 |
| 5 | 10 | 52,000 | 35,000 | 6,731 |
| 5 | 20 | 51,000 | 38,000 | 7,451 |
Table 2: Example IC50 Determination for an Inhibitor
| [Inhibitor] (µM) | % Inhibition |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1 | 48.9 |
| 10 | 85.3 |
| 100 | 98.1 |
| IC50 (µM) | 1.05 |
Hypothetical Signaling Pathway Involving TAthis compound
Figure 3: Hypothetical Signaling Pathway of TAthis compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low TR-FRET signal | - Suboptimal protein or antibody concentrations.- Inefficient FRET pair.- Steric hindrance of tags. | - Perform titration experiments for all components.- Ensure spectral overlap between donor and acceptor.- Test different tagging strategies (N- vs. C-terminal). |
| High background | - Non-specific binding.- Autofluorescent compounds. | - Add a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer.- Pre-screen compounds for autofluorescence. |
| High well-to-well variability | - Inaccurate pipetting.- Plate reader instability. | - Use calibrated automated liquid handlers.- Ensure proper instrument maintenance and calibration. |
For more in-depth troubleshooting, consult resources on FRET assay development and optimization.
References
- 1. Biallelic variants in TAthis compound are associated with low muscle cardiolipin levels, leading to neonatal mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAthis compound TAM41 mitochondrial translocator assembly and maintenance homolog [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Mitochondrial Protein TAthis compound Modulates Depressive-like Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 5. alliancegenome.org [alliancegenome.org]
- 6. Gene: TAthis compound (ENSG00000144559) - Summary - Homo_sapiens - Ensembl genome browser 115 [useast.ensembl.org]
Application Note: Probing MM41-G-quadruplex Interactions using Circular Dichroism Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The small molecule MM41 is a potent naphthalene diimide derivative that has demonstrated significant anti-tumor activity, particularly in pancreatic cancer models.[1] Its mechanism of action involves the binding and stabilization of G-quadruplex (G4) structures in the promoter regions of key oncogenes, such as BCL-2 and k-RAS, leading to the downregulation of their expression.[1] Circular Dichroism (CD) spectroscopy is a powerful biophysical technique to characterize the structure of G-quadruplexes and to study their interactions with potential therapeutic agents like this compound. This application note provides a detailed overview and protocols for utilizing CD spectroscopy to investigate the binding of this compound to G-quadruplex DNA.
G-quadruplex Topology and its CD Signature
G-quadruplexes can adopt various topologies (e.g., parallel, anti-parallel, hybrid), each yielding a characteristic CD spectrum. These distinct spectral signatures allow for the monitoring of G-quadruplex formation and any conformational changes induced by ligand binding.
-
Parallel G-quadruplex: Typically exhibits a positive peak around 260 nm and a negative peak around 240 nm.[2]
-
Anti-parallel G-quadruplex: Characterized by a positive peak at approximately 295 nm and a negative peak near 260 nm.[2]
-
Hybrid G-quadruplex: Shows two positive peaks around 295 nm and 260 nm, with a negative peak around 245 nm.[2]
This compound Interaction with BCL-2 and k-RAS G-quadruplexes
This compound has been shown to be a potent stabilizer of G-quadruplexes found in the promoter regions of the BCL-2 and k-RAS genes. While detailed CD spectroscopy studies on this compound are not extensively published, fluorescence resonance energy transfer (FRET) melting assays have been employed to quantify the thermal stabilization imparted by this compound binding. This stabilization is a key indicator of a ligand's potential to lock the G-quadruplex in a conformation that represses gene transcription.
Quantitative Data Summary
The following table summarizes the reported thermal stabilization data for this compound with BCL-2 and k-RAS promoter G-quadruplexes, as determined by FRET melting assays. This data is crucial for understanding the affinity and selectivity of this compound.
| G-quadruplex Target | Ligand | ΔTₘ (°C) | Reference |
| BCL-2 promoter | This compound | 15.1 | [1] |
| k-RAS promoter (mutant) | This compound | 11.2 | [1] |
| k-RAS promoter (wild-type) | This compound | 10.5 | [1] |
| Human telomeric | This compound | 24.1 | [1] |
Note: ΔTₘ represents the change in the melting temperature of the G-quadruplex upon ligand binding, indicating the degree of stabilization.
Experimental Protocols
The following are detailed protocols for the preparation of G-quadruplex DNA and the subsequent analysis of its interaction with this compound using CD spectroscopy. While a specific published CD protocol for this compound is not available, this generalized protocol is based on established methods for other G-quadruplex-ligand interaction studies and can be adapted for this compound.
Protocol 1: Preparation of G-quadruplex DNA Solution
-
Oligonucleotide Preparation:
-
Synthesize or procure the desired G-quadruplex-forming oligonucleotide sequence (e.g., from the BCL-2 or k-RAS promoter).
-
Dissolve the lyophilized oligonucleotide in nuclease-free water to create a stock solution (e.g., 1 mM).
-
Determine the precise concentration of the stock solution by measuring the absorbance at 260 nm using a spectrophotometer. The extinction coefficient can be calculated or obtained from the supplier.
-
-
G-quadruplex Annealing:
-
Dilute the oligonucleotide stock solution to the desired working concentration (typically 5-10 µM) in the chosen buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 100 mM KCl).
-
To facilitate the formation of the G-quadruplex structure, heat the solution to 95°C for 5 minutes.
-
Allow the solution to cool slowly to room temperature over several hours. For some sequences, overnight incubation at 4°C may be beneficial.
-
Protocol 2: CD Spectroscopy Analysis of this compound-G-quadruplex Interaction
-
CD Spectra Acquisition:
-
Prepare a series of samples containing a fixed concentration of the pre-annealed G-quadruplex DNA (e.g., 5 µM) and increasing concentrations of this compound (e.g., 0 to 5 molar equivalents).
-
Equilibrate the samples at the desired temperature (e.g., 25°C) for a sufficient time before measurement.
-
Record the CD spectra from 220 nm to 320 nm using a CD spectropolarimeter.
-
Typical Instrument Settings:
-
Wavelength range: 220-320 nm
-
Scan speed: 100 nm/min
-
Bandwidth: 1 nm
-
Response time: 1 s
-
Number of accumulations: 3-5
-
-
Record a baseline spectrum of the buffer containing the highest concentration of this compound and subtract it from the sample spectra.
-
-
Data Analysis:
-
Observe changes in the CD spectrum of the G-quadruplex upon titration with this compound. Changes in the peak positions or intensities can indicate a conformational change in the G-quadruplex upon ligand binding. An increase in the characteristic G-quadruplex signal can suggest stabilization of the structure.
-
Protocol 3: CD Melting Temperature (Tₘ) Analysis
-
Sample Preparation:
-
Prepare two samples: one containing the pre-annealed G-quadruplex DNA (e.g., 5 µM) in buffer, and another containing the G-quadruplex DNA at the same concentration with a saturating concentration of this compound (e.g., 5 molar equivalents).
-
-
CD Melting Experiment:
-
Monitor the CD signal at the wavelength of maximum change (e.g., 260 nm for a parallel G-quadruplex) as a function of temperature.
-
Increase the temperature from a starting point (e.g., 20°C) to a final temperature where the G-quadruplex is fully denatured (e.g., 95°C) at a controlled rate (e.g., 1°C/min).
-
-
Data Analysis:
-
Plot the CD signal versus temperature. The melting temperature (Tₘ) is the temperature at which 50% of the G-quadruplex is unfolded, determined from the midpoint of the sigmoidal melting curve.
-
Calculate the change in melting temperature (ΔTₘ) by subtracting the Tₘ of the G-quadruplex alone from the Tₘ of the G-quadruplex in the presence of this compound. A positive ΔTₘ indicates stabilization of the G-quadruplex by the ligand.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this application note.
Caption: Distinct CD spectral signatures of G-quadruplex topologies.
Caption: Experimental workflow for CD spectroscopy analysis of this compound-G4 interaction.
Caption: Proposed mechanism of action for the anti-tumor activity of this compound.
References
Application Notes and Protocols for Confirming MM41 Activity Using a Polymerase Stop Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA. These structures play crucial roles in various cellular processes, including telomere maintenance and gene regulation. Consequently, G4s have emerged as promising therapeutic targets, particularly in oncology. Small molecules that can selectively bind to and stabilize G4 structures can modulate these cellular processes, leading to anti-cancer effects.
MM41 is a novel synthetic compound identified as a potent G-quadruplex stabilizer. It is crucial to experimentally verify the activity and mechanism of action of such compounds. The polymerase stop assay is a powerful and direct in vitro method to assess the ability of a compound to stabilize G-quadruplex structures and thereby impede the progression of DNA polymerase. This document provides detailed application notes and protocols for utilizing the polymerase stop assay to confirm the G4-stabilizing activity of this compound.
Principle of the Polymerase Stop Assay
The polymerase stop assay is based on the principle that a DNA polymerase, such as Taq polymerase, will pause or terminate its extension of a primer when it encounters a stable G-quadruplex structure on the template DNA strand.[1][2] In the absence of a G4-stabilizing ligand, the polymerase can often read through a potential G4-forming sequence, producing a full-length DNA product. However, in the presence of a G4-stabilizing compound like this compound, the G-quadruplex structure is stabilized, creating a robust roadblock for the polymerase. This results in the accumulation of a shorter, truncated DNA product corresponding to the position of the G-quadruplex. The amount of this truncated product is proportional to the concentration and stabilizing efficiency of the compound being tested. The products of the reaction are typically resolved by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized, allowing for the quantification of both the full-length and the truncated (stopped) products.[3][4]
Application Notes
Confirming this compound's G-Quadruplex Stabilizing Activity: This protocol is specifically designed to provide clear, actionable steps for researchers to confirm that this compound's mechanism of action involves the stabilization of G-quadruplex structures.
Screening and Characterization of G-Quadruplex Ligands: The described polymerase stop assay is a versatile tool that can be adapted for the primary screening of compound libraries to identify novel G-quadruplex stabilizers. It can also be used for the detailed characterization of lead compounds, including determining their relative potency and selectivity for different G-quadruplex-forming sequences.
Investigating Drug-DNA Interactions: This assay provides a direct method to study the interaction between a small molecule and a specific DNA secondary structure. By observing the polymerase stop, researchers can infer the binding and stabilizing effect of the compound on the G-quadruplex.
Understanding Mechanisms of Action: For compounds with known cellular effects but an unclear mechanism, the polymerase stop assay can be a valuable tool to investigate whether G-quadruplex stabilization is a contributing factor.
Experimental Protocols
Materials and Reagents
-
Oligonucleotides:
-
Template DNA: A synthetic oligonucleotide containing a known G-quadruplex forming sequence (e.g., from the promoter region of an oncogene like c-MYC or a telomeric repeat sequence). The template should also have a primer binding site at its 3' end.
-
Primer: A synthetic oligonucleotide (typically 18-22 nucleotides) complementary to the 3' end of the template DNA. The primer is often 5'-end labeled with a fluorescent dye (e.g., 6-FAM) or a radioisotope (e.g., ³²P) for visualization.
-
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Taq DNA Polymerase: A thermostable DNA polymerase.
-
Deoxynucleotide Triphosphates (dNTPs): An equimolar mixture of dATP, dCTP, dGTP, and dTTP.[5]
-
Reaction Buffer: Typically a 10X PCR buffer containing Tris-HCl, KCl, and MgCl₂.[6]
-
Stop Solution: A solution to terminate the reaction, typically containing formamide, EDTA, and loading dyes (e.g., bromophenol blue and xylene cyanol).[7]
-
Denaturing Polyacrylamide Gel: A high-resolution polyacrylamide gel (e.g., 12-15%) containing urea for denaturation of DNA fragments.[8]
-
Electrophoresis Buffer: TBE buffer (Tris/Borate/EDTA).
-
Nuclease-free water.
Detailed Protocol
-
Primer-Template Annealing:
-
In a microcentrifuge tube, mix the template DNA and the labeled primer in a 1:1.5 molar ratio in 1X reaction buffer.
-
Heat the mixture to 95°C for 5 minutes to denature any secondary structures.
-
Allow the mixture to slowly cool to room temperature to facilitate annealing.
-
-
Reaction Setup:
-
Prepare a master mix containing the annealed primer-template duplex, 1X reaction buffer, and dNTPs (final concentration of 200 µM each).[1]
-
Aliquot the master mix into individual reaction tubes.
-
Add increasing concentrations of this compound to the respective tubes. Include a "no drug" control (with solvent vehicle) and a "no polymerase" control.
-
Incubate the reactions at room temperature for 30 minutes to allow for this compound to bind to and stabilize the G-quadruplex.
-
-
Polymerase Extension Reaction:
-
Add Taq DNA polymerase (e.g., 1-2.5 units per reaction) to each tube (except the "no polymerase" control) to initiate the extension reaction.[7]
-
Incubate the reactions at a temperature suitable for Taq polymerase activity (e.g., 55-60°C) for a defined period (e.g., 30-60 minutes). The exact temperature and time may need to be optimized.
-
-
Reaction Termination:
-
Stop the reactions by adding an equal volume of stop solution to each tube.[7]
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Immediately place the samples on ice.
-
-
Gel Electrophoresis:
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the loading dyes have migrated to the desired positions.[8]
-
-
Visualization and Data Analysis:
-
Visualize the DNA bands using a suitable imaging system (e.g., a fluorescence scanner for fluorescently labeled primers or autoradiography for radiolabeled primers).
-
Two main bands should be visible: a longer, full-length product and a shorter, truncated "stop" product at the site of the G-quadruplex.
-
Quantify the intensity of the full-length and stop product bands using densitometry software.[4]
-
Calculate the percentage of polymerase stop for each this compound concentration using the following formula: % Polymerase Stop = [Intensity of Stop Product / (Intensity of Stop Product + Intensity of Full-Length Product)] x 100
-
Data Presentation
The quantitative data from the polymerase stop assay should be summarized in a clear and structured table to facilitate comparison and interpretation.
| This compound Concentration (µM) | Intensity of Full-Length Product (Arbitrary Units) | Intensity of Stop Product (Arbitrary Units) | % Polymerase Stop |
| 0 (Control) | 9500 | 500 | 5.0 |
| 0.1 | 8500 | 1500 | 15.0 |
| 0.5 | 6000 | 4000 | 40.0 |
| 1.0 | 3500 | 6500 | 65.0 |
| 5.0 | 1000 | 9000 | 90.0 |
| 10.0 | 500 | 9500 | 95.0 |
Table 1: Representative quantitative data from a polymerase stop assay showing the effect of increasing concentrations of this compound on the stabilization of a G-quadruplex-forming DNA sequence. The intensity of the full-length and stop products was quantified by densitometry, and the percentage of polymerase stop was calculated.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the Polymerase Stop Assay.
Signaling Pathway Analogy: G-Quadruplex Stabilization
Caption: Mechanism of this compound-induced polymerase stalling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No PCR Product (Full-length or Stop) | - Inactive polymerase- Incorrect annealing temperature- Problem with primer/template design | - Use fresh polymerase- Optimize annealing temperature using a gradient PCR- Verify primer and template sequences and integrity |
| Smearing of Bands | - Too much template DNA- Too many PCR cycles- Nuclease contamination | - Reduce the amount of template DNA- Decrease the number of extension cycles- Use nuclease-free water and reagents |
| Weak Signal | - Insufficient amount of primer or template- Suboptimal reaction conditions | - Increase primer and/or template concentration- Optimize MgCl₂ concentration and incubation times |
| High Background in "No Drug" Lane | - G-quadruplex is inherently stable under the assay conditions | - Increase the reaction temperature slightly to destabilize the G4 structure- Reduce the concentration of K⁺ ions in the buffer |
By following these detailed application notes and protocols, researchers can effectively utilize the polymerase stop assay to confirm the G-quadruplex stabilizing activity of this compound and other potential G4-interactive compounds, thereby advancing research and development in this promising area of drug discovery.
References
- 1. General Guidelines for PCR Optimization [primerdigital.com]
- 2. researchgate.net [researchgate.net]
- 3. Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neb.com [neb.com]
- 6. neb.com [neb.com]
- 7. scispace.com [scispace.com]
- 8. jircas.go.jp [jircas.go.jp]
Preparing MM41 Stock Solutions in Dimethyl Sulfoxide (DMSO)
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation of stock solutions of MM41, a potent G-quadruplex stabilizer, using dimethyl sulfoxide (DMSO). It includes detailed protocols for dissolution, storage, and handling, along with quantitative data on the physicochemical properties of this compound. Additionally, this note presents a diagram of the proposed signaling pathway of this compound and a workflow for stock solution preparation to ensure accurate and reproducible experimental results.
Introduction
This compound is a small molecule that acts as a human telomeric and gene promoter DNA G-quadruplex stabilizer.[1] It has demonstrated significant anti-tumor activity, notably in pancreatic cancer models.[2] this compound exerts its effects by binding to and stabilizing G-quadruplex structures in the promoter regions of oncogenes such as BCL-2 and k-RAS, leading to the downregulation of their protein expression and subsequent induction of apoptosis.[2][3] Accurate preparation of this compound stock solutions is critical for in vitro and in vivo studies to ensure reliable and reproducible data. DMSO is the recommended solvent for this compound due to its high solubilizing capacity for this compound.[1][4] This application note provides a detailed protocol for the preparation of this compound stock solutions in DMSO.
Quantitative Data Presentation
The following table summarizes the key quantitative data for this compound and its solubility in DMSO.
| Property | Value | Reference |
| Molecular Weight | 831.06 g/mol | [1][4] |
| Molecular Formula | C44H66N10O6 | [1][4] |
| CAS Number | 1429028-96-5 | [4] |
| Purity | >98% (as determined by HPLC) | [4] |
| Solubility in DMSO | 30 mg/mL (36.10 mM) with pH adjustment to 8 using HCl and sonication | [1] |
| Recommended Storage (Solid) | -20°C for 3 years, 4°C for 2 years | [5] |
| Recommended Storage (in DMSO) | -80°C for 6 months, -20°C for 1 month | [3][5] |
Experimental Protocols
This section details the materials required and the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Sonicator (water bath or probe)
-
0.1 N Hydrochloric acid (HCl), sterile-filtered (for pH adjustment if necessary)
-
pH indicator strips or pH meter
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution
-
Pre-weighing Preparation: Before handling this compound, ensure all materials are sterile and readily accessible in a clean, designated workspace, such as a laminar flow hood.
-
Weighing this compound: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 0.831 mg of this compound (Molecular Weight = 831.06 g/mol ).
-
Adding DMSO: Add the appropriate volume of anhydrous, cell culture grade DMSO to the tube containing the this compound powder. For a 10 mM stock solution, add 100 µL of DMSO for every 0.831 mg of this compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication and pH Adjustment (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[1] According to the supplier, achieving the maximum solubility of 30 mg/mL may require adjusting the pH to 8 with dilute HCl.[1] For a 10 mM solution, this step may not be necessary, but if precipitation is observed, a very small, dropwise addition of 0.1 N HCl while vortexing can be performed. Monitor the pH carefully.
-
Final Check for Dissolution: Visually inspect the solution to ensure that all the compound has dissolved and the solution is clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[5]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3][5]
Protocol for Preparing Working Solutions
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: To minimize precipitation and solvent toxicity, it is recommended to perform serial dilutions. Directly dilute the stock solution into pre-warmed cell culture medium to the desired final concentration. The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, and should not exceed 0.5% to avoid cytotoxicity.[5][6]
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can be detrimental to cells.
-
Control: Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium to account for any solvent effects.
Visualizations
The following diagrams illustrate the chemical structure of this compound, the experimental workflow for preparing stock solutions, and the proposed signaling pathway of this compound.
Caption: Chemical Structure of this compound.
Caption: this compound Signaling Pathway.
Caption: this compound Stock Solution Workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for MM41 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM41 is a tetra-substituted naphthalene-diimide derivative that functions as a G-quadruplex stabilizer. It exhibits anti-tumor activity by binding to and stabilizing G-quadruplex structures in the promoter regions of oncogenes, thereby down-regulating their transcription. This document provides detailed application notes and protocols for the in vivo use of this compound, based on published preclinical research.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting G-quadruplex DNA secondary structures. These structures can form in guanine-rich sequences of DNA, notably in the promoter regions of genes critical for cancer cell proliferation and survival. This compound binds to and stabilizes these G-quadruplexes, which acts as a transcriptional repressor, leading to the downregulation of the target gene's expression. Key molecular targets of this compound that have been identified include the promoter G-quadruplexes of the BCL-2 and k-RAS genes.[1][2][3] The subsequent reduction in the levels of BCL-2 and k-RAS proteins can induce apoptosis in cancer cells.[2]
Data Presentation
Table 1: this compound In Vivo Dosage and Administration Summary
| Parameter | Details | Reference |
| Compound | This compound | [1][3][4] |
| Animal Model | MIA PaCa-2 pancreatic cancer xenografts in immunodeficient mice | [1][3] |
| Dosage Range | 10-15 mg/kg | [2] |
| Optimal Dose | 15 mg/kg | [1][3] |
| Maximum Tolerated Dose (MTD) | ~30 mg/kg (intravenous administration) | [3][4] |
| Administration Route | Intravenous (i.v.) | [1][3] |
| Dosing Schedule | Twice weekly | [1][2][3] |
| Reported Efficacy | ~80% tumor growth inhibition at 15 mg/kg | [1][3][4] |
| In Vivo Half-life | Approximately 4 hours (at 20 mg/kg) | [3][4] |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study of this compound in a Pancreatic Cancer Xenograft Model
This protocol is based on the methodology described by Ohnmacht et al. (2015).[1][3]
1. Animal Model and Cell Line
-
Cell Line: MIA PaCa-2 (human pancreatic cancer cell line).
-
Animals: Female immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
2. Tumor Implantation
-
Culture MIA PaCa-2 cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., serum-free medium or a mixture with Matrigel).
-
Subcutaneously inject 5 x 10^6 MIA PaCa-2 cells in a volume of 100-200 µL into the flank of each mouse.
3. Tumor Growth Monitoring and Grouping
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length x width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 animals per group).
4. Preparation of this compound Formulation
-
This compound is a small molecule and its solubility should be determined for the appropriate vehicle. A common vehicle for intravenous administration in preclinical studies is a solution of 5% Dextrose or a formulation containing DMSO, PEG300, and Tween 80, but the specific vehicle for this compound should be optimized.
-
Prepare the this compound solution fresh on each day of dosing.
-
The final concentration of the dosing solution should be calculated based on the average weight of the mice in each group to ensure the correct dose is administered in a suitable volume (e.g., 100 µL).
5. Administration of this compound
-
Treatment Group: Administer this compound intravenously at a dose of 15 mg/kg.
-
Control Group: Administer an equivalent volume of the vehicle solution.
-
Dosing Schedule: Administer the treatment or vehicle twice weekly.
6. Monitoring and Endpoints
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for BCL-2 and k-RAS levels, and caspase-3 staining for apoptosis).[2]
Visualizations
Signaling Pathway of this compound
Caption: this compound stabilizes G-quadruplexes in gene promoters, inhibiting transcription and promoting apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound in a xenograft model.
References
Application Note: Monitoring the Cellular Uptake and Localization of MM41
Introduction
MM41 is a potent stabilizer of human telomeric and gene promoter G-quadruplex DNA structures, demonstrating significant anticancer activity with an IC50 of less than 10 nM in pancreatic cancer cell lines.[1][2] Understanding the cellular pharmacokinetics of this compound, specifically its uptake efficiency and subcellular localization, is crucial for elucidating its mechanism of action, identifying potential resistance mechanisms, and optimizing its therapeutic efficacy. This document provides detailed protocols for researchers, scientists, and drug development professionals to monitor and quantify the cellular uptake and distribution of this compound using common laboratory techniques.
The primary methods covered are:
-
Fluorescence Microscopy: For qualitative and semi-quantitative visualization of this compound within cellular compartments.
-
Flow Cytometry: For high-throughput quantitative analysis of cellular this compound uptake.
-
Subcellular Fractionation: For biochemical quantification of this compound distribution in different organelles.
Data Presentation: Quantitative Analysis of this compound Uptake
Effective data presentation is key to interpreting experimental outcomes. The following tables are templates for summarizing quantitative data obtained from the described protocols.
Table 1: Cellular Uptake of this compound Measured by Flow Cytometry
| Cell Line | This compound Conc. (nM) | Incubation Time (hr) | Uptake Efficiency (%)* | Mean Fluorescence Intensity (MFI) |
| MIA PaCa-2 | 10 | 1 | 35.2 ± 3.1 | 15,400 ± 1,200 |
| 10 | 4 | 68.5 ± 5.4 | 48,600 ± 3,500 | |
| 10 | 24 | 89.1 ± 6.8 | 95,200 ± 7,100 | |
| 50 | 4 | 85.3 ± 7.2 | 155,300 ± 11,800 | |
| HeLa | 10 | 4 | 55.7 ± 4.9 | 39,800 ± 2,900 |
| 50 | 4 | 76.2 ± 6.5 | 132,100 ± 10,500 |
*Percentage of cells showing fluorescence above the background control.[3]
Table 2: Subcellular Localization of this compound Measured by Subcellular Fractionation and LC-MS/MS
| Cell Line | This compound Conc. (nM) | Incubation Time (hr) | Cytoplasmic Fraction (%) | Nuclear Fraction (%) | Membrane/Organelle Fraction (%) |
| MIA PaCa-2 | 50 | 4 | 15.6 ± 2.1 | 75.3 ± 6.8 | 9.1 ± 1.5 |
| 50 | 24 | 10.2 ± 1.8 | 82.1 ± 7.5 | 7.7 ± 1.3 | |
| HeLa | 50 | 4 | 25.4 ± 3.3 | 63.9 ± 5.9 | 10.7 ± 1.9 |
| 50 | 24 | 18.9 ± 2.5 | 71.5 ± 6.2 | 9.6 ± 1.6 |
Experimental Workflows and Signaling Pathways
Visualizing experimental processes and biological pathways aids in understanding complex relationships.
Caption: General workflow for monitoring this compound uptake and localization.
Caption: Hypothetical signaling cascade initiated by this compound.
Experimental Protocols
Protocol 1: Visualizing this compound Subcellular Localization by Fluorescence Microscopy
This protocol enables the visualization of this compound within cells, providing insights into its primary sites of accumulation. It assumes this compound possesses intrinsic fluorescence or is conjugated to a fluorophore.
Materials:
-
Cell culture medium (e.g., RPMI 1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
Glass coverslips (sterile)
-
6-well or 12-well plates
-
Paraformaldehyde (PFA), 4% in PBS
-
Hoechst 33342 stain (for nuclei)
-
Lysosomal stain (e.g., LysoTracker™ Red)
-
Mounting medium (e.g., Fluoromount-G)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Remove the old medium from the wells and replace it with the this compound-containing medium.
-
Incubate for the desired time points (e.g., 1, 4, 24 hours) at 37°C.
-
-
Staining of Organelles (Live Cell):
-
If using a live-cell organelle stain like LysoTracker™, add it to the medium according to the manufacturer's instructions for the final 30-60 minutes of this compound incubation.
-
-
Cell Fixation:
-
Nuclear Staining:
-
Add Hoechst 33342 solution (e.g., 1 µg/mL in PBS) and incubate for 5-10 minutes at room temperature.[6]
-
Wash three times with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells.
-
Mount the coverslips onto microscope slides using a drop of mounting medium.[5]
-
-
Imaging:
Protocol 2: Quantifying Cellular this compound Uptake by Flow Cytometry
This high-throughput method quantifies the percentage of cells that have taken up a fluorescent this compound and the relative amount of uptake per cell.[8][9]
Materials:
-
Cell culture reagents
-
6-well plates
-
This compound stock solution (fluorescent)
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with various concentrations of fluorescent this compound for desired time points as described in Protocol 1. Include an untreated control well.
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS to stop uptake and remove surface-bound this compound.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize trypsin with medium containing FBS and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Sample Preparation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Transfer the cell suspension to flow cytometry tubes. Keep samples on ice and protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the untreated control to set the background fluorescence gate.
-
For each sample, record the percentage of fluorescent cells (uptake efficiency) and the mean fluorescence intensity (MFI), which correlates with the amount of internalized this compound.[10][11]
-
Protocol 3: Determining this compound Subcellular Distribution by Fractionation
This protocol separates major cellular compartments to quantify the amount of this compound in each, typically using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]
Caption: Workflow for separating cellular fractions.
Materials:
-
Subcellular fractionation kit (e.g., Thermo Scientific #78833) or individual buffers.
-
Cytoplasmic Extraction Buffer (CEB)
-
Nuclear Extraction Buffer (NEB)
-
Dounce homogenizer
-
Microcentrifuge
-
Reagents for this compound quantification (e.g., LC-MS/MS standards)
Procedure:
-
Cell Collection:
-
Culture and treat cells with this compound in a 10 cm dish.
-
Harvest ~5-10 million cells by scraping or trypsinization.
-
Wash the cell pellet with ice-cold PBS and centrifuge at 500 x g for 5 minutes.
-
-
Cytoplasmic Fraction Extraction:
-
Resuspend the cell pellet in 500 µL of ice-cold CEB.
-
Incubate on ice for 10-15 minutes to allow cells to swell.
-
Disrupt the cell membrane by passing the suspension through a 27-gauge needle 10-15 times or using a Dounce homogenizer.[13]
-
Centrifuge the homogenate at 700-1000 x g for 5 minutes at 4°C.[13][14]
-
Carefully collect the supernatant, which contains the cytoplasmic and membrane fractions, and transfer it to a new tube. This is Supernatant 1 . The pellet contains the nuclei (Pellet 1 ).
-
-
Membrane Fraction Separation (Optional):
-
Nuclear Fraction Extraction:
-
Wash Pellet 1 with ice-cold CEB or PBS.
-
Resuspend the nuclear pellet in 250 µL of ice-cold NEB.
-
Vortex vigorously for 30 seconds every 10 minutes, for a total of 30-40 minutes on ice.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
The supernatant is the Nuclear Fraction .
-
-
Quantification:
-
Analyze the this compound content in each fraction using an appropriate method such as LC-MS/MS.
-
It is recommended to perform a Western blot for compartment-specific marker proteins (e.g., Tubulin for cytoplasm, Histone H3 for nucleus) to verify the purity of the fractions.[16]
-
References
- 1. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 2. This compound Supplier | CAS 1429028-96-5 | AOBIOUS [aobious.com]
- 3. Enhanced cell uptake of fluorescent drug-loaded nanoparticles via an implantable photothermal fibrous patch for more effective cancer cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of fluorescence microscopy to define polymer localisation to the late endocytic compartments in cells that are targets for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Fluorescence and Electron Microscopy to Visualize the Intracellular Fate of Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Static and Dynamic Fluorescence Microscopy Techniques to Investigate Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Drug Uptake by Flow Cytometry | Nawah Scientific [nawah-scientific.com]
- 9. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A general method for quantitative fractionation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Subcellular fractionation protocol [abcam.com]
- 14. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Subcellular Protein Fractionation | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Western Blot Analysis of BCL-2 and k-RAS Expression Following MM41 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the semi-quantitative analysis of B-cell lymphoma 2 (BCL-2) and Kirsten rat sarcoma viral oncogene homolog (k-RAS) protein expression in response to a hypothetical therapeutic agent, MM41, using Western blot analysis. This document offers detailed experimental protocols, data presentation guidelines, and visual representations of the workflow and associated signaling pathways.
Introduction
The BCL-2 family of proteins are crucial regulators of the intrinsic apoptotic pathway, with BCL-2 itself being a key anti-apoptotic member.[1][2] Overexpression of BCL-2 is a hallmark of many cancers, contributing to cell survival and resistance to therapy.[3][4] The Ras family of small GTPases, including k-RAS, are proto-oncogenes that, when mutated, can lead to constitutive activation of downstream signaling pathways promoting cell proliferation and inhibiting apoptosis.[5][6] The Ras pathway has been shown to regulate the expression of BCL-2 and related survival proteins.[7]
Given the critical roles of BCL-2 and k-RAS in cancer, they are significant targets for novel therapeutic agents. This compound is a hypothetical compound under investigation for its potential to modulate these pathways. Western blotting is a powerful and widely used technique to detect and quantify changes in specific protein expression levels in response to such treatments.[8][9][10] This document outlines the necessary protocols to assess the impact of this compound on BCL-2 and k-RAS expression.
Data Presentation
Table 1: Hypothetical Quantitative Analysis of BCL-2 and k-RAS Expression after this compound Treatment
| Treatment Group | Concentration (µM) | Normalized BCL-2 Expression (Relative to Control) | Standard Deviation (BCL-2) | Normalized k-RAS Expression (Relative to Control) | Standard Deviation (k-RAS) |
| Vehicle Control | 0 | 1.00 | ± 0.08 | 1.00 | ± 0.12 |
| This compound | 1 | 0.75 | ± 0.06 | 0.95 | ± 0.10 |
| This compound | 5 | 0.42 | ± 0.05 | 0.88 | ± 0.09 |
| This compound | 10 | 0.21 | ± 0.03 | 0.81 | ± 0.07 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
This section provides a detailed step-by-step protocol for Western blot analysis of BCL-2 and k-RAS.
Materials and Reagents
-
Cell Culture: Appropriate cancer cell line (e.g., with known k-RAS mutation) and complete growth medium.
-
This compound Treatment: Stock solution of this compound (dissolved in a suitable solvent like DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-casted polyacrylamide gels, 2x Laemmli sample buffer, running buffer.[10]
-
Protein Transfer: PVDF or nitrocellulose membranes, transfer buffer, methanol.[12]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[13]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.[9]
-
HRP-conjugated goat anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.[15]
-
Imaging System: Chemiluminescence detection system (e.g., CCD camera-based imager).
Experimental Workflow
Detailed Protocol
-
Cell Culture and Treatment: a. Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).
-
Cell Lysis: a. After treatment, wash cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer with protease and phosphatase inhibitors to the dish.[15] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C.[16] f. Collect the supernatant containing the total protein.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.[12]
-
Sample Preparation for SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add an equal volume of 2x Laemmli sample buffer to each lysate. c. Boil the samples at 95-100°C for 5 minutes.[10]
-
SDS-PAGE: a. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. b. Run the gel at a constant voltage until the dye front reaches the bottom.[15]
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]
-
Blocking: a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[13]
-
Antibody Incubation: a. Incubate the membrane with the primary antibody (e.g., anti-BCL-2 at 1:1000 dilution, anti-k-RAS at recommended dilution) in blocking buffer overnight at 4°C with gentle shaking.[10] b. Wash the membrane three times for 10 minutes each with TBST. c. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.[10] d. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Imaging: a. Apply the ECL detection reagent to the membrane according to the manufacturer's protocol. b. Capture the chemiluminescent signal using a CCD camera-based imaging system.
-
Stripping and Re-probing (for loading control): a. If necessary, strip the membrane of the first set of antibodies using a stripping buffer. b. Re-block the membrane and probe with the primary antibody for the loading control (e.g., β-actin). c. Repeat the secondary antibody and detection steps.
Data Analysis
-
Use image analysis software to measure the band intensity for BCL-2, k-RAS, and the loading control in each lane.
-
Normalize the band intensity of BCL-2 and k-RAS to the corresponding loading control band intensity.
-
Express the results as a fold change relative to the vehicle-treated control group.
Signaling Pathway
The following diagram illustrates the potential signaling relationship between k-RAS and BCL-2 and the hypothetical point of intervention for this compound. Activated k-RAS can promote downstream signaling pathways that lead to the upregulation of anti-apoptotic proteins like BCL-2, thereby promoting cell survival.
This pathway illustrates that by inhibiting k-RAS or BCL-2, this compound could potentially disrupt the pro-survival signaling and promote apoptosis in cancer cells. The Western blot analysis described in this protocol is a fundamental method to validate these potential mechanisms of action.
References
- 1. Anti-Bcl-2 antibody (ab194583) | Abcam [abcam.com]
- 2. edspace.american.edu [edspace.american.edu]
- 3. Bcl-2 Monoclonal Antibody (Bcl-2-100) (13-8800) [thermofisher.com]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 5. Crosstalk between Bcl-2 family and Ras family small GTPases: potential cell fate regulation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of oncogenic KRAS in the prognosis, diagnosis and treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Bcl-2 expression by oncogenic Ras protein in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 12. cusabio.com [cusabio.com]
- 13. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bcl2 antibody (26593-1-AP) | Proteintech [ptglab.com]
- 15. bio-rad.com [bio-rad.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: MM41 Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MM41, a potent G-quadruplex stabilizer. The following information addresses common solubility issues in aqueous buffers and provides recommendations for optimal handling and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a lipophilic small molecule with poor aqueous solubility. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO). For use in aqueous biological systems, a stock solution in 100% DMSO should be prepared first.
Q2: I observed precipitation when diluting my this compound DMSO stock into an aqueous buffer. What is causing this and how can I prevent it?
A2: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds like this compound. This occurs because the compound is not soluble in the aqueous environment once the concentration of the organic co-solvent (DMSO) is significantly lowered.
To prevent precipitation, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept low, typically below 1%, to minimize solvent-induced artifacts in your experiments. However, a slightly higher concentration may be necessary to maintain this compound solubility. It is recommended to perform a vehicle control to assess the effect of DMSO on your specific assay.
-
Working Stock Dilution: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock into the aqueous buffer. This gradual decrease in DMSO concentration can sometimes help to keep the compound in solution.
-
Sonication: After diluting the this compound stock into the aqueous buffer, sonication is recommended to aid in dissolution and break up any small aggregates that may have formed.[1]
-
pH Adjustment: The solubility of this compound in DMSO is reportedly enhanced by adjusting the pH to 8 with HCl.[1] While the effect on aqueous solubility is not explicitly stated, preparing the initial DMSO stock at a slightly basic pH before dilution may be beneficial.
-
Fresh Preparation: Aqueous solutions of this compound should be prepared fresh for each experiment to avoid degradation and precipitation over time.[1]
Q3: Which aqueous buffer should I use for my experiments with this compound?
A3: The choice of buffer will depend on your specific application (e.g., cell culture, in vitro assays). Commonly used biological buffers such as Phosphate-Buffered Saline (PBS) and Tris-based buffers are generally compatible. However, since this compound targets DNA G-quadruplexes, the ionic composition of the buffer is a critical consideration. G-quadruplex stability is highly dependent on the presence of cations, particularly potassium (K+). Therefore, a buffer containing physiological concentrations of K+ is recommended for assays where G-quadruplex formation and stabilization are being studied.
Q4: Are there any additives that can improve the aqueous solubility of this compound?
A4: For poorly soluble compounds, the use of surfactants or other solubilizing agents can be explored. However, these should be used with caution as they can interfere with biological assays. If you are conducting in vivo studies, formulation strategies involving co-solvents, surfactants, or lipid-based delivery systems may be necessary to achieve the desired bioavailability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility limit of this compound has been exceeded. The final DMSO concentration is too low to maintain solubility. | - Prepare a fresh, lower concentration working stock in your aqueous buffer. - Increase the final DMSO concentration in your assay, ensuring you run a proper vehicle control. - Use a sequential dilution approach. - Sonicate the final solution.[1] |
| The solution is cloudy or contains visible particles after dilution. | This compound has not fully dissolved or has aggregated. | - Vortex the solution vigorously after dilution. - Use sonication to aid dissolution.[1] - Filter the solution through a 0.22 µm filter to remove any undissolved particles, though this may reduce the effective concentration. |
| Inconsistent experimental results. | The concentration of soluble this compound is not consistent between experiments due to precipitation or degradation. | - Always prepare fresh aqueous solutions of this compound for each experiment.[1] - Ensure complete dissolution of the compound before use by visual inspection and sonication if necessary. |
| Low or no activity observed in an assay. | The effective concentration of soluble this compound is lower than intended due to poor solubility. The G-quadruplex structure is not stable in the chosen buffer. | - Confirm the solubility of this compound under your specific experimental conditions. - For G-quadruplex related assays, ensure your buffer contains a sufficient concentration of potassium ions (e.g., physiological levels). |
Experimental Protocols
General Protocol for Preparing this compound in Aqueous Buffer for Cell Culture
This protocol provides a general guideline for preparing a working solution of this compound in an aqueous buffer suitable for cell culture experiments.
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used to facilitate dissolution.[1]
-
Store the DMSO stock solution at -20°C or -80°C for long-term storage.[1]
-
-
Prepare a Working Solution in Cell Culture Medium:
-
On the day of the experiment, thaw the DMSO stock solution at room temperature.
-
Pre-warm your desired cell culture medium or aqueous buffer (e.g., PBS with K+) to 37°C.
-
Perform a serial dilution of the DMSO stock into the pre-warmed medium to achieve your final desired concentration. Ensure that the final concentration of DMSO is as low as possible (ideally ≤ 0.5%) to avoid solvent toxicity to the cells.
-
Vortex the final working solution gently.
-
Use the freshly prepared working solution immediately.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its use.
Caption: this compound stabilizes G-quadruplex structures in gene promoters, inhibiting transcription.
Caption: A general workflow for the preparation and use of this compound in biological experiments.
References
Long-term stability of MM41 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of the investigational compound MM41 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in a solid state?
A1: For optimal long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3] Use of a desiccator is recommended for hygroscopic compounds.[1] Aliquoting the solid compound upon receipt can minimize freeze-thaw cycles and exposure to atmospheric conditions.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution in an anhydrous, aprotic solvent such as DMSO. For cellular assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts. Stock solutions should be stored at -80°C in small aliquots to minimize freeze-thaw cycles.[1][4]
Q3: What is the expected stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is highly dependent on the pH, temperature, and presence of nucleophiles. As a G-quadruplex stabilizing ligand, its stability can also be influenced by the ionic environment, particularly the concentration of potassium ions.[5][6] It is recommended to prepare fresh aqueous solutions for each experiment or to conduct a stability study under your specific experimental conditions. Preliminary data suggests that this compound is most stable in slightly acidic to neutral pH (pH 5-7) at 4°C.
Q4: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?
A4: A decrease in activity could be due to several factors:
-
Chemical Degradation: this compound may be susceptible to hydrolysis or oxidation in aqueous buffers, especially at non-optimal pH or elevated temperatures.[7]
-
Precipitation: The compound may have limited solubility in your aqueous experimental buffer, leading to precipitation over time. Visually inspect the solution for any particulate matter.
-
Adsorption: this compound might adsorb to the surface of plastic storage tubes or labware. Using low-adsorption plastics or glass containers can mitigate this.
-
Photodegradation: Exposure to light can cause degradation of photosensitive compounds.[1][7] Always protect this compound solutions from light.
Q5: How can I assess the stability of this compound in my specific experimental setup?
A5: A simple stability study can be performed by incubating your this compound solution under your experimental conditions for various durations. At each time point, analyze the solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of intact this compound and detect any degradation products.[8][9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock or working solutions. | Prepare fresh solutions from solid compound. Perform a stability check of your solutions using HPLC. Ensure proper storage conditions are maintained. |
| Precipitate observed in the this compound solution. | Poor solubility in the chosen solvent or buffer. Exceeded solubility limit. | Prepare a new solution, ensuring the compound is fully dissolved. Consider using a different solvent system or lowering the concentration. Sonication may aid dissolution. |
| Change in color of the this compound solution. | Chemical degradation or oxidation. | Discard the solution and prepare a fresh one. Protect solutions from light and consider de-gassing aqueous buffers. |
| Low recovery of this compound during sample analysis. | Adsorption to labware. Degradation during sample processing. | Use low-retention tubes and pipette tips. Minimize the time between sample preparation and analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[7][11][12]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature, protected from light, for 24 hours.[7]
-
Thermal Degradation: Incubate the solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to a light source compliant with ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[12][13]
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Utilize a validated stability-indicating HPLC method to separate this compound from its degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid is a common starting point.[14] Monitor the elution profile using a UV detector at the λmax of this compound.
Protocol 2: Long-Term Stability Assessment of this compound in Solution
This protocol outlines a method to determine the long-term stability of this compound under specific storage conditions.[8][15]
Objective: To evaluate the stability of this compound in a specific solvent and storage condition over an extended period.
Methodology:
-
Solution Preparation: Prepare a solution of this compound at a known concentration in the desired solvent (e.g., DMSO).
-
Storage: Aliquot the solution into multiple vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect from light.
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12 months).
-
Analysis: At each time point, retrieve a vial and analyze the concentration of this compound using a validated HPLC method.
-
Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration (time 0). A significant decrease (typically >10%) indicates instability under the tested conditions.
Quantitative Data Summary
The following tables present hypothetical stability data for this compound based on typical small molecule behavior. Note: This data is for illustrative purposes only and should be confirmed by experimental studies.
Table 1: Hypothetical Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures
| Storage Temperature | Time (days) | % Remaining this compound |
| 4°C | 0 | 100 |
| 7 | 98.5 | |
| 14 | 96.8 | |
| 30 | 92.3 | |
| 25°C (Room Temp) | 0 | 100 |
| 1 | 85.2 | |
| 3 | 65.7 | |
| 7 | 40.1 | |
| 40°C | 0 | 100 |
| 1 | 55.4 | |
| 3 | 20.9 | |
| 7 | <5 |
Table 2: Hypothetical Stability of this compound in DMSO at Different Temperatures
| Storage Temperature | Time (months) | % Remaining this compound |
| -20°C | 0 | 100 |
| 6 | 99.5 | |
| 12 | 99.1 | |
| 4°C | 0 | 100 |
| 1 | 98.2 | |
| 3 | 95.1 | |
| 6 | 90.5 | |
| 25°C (Room Temp) | 0 | 100 |
| 1 | 92.3 | |
| 3 | 78.6 | |
| 6 | 60.2 |
Visualizations
Caption: Workflow for assessing the long-term stability of this compound solutions.
Caption: Hypothesized mechanism of action of this compound leading to apoptosis.
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. pharmacylibrary.com [pharmacylibrary.com]
- 5. Complicated behavior of G-quadruplexes and evaluating G-quadruplexes' ligands in various systems mimicking cellular circumstance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Forced Degradation Studies - STEMart [ste-mart.com]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. HPLC Methods for Pharmaceutical Research and Development - GL Tec [gl-tec.com]
- 11. acdlabs.com [acdlabs.com]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. snscourseware.org [snscourseware.org]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Troubleshooting MM41 Precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to precipitation in MM41 cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of precipitation in cell culture media like this compound?
Precipitation in cell culture media is a common issue that can arise from several factors. When not due to contamination, turbidity is often caused by the precipitation of metals, proteins, and other media components.[1][2][3] Key causes include:
-
Temperature Fluctuations: Exposing the media to extreme temperature shifts, such as repeated freeze-thaw cycles or improper storage, can cause high-molecular-weight proteins and salts to fall out of solution.[1][2][3]
-
pH Imbalance: The pH of the media is critical for maintaining the solubility of its components.[4][5][6] Shifts in pH, often due to incorrect carbon dioxide (CO2) levels in the incubator or microbial contamination, can lead to precipitation.[1][]
-
High Component Concentration: An increase in the concentration of media components, which can be caused by evaporation, can exceed the solubility limits of certain salts and other substances, leading to the formation of crystalline precipitates.[1][2][8]
-
Component Interactions: Certain components, particularly in serum-free media, can interact to form insoluble complexes. For instance, calcium salts are known to be prone to precipitation.[1][2][3][8]
-
Improper Media Preparation: The order in which components are added during media preparation can be crucial. For example, dissolving calcium chloride separately before adding other components can prevent the formation of insoluble calcium sulfate crystals.[1][2][8]
-
Contamination: Bacterial or fungal contamination can alter the media's composition and pH, leading to turbidity and precipitation.[1][2][3][]
Q2: I observed a precipitate in my this compound media after storing it in the refrigerator. What could be the cause?
Precipitation after refrigeration is a common occurrence and is often due to the decreased solubility of certain media components at lower temperatures. Salts, in particular, may precipitate out from concentrated (e.g., 10x) or even 1x media when stored at 2-8°C.[1][3] To resolve this, you can try warming the medium to 37°C and gently swirling the bottle to redissolve the precipitate.[9][10] If the precipitate does not dissolve, it is best to discard the medium.[9][10] To prevent this, always adhere to the manufacturer's guidelines for optimal storage and handling of your culture media.[1][2][3]
Q3: My this compound media has turned cloudy and the pH seems to have changed. What should I do?
A cloudy appearance accompanied by a change in pH is a strong indicator of bacterial or fungal contamination.[][9] You should immediately discard the contaminated media and cells to prevent cross-contamination of other cultures.[1][3] It is also crucial to thoroughly disinfect the cell culture hood and incubator.[1][3]
Q4: Can the order of adding supplements to my this compound media cause precipitation?
Yes, the order of component addition is critical, especially when preparing serum-free media from powders or concentrates.[1][8] Calcium salts are particularly susceptible to precipitation.[1][2][3][8] For instance, if calcium chloride (CaCl2) and magnesium sulfate (MgSO4) are added in close succession to a concentrated solution, they can react to form insoluble calcium sulfate (CaSO4) crystals.[1][3][8] To avoid this, it is recommended to dissolve CaCl2 in deionized water separately before adding it to the rest of the media components one at a time.[1][2][3][8]
Troubleshooting Guide
Issue 1: Fine, granular precipitate observed after adding a new supplement.
This type of precipitation often points to an interaction between the supplement and components already in the this compound medium, or the supplement itself having low solubility at the final concentration.
-
Troubleshooting Steps:
-
Review Supplement Composition: Check the chemical properties of the supplement, paying close attention to its solubility and potential interactions with salts (e.g., calcium, phosphate) and other components in the this compound base medium.
-
Adjust pH: The pH of the medium can significantly affect the solubility of many compounds.[11] Ensure the pH of your this compound medium is within the recommended range after the addition of all supplements.
-
Dilution and Order of Addition: Try diluting the supplement in a small volume of basal medium before adding it to the bulk volume. Also, experiment with the order of addition of different supplements.
-
Issue 2: Crystalline precipitate forms on the surface of the culture vessel.
This is often a result of increased salt concentration due to evaporation of the culture medium.[1][2][8]
-
Troubleshooting Steps:
-
Check Incubator Humidity: Ensure the water pan in your CO2 incubator is filled with sterile water to maintain proper humidity levels.[9]
-
Seal Cultureware: For long-term cultures, consider using sealing tape or flasks with tighter caps to minimize evaporation.[1][2]
-
Monitor Media Volume: Regularly check the media volume in your culture vessels, especially in multi-well plates which are more prone to evaporation.
-
Data Presentation
To effectively troubleshoot precipitation, it is helpful to systematically record your observations. Use the following table to log parameters each time you encounter an issue with your this compound media.
| Parameter | Batch 1 (Precipitate) | Batch 2 (Control) | Notes |
| This compound Lot Number | |||
| Supplement(s) Added | |||
| Supplement Lot Number(s) | |||
| Storage Temperature (°C) | |||
| Incubator CO2 (%) | |||
| Incubator Temperature (°C) | |||
| Observed pH | |||
| Appearance of Precipitate | (e.g., crystalline, flocculent) | ||
| Time to Precipitate | (e.g., immediate, after 24h) |
Experimental Protocols
Protocol: pH Measurement of this compound Cell Culture Medium
Accurate pH measurement is crucial for troubleshooting precipitation issues. The optimal pH for most mammalian cell cultures is between 7.2 and 7.4.[5][6]
Materials:
-
Calibrated pH meter with a sterile electrode
-
Sterile conical tubes (15 mL or 50 mL)
-
This compound cell culture medium sample
-
Sterile serological pipettes
-
Laminar flow hood
Methodology:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Sample Collection: Using a sterile serological pipette, transfer a representative sample (at least 10 mL) of the this compound medium from your culture vessel or media bottle into a sterile conical tube.
-
Equilibration: Allow the medium sample to equilibrate to the temperature at which you will be measuring the pH (typically room temperature or 37°C). Biological buffers are sensitive to temperature changes, so it's important to be consistent.[4][12]
-
pH Measurement:
-
Carefully insert the sterile, calibrated pH electrode into the medium sample. Ensure the electrode tip is fully submerged.
-
Allow the pH reading to stabilize before recording the value.
-
-
Cleaning: After measurement, thoroughly clean and sterilize the pH electrode according to the manufacturer's instructions.
-
Analysis: Compare the measured pH to the expected range for your this compound medium. A significant deviation may indicate a problem with the CO2 level in your incubator, the bicarbonate concentration in your medium, or potential microbial contamination.[5][13]
Visualizations
Troubleshooting Workflow for this compound Precipitation
The following diagram outlines a logical workflow to diagnose and resolve precipitation in your this compound cell culture medium.
A step-by-step workflow for troubleshooting media precipitation.
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. researchgate.net [researchgate.net]
- 4. selectscience.net [selectscience.net]
- 5. huankaigroup.com [huankaigroup.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 8. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 9. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. adl.usm.my [adl.usm.my]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. scientificbio.com [scientificbio.com]
- 13. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
Technical Support Center: Optimizing MM41 Concentration for Cell-Based Assays
Welcome to the technical support center for the G-quadruplex interacting compound, MM41. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent G-quadruplex-interacting compound. It selectively binds to and stabilizes G-quadruplex structures in the promoter regions of the BCL-2 and k-RAS oncogenes.[1][2][3] This stabilization leads to the downregulation of BCL-2 and k-RAS protein expression.[1][2] The reduction in the anti-apoptotic protein BCL-2, in turn, leads to an increase in caspase-3 activity, inducing apoptosis in cancer cells.[1]
Q2: In which cell lines has this compound shown activity?
This compound has demonstrated high potency in the human pancreatic cancer cell line MIA PaCa-2, with a reported half-maximal inhibitory concentration (IC50) of approximately 10 nM.[4][5]
Q3: How should I dissolve and store this compound?
For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[4][6] It is recommended to store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles. For aqueous solutions, it is advisable to prepare them fresh for each experiment.
Q4: What is a good starting concentration range for this compound in a cell-based assay?
Based on its low nanomolar IC50 value in MIA PaCa-2 cells, a good starting point for a dose-response experiment would be a concentration range spanning from 0.1 nM to 1 µM. A logarithmic dilution series is recommended to cover a broad range of concentrations effectively.
Troubleshooting Guide
Issue 1: No significant decrease in cell viability observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line. |
| Incorrect Assay Duration | The effects of this compound on transcription and subsequent protein levels may require a longer incubation time. Try extending the treatment duration (e.g., 48, 72, or 96 hours). |
| Cell Line Insensitivity | The expression levels of k-RAS and BCL-2 can vary between cell lines. Confirm the expression of these target proteins in your cell line of interest. |
| This compound Instability | This compound may degrade in cell culture media over long incubation periods. Consider replenishing the media with fresh this compound every 24-48 hours for longer experiments. |
| Solubility Issues | Although soluble in DMSO, this compound may precipitate when diluted in aqueous media. Ensure complete dissolution of the compound in the final culture medium. Visually inspect for any precipitate. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of both cell suspension and this compound solutions. |
| Compound Precipitation | As mentioned above, ensure the compound is fully dissolved in the final working solution. |
Issue 3: Unexpected cytotoxicity at very low concentrations.
| Possible Cause | Troubleshooting Step |
| DMSO Toxicity | Ensure the final concentration of DMSO in the culture media is low (typically ≤ 0.5%) and non-toxic to the cells. Include a vehicle control (media with the same concentration of DMSO) in your experimental setup. |
| Off-target Effects | While this compound is designed to be specific, off-target effects can occur at high concentrations. Correlate the cytotoxic effects with the downregulation of k-RAS and BCL-2 and the induction of apoptosis to confirm on-target activity. |
| Cell Line Sensitivity | Some cell lines may be exceptionally sensitive to G-quadruplex stabilizing agents. |
Data Presentation
Table 1: Reported in vitro and in vivo activity of this compound.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 | ~10 nM | MIA PaCa-2 | [4][5] |
| In vivo Dosage | 10-15 mg/kg | MIA PaCa-2 xenografts | [1] |
| Tumor Growth Reduction | ~80% at 15 mg/kg | MIA PaCa-2 xenografts | [1][3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture media. Also, prepare a vehicle control (media with the highest concentration of DMSO used).
-
Treatment: Remove the old media from the cells and add 100 µL of the 2X this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for your desired time point (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for BCL-2 and k-RAS Expression
-
Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (based on IC50 values) and a vehicle control for 48-72 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BCL-2, k-RAS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities relative to the loading control.
Protocol 3: Caspase-3 Activity Assay
-
Treatment and Lysis: Treat cells with this compound as described for the Western blot protocol. After treatment, lyse the cells using the lysis buffer provided in a commercial caspase-3 activity assay kit.
-
Assay Procedure:
-
Add an equal amount of protein lysate from each sample to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric assays) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Read the absorbance (at 405 nm for colorimetric assays) or fluorescence (Ex/Em = 400/505 nm for fluorometric assays) using a microplate reader.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the vehicle control.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. G-quadruplex DNA and ligand interaction in living cells using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complicated behavior of G-quadruplexes and evaluating G-quadruplexes' ligands in various systems mimicking cellular circumstance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for investigating G-quadruplex DNA/ligand interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Structure-based design and evaluation of naphthalene diimide G-quadruplex ligands as telomere targeting agents in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
Potential off-target effects of the MM41 compound
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the MM41 compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a G-quadruplex (G4) interacting compound. Its primary mechanism of action is the binding and stabilization of G4 structures in the promoter regions of the BCL-2 and k-RAS oncogenes.[1][2] This stabilization leads to the downregulation of BCL-2 and k-RAS protein levels, which in turn induces caspase-3-mediated apoptosis in cancer cells.[1]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effects of this compound are the transcriptional repression of BCL-2 and k-RAS.[1][2] In preclinical models of pancreatic cancer, this has been shown to lead to a significant reduction in tumor growth.[2][3] Specifically, in MIA PaCa-2 pancreatic cancer xenografts, this compound treatment resulted in an approximate 80% reduction in tumor growth.[2][3]
Q3: What are the potential off-target effects of this compound?
A3: As a G4-binding ligand, this compound is not exclusively selective for BCL-2 and k-RAS promoter G4s. It has been shown to bind to other G4 structures, which is the likely source of its off-target effects. Known and potential off-target interactions include:
-
Telomeric G-quadruplexes: this compound can bind to and stabilize human telomeric G4s.[2][4] This interaction could potentially interfere with telomere maintenance and DNA replication.
-
Other Oncogene Promoters: The promoter regions of many oncogenes are rich in G4-forming sequences. While not extensively profiled for this compound, it is plausible that it could downregulate other oncogenes containing G4s in their promoters, such as c-MYC.[4]
-
Genome-wide G-quadruplexes: The human genome contains hundreds of thousands of putative G4 sequences. It is therefore likely that this compound interacts with a broad range of G4s, leading to unintended changes in gene expression.
Q4: Has a successor compound to this compound been developed?
A4: Yes, a derivative of this compound called CM03 was rationally designed to have an improved profile.[3] This suggests that this compound possesses some suboptimal characteristics, which may be related to its off-target effects or other pharmaceutical properties. CM03 was designed to have a lower molecular weight and reduced cationic charge compared to this compound.[3]
Q5: What is the known in vivo safety profile of this compound?
A5: In preclinical studies using mouse xenograft models of pancreatic cancer, this compound was administered at doses of 10-15 mg/kg intravenously twice weekly.[1] At these doses, no significant side effects, such as damage to other tissues or organs, or significant weight loss, were observed.[3] However, a comprehensive preclinical toxicology report is not publicly available.
Troubleshooting Guides
Problem 1: Observing unexpected changes in gene expression unrelated to BCL-2 or k-RAS.
-
Possible Cause: Off-target binding of this compound to G-quadruplexes in the promoter regions of other genes.
-
Troubleshooting Steps:
-
Perform RNA-sequencing or microarray analysis: Compare the transcriptome of your experimental system treated with this compound to an untreated control to identify differentially expressed genes.
-
In silico G4 prediction: Use G4 prediction tools (e.g., QGRS Mapper) to analyze the promoter regions of the identified off-target genes for putative G-quadruplex forming sequences.
-
Chromatin Immunoprecipitation (ChIP): If you have an antibody that can recognize this compound or a tagged version of the compound, perform ChIP-seq to identify its genome-wide binding sites.
-
Reporter Assays: Clone the promoter region of a suspected off-target gene upstream of a luciferase reporter and assess for a decrease in reporter activity in the presence of this compound.
-
Problem 2: Observing signs of cellular toxicity or senescence at concentrations effective for BCL-2/k-RAS downregulation.
-
Possible Cause: Off-target effects, particularly the interaction of this compound with telomeric G-quadruplexes, which can interfere with DNA replication and telomere maintenance, potentially leading to DNA damage and senescence.
-
Troubleshooting Steps:
-
Telomeric Overhang Assay: Assess for changes in the length or structure of the 3' telomeric overhang.
-
DNA Damage Response (DDR) Markers: Perform western blotting or immunofluorescence for key DDR proteins such as γH2AX and 53BP1 to check for the induction of DNA damage.
-
Senescence-Associated β-galactosidase (SA-β-gal) Staining: Use this histochemical stain to determine if your cells are undergoing premature senescence.
-
Dose-Response Curve: Carefully titrate the concentration of this compound to find a therapeutic window that maximizes on-target effects while minimizing toxicity.
-
Data Summary
Table 1: In Vitro G-Quadruplex Stabilization by this compound
| G-Quadruplex Target | Method | ΔTₘ (°C) at 1 µM this compound | Reference |
| BCL-2 promoter | FRET | 26.4 | [1] |
| k-RAS1 promoter | FRET | 22.5 | [1] |
| k-RAS2 promoter | FRET | 19.8 | [1] |
| Human telomeric | FRET | Strong stabilization | [4] |
Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Model (MIA PaCa-2)
| Dose | Schedule | Outcome | Reference |
| 10-15 mg/kg | i.v., twice weekly | ~80% reduction in tumor growth by day 40 | [1][2] |
| 15 mg/kg | i.v., twice weekly | Complete tumor regression in 2 mice with no regrowth for 239 days | [1] |
Experimental Protocols
FRET-based G-Quadruplex Melting Assay
This protocol is used to assess the ability of a compound to stabilize a specific G-quadruplex structure.
-
Oligonucleotide Preparation: Synthesize a DNA oligonucleotide containing the G-quadruplex forming sequence of interest, labeled at the 5' end with a fluorescent donor (e.g., FAM) and at the 3' end with a fluorescent quencher (e.g., TAMRA).
-
Annealing: Anneal the oligonucleotide in a buffer containing a physiologically relevant concentration of potassium ions (e.g., 100 mM KCl) to promote G-quadruplex formation. This is typically done by heating the solution to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Assay Setup: In a 96-well plate, prepare reactions containing the annealed, labeled oligonucleotide at a final concentration of 0.2 µM and varying concentrations of the this compound compound in the same potassium-containing buffer.
-
Melting Curve Analysis: Use a real-time PCR machine to measure the fluorescence of the donor fluorophore as the temperature is increased from room temperature to 95°C in small increments (e.g., 1°C/minute).
-
Data Analysis: The melting temperature (Tₘ) is the temperature at which 50% of the G-quadruplex structures have unfolded, resulting in a 50% increase in fluorescence. The change in melting temperature (ΔTₘ) is calculated by subtracting the Tₘ of the control (oligonucleotide alone) from the Tₘ in the presence of this compound. A positive ΔTₘ indicates stabilization of the G-quadruplex.
Pancreatic Cancer Xenograft Model
This protocol describes an in vivo experiment to evaluate the anti-tumor efficacy of this compound.
-
Cell Culture: Culture a human pancreatic cancer cell line, such as MIA PaCa-2, under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject approximately 5 x 10⁶ MIA PaCa-2 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x length x width²).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound intravenously (e.g., via tail vein injection) at the desired dose and schedule (e.g., 10-15 mg/kg, twice weekly). The control group should receive vehicle only.
-
Efficacy Endpoint: Continue treatment and tumor monitoring for a predetermined period (e.g., 40 days) or until tumors in the control group reach a maximum allowed size.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated and control groups.
-
Toxicity Monitoring: Throughout the study, monitor the mice for any signs of toxicity, including weight loss, changes in behavior, and signs of distress. At the end of the study, major organs can be harvested for histopathological analysis.
Visualizations
Caption: this compound on-target signaling pathway.
Caption: Workflow for troubleshooting this compound off-target effects.
References
Addressing experimental variability with MM41
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the G-quadruplex-interacting compound, MM41.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quadruplex-interacting compound that exhibits anti-tumor effects, particularly against pancreatic cancer.[1] Its primary mechanism involves binding to and stabilizing G-quadruplex structures in the promoter regions of specific oncogenes, namely BCL-2 and k-RAS. This stabilization leads to the downregulation of BCL-2 and k-RAS protein expression, which in turn induces apoptosis (programmed cell death) in cancer cells, mediated by an increase in caspase-3 activity.[1][2]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO. For a 30 mg/mL stock solution, it is recommended to adjust the pH to 8 with HCl and use sonication to aid dissolution.[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution upon preparation.[2] For in vivo studies in mice, the concentration of DMSO should generally be kept below 10% for normal mice and below 2% for nude or transgenic mice.[3]
Q3: I am observing significant variability in my in vivo anti-tumor experiments with this compound. What are the potential sources of this variability?
In vivo studies are inherently subject to variability. Key sources can include:
-
Animal-to-animal variation: Differences in metabolism, immune response, and overall health between individual animals can lead to varied responses to this compound.
-
Tumor heterogeneity: The initial tumor cell population in xenograft models can be heterogeneous, leading to differences in tumor growth rates and drug sensitivity.
-
Experimental procedures: Minor variations in injection technique, tumor implantation site, and animal handling can contribute to variability.
-
Drug formulation and administration: Inconsistent preparation of the this compound solution or slight inaccuracies in dosing can impact the effective concentration delivered to the tumor.
To mitigate this, it is crucial to use a sufficient number of animals per group to achieve statistical power, standardize all experimental procedures, and ensure consistent drug formulation and administration.
Q4: Are there known off-target effects for this compound?
While this compound shows a strong affinity for G-quadruplexes in the BCL-2 and k-RAS promoters, the potential for off-target effects exists with any small molecule inhibitor. As a G-quadruplex stabilizing agent, this compound could theoretically interact with other G-quadruplex structures throughout the genome, potentially affecting the expression of other genes. Researchers should consider performing transcriptomic or proteomic analyses to assess the broader impact of this compound treatment on cellular pathways beyond the intended targets.
Troubleshooting Guides
Problem 1: Inconsistent results in G-quadruplex stabilization assays (e.g., FRET-melting assay).
-
Possible Cause 1: Incorrect buffer conditions. The stability of G-quadruplexes is highly dependent on the presence of cations, particularly potassium.
-
Solution: Ensure your buffer contains an adequate concentration of potassium ions (e.g., 100 mM KCl) to facilitate G-quadruplex formation and stabilization.
-
-
Possible Cause 2: Issues with the fluorescently labeled oligonucleotide. Degradation of the oligonucleotide or quenching of the fluorophore can lead to unreliable results.
-
Solution: Verify the integrity of your labeled oligonucleotide using gel electrophoresis. Store it protected from light and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Inaccurate this compound concentration. Errors in preparing serial dilutions can lead to inconsistent stabilization effects.
-
Solution: Carefully prepare fresh dilutions of this compound for each experiment and verify the concentration of your stock solution.
-
Problem 2: No significant decrease in BCL-2 or k-RAS protein levels after this compound treatment in cell culture.
-
Possible Cause 1: Insufficient incubation time or concentration. The effect of this compound on protein expression is time and concentration-dependent.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal incubation time and concentration of this compound for your specific cell line.
-
-
Possible Cause 2: Low G-quadruplex abundance in the target genes of your cell line. The effectiveness of this compound depends on the presence of G-quadruplex forming sequences in the BCL-2 and k-RAS promoters.
-
Solution: Confirm the presence of these sequences in your cell line of interest through genomic analysis. Consider using a positive control cell line known to be responsive to this compound, such as MIA PaCa-2.
-
-
Possible Cause 3: Poor cell permeability. this compound may not be efficiently entering the cells.
-
Solution: While this compound has been shown to be taken up by cancer cells, you can assess cellular uptake using fluorescently tagged this compound or by measuring intracellular drug concentration.
-
Problem 3: High toxicity or adverse effects in animal models.
-
Possible Cause 1: Dose is too high. The maximum tolerated dose (MTD) can vary between different mouse strains and models.
-
Solution: Conduct a dose-escalation study to determine the MTD of this compound in your specific animal model. The reported MTD for intravenous administration is approximately 30 mg/kg.[4]
-
-
Possible Cause 2: Issues with the vehicle. The solvent used to dissolve this compound (e.g., DMSO) can have its own toxicity.
-
Solution: Always include a vehicle-only control group in your experiments to distinguish between the effects of this compound and the vehicle. Ensure the final concentration of the vehicle is within tolerated limits.[3]
-
-
Possible Cause 3: Off-target effects. As mentioned in the FAQs, this compound could have unintended biological effects.
-
Solution: Monitor animals closely for signs of toxicity and perform histopathological analysis of major organs at the end of the study to identify any potential tissue damage.
-
Data Presentation
Table 1: In Vitro G-Quadruplex Stabilization by this compound
| G-Quadruplex Target | ΔTₘ (°C) at 1 µM this compound |
| BCL-2 Promoter | 26.4 |
| k-RAS1 Promoter | 22.5 |
| k-RAS2 Promoter | 19.8 |
ΔTₘ represents the change in melting temperature, indicating the degree of stabilization.[1]
Table 2: In Vivo Anti-Tumor Activity of this compound in MIA PaCa-2 Xenografts
| Treatment Group | Dosing Regimen | Average Tumor Growth Reduction (Day 40) | Observations |
| This compound (15 mg/kg) | i.v., twice weekly, 12 doses | ~80% | Cessation of tumor regrowth from day 30; complete tumor regression in 2/8 mice. |
| This compound (10 mg/kg) | i.v., twice weekly, 12 doses | Weaker anti-tumor effect | Dose-dependent activity observed. |
| Control | No treatment | - | Continuous tumor growth. |
[1]
Experimental Protocols
1. Western Blot for BCL-2 and k-RAS Protein Levels
-
Cell Lysis:
-
Treat cells with the desired concentration of this compound for the determined time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BCL-2, k-RAS, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
2. Caspase-3 Activity Assay (Colorimetric)
-
Sample Preparation:
-
Induce apoptosis in cells by treating with this compound.
-
Collect both adherent and floating cells and centrifuge at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in chilled cell lysis buffer and incubate on ice for 10-15 minutes.[1][5]
-
Centrifuge at high speed (e.g., 16,000-20,000 x g) for 10-15 minutes at 4°C.[6]
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
-
Assay Procedure:
-
Add a portion of the cell lysate (containing 20-50 µg of protein) to a 96-well plate.[7]
-
Add reaction buffer containing the colorimetric substrate (e.g., DEVD-pNA).[1]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[1][5]
-
Measure the absorbance at 400-405 nm using a microplate reader.[1]
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the this compound-treated samples to the untreated control.[1]
-
3. Pancreatic Cancer Xenograft Mouse Model
-
Cell Preparation:
-
Culture a human pancreatic cancer cell line (e.g., MIA PaCa-2) under standard conditions.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells per injection).
-
-
Tumor Implantation (Subcutaneous):
-
Use immunocompromised mice (e.g., nude or SCID mice).
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size.
-
Measure the tumor volume regularly (e.g., twice a week) using calipers (Volume = (length x width^2) / 2).
-
-
This compound Treatment:
-
Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10-15 mg/kg) via the desired route (e.g., intravenous injection) according to the planned schedule (e.g., twice weekly).[1][2]
-
The control group should receive the vehicle alone.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as Western blotting for BCL-2 and k-RAS, or immunohistochemistry for caspase-3.[2]
-
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 4. A G-quadruplex-binding compound showing anti-tumour activity in an in vivo model for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mpbio.com [mpbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biogot.com [biogot.com]
Technical Support Center: Enhancing In Vivo Bioavailability of Compound MM41
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with the poorly soluble investigational drug, Compound MM41. The following information details strategies to improve its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of Compound this compound in our preclinical animal models after oral administration. What are the potential causes and solutions?
A1: Low and variable oral bioavailability of Compound this compound is likely due to its poor aqueous solubility and/or dissolution rate in the gastrointestinal (GI) tract. According to the Biopharmaceutics Classification System (BCS), drugs with low solubility and high permeability (BCS Class II) or low solubility and low permeability (BCS Class IV) often exhibit these issues.[1] To improve bioavailability, formulation strategies that enhance solubility and dissolution are critical.[2][3]
Potential solutions include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[4][5][6]
-
Amorphous Solid Dispersions: Converting the crystalline form of this compound to a more soluble amorphous state by dispersing it in a polymer matrix can significantly enhance solubility and dissolution.[3][4][7]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract.[5][7]
-
Mesoporous Silica Loading: Loading this compound into a carrier like mesoporous silica (e.g., MCM-41) can increase the surface area and release the drug in an amorphous state, thereby improving dissolution.[8]
Q2: What is MCM-41 and how can it improve the bioavailability of Compound this compound?
A2: MCM-41 is a type of ordered mesoporous silica material with a large surface area and uniform pore size.[8] It can be used as a carrier for poorly soluble drugs like Compound this compound. By loading the drug into the pores of MCM-41, it is dispersed at a molecular level, preventing crystallization and maintaining it in a more soluble, amorphous state.[8] This leads to a significantly increased dissolution rate in the GI fluid and, consequently, higher plasma concentrations and improved bioavailability.[8]
Q3: We are considering a solid dispersion formulation for Compound this compound. What are the key considerations?
A3: Solid dispersions are a well-established technique for improving the solubility of poorly soluble drugs.[1][4] Key considerations include:
-
Polymer Selection: The choice of a hydrophilic polymer carrier is crucial and depends on the physicochemical properties of this compound. Common polymers include povidone (PVP), copovidone, and hydroxypropyl methylcellulose (HPMC).
-
Drug Loading: The ratio of drug to polymer can impact the stability of the amorphous form and the dissolution rate.
-
Manufacturing Method: Techniques such as spray drying and hot-melt extrusion are common methods for preparing solid dispersions.[5][7] The chosen method can affect the physical properties of the final product.
-
Physical Stability: It is essential to ensure that the amorphous form of this compound within the solid dispersion remains stable over time and does not recrystallize, which would negate the solubility advantage.
Q4: Can co-administration of other agents improve the bioavailability of Compound this compound?
A4: Yes, in some cases. If Compound this compound is subject to significant presystemic metabolism (first-pass metabolism) in the gut wall or liver, co-administration with an inhibitor of the metabolizing enzymes could increase bioavailability.[9][10] Additionally, permeation enhancers can be used to improve absorption for drugs with poor membrane permeability.[6][9] However, these approaches require a thorough understanding of the metabolic and absorption pathways of this compound.
Troubleshooting Guides
Issue 1: Inconsistent Drug Release from this compound-MCM-41 Formulation
| Symptom | Potential Cause | Troubleshooting Step |
| High variability in dissolution profiles between batches. | Incomplete or inconsistent loading of this compound into MCM-41 pores. | Optimize the loading method (e.g., solvent impregnation). Ensure adequate mixing and solvent evaporation times. |
| Agglomeration of MCM-41 particles. | Characterize particle size distribution before and after drug loading. Use appropriate dispersion techniques during formulation. | |
| Initial burst release followed by slow and incomplete release. | Drug adsorbed only on the surface of MCM-41 and not within the pores. | Modify the solvent system and loading conditions to favor pore filling. |
| Insufficient wetting of the formulation in the dissolution medium. | Consider the inclusion of a surfactant in the formulation or dissolution medium. |
Issue 2: Poor In Vivo Performance Despite Successful In Vitro Dissolution
| Symptom | Potential Cause | Troubleshooting Step |
| High in vitro dissolution but low Cmax and AUC in animal studies. | Rapid precipitation of the dissolved drug in the GI tract before it can be absorbed. | Investigate the use of precipitation inhibitors in the formulation (e.g., HPMC). |
| Degradation of this compound in the acidic environment of the stomach. | Consider enteric-coating the formulation to protect it from stomach acid and allow for release in the small intestine. | |
| Efflux by transporters (e.g., P-glycoprotein) in the intestinal wall. | Investigate if this compound is a substrate for efflux transporters. If so, co-administration with a known inhibitor could be explored. | |
| Significant first-pass metabolism.[10] | Conduct in vitro metabolism studies using liver microsomes to assess the metabolic stability of this compound.[11] |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of a model poorly soluble drug, Meloxicam (MLX), when formulated with MCM-41 compared to the free drug and a reference product.
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC0–∞ (µg·h/mL) | Fold Increase in AUC vs. Free Drug |
| Free MLX | 5 | 3.2 | 4.5 | 11.9 | - |
| Reference Product | 5 | 10.1 | 4.3 | 46.9 | 3.94 |
| MLX-MCM-41 (F2) | 5 | 9.8 | 4.3 | 45.5 | 3.82 |
| (Data adapted from a study on Meloxicam in rabbits.[8]) |
Experimental Protocols
Protocol 1: Preparation of Compound this compound-Loaded MCM-41
Objective: To load Compound this compound into the pores of MCM-41 to enhance its dissolution rate.
Materials:
-
Compound this compound
-
MCM-41 (calcined)
-
Organic solvent (e.g., ethanol, methanol, or a solvent in which this compound is highly soluble)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolve Compound this compound in the selected organic solvent to create a concentrated solution.
-
Add the calcined MCM-41 powder to this solution. The ratio of this compound to MCM-41 should be optimized (e.g., starting with a 1:1 weight ratio).
-
Stir the suspension at room temperature for 24 hours to allow for the diffusion of the drug solution into the mesopores of MCM-41.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Dry the resulting powder in a vacuum oven at 40-60°C for 48 hours to remove any residual solvent.
-
The final product, this compound-MCM-41, should be stored in a desiccator.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate the oral bioavailability of the this compound-MCM-41 formulation compared to an unformulated this compound suspension.
Materials:
-
This compound-MCM-41 formulation
-
Unformulated this compound (micronized)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (or other appropriate rodent model)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical equipment for plasma sample analysis (e.g., LC-MS/MS)
Methodology:
-
Fast the animals overnight (approximately 12 hours) with free access to water before dosing.
-
Prepare a suspension of the this compound-MCM-41 formulation and the unformulated this compound in the vehicle at the desired concentration.
-
Administer a single oral dose of each formulation to separate groups of animals via oral gavage.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for each group.
-
Compare the parameters between the formulated and unformulated groups to determine the relative improvement in bioavailability.
Visualizations
Caption: Experimental workflow for formulation and in vivo testing of this compound-MCM-41.
Caption: Troubleshooting logic for low bioavailability of Compound this compound.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. upm-inc.com [upm-inc.com]
- 4. mdpi.com [mdpi.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. Drug Metabolism and Pharmacokinetics | BCM [bcm.edu]
Technical Support Center: MM41 Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of the quadruplex-interacting compound, MM41. The following sections offer troubleshooting advice and frequently asked questions to assist in designing and interpreting experiments related to this compound's degradation pathways and byproducts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a compound that stabilizes G-quadruplex structures in the DNA of gene promoter regions, particularly for genes like BCL-2 and k-RAS.[1][2] By binding to and stabilizing these structures, this compound can modulate gene expression, leading to reduced levels of the corresponding proteins.[2] This activity has been associated with antitumor effects, especially in pancreatic cancer cell lines and xenograft models.[1][2]
Q2: Why is it crucial to study the degradation of this compound?
Understanding the degradation pathways of this compound is critical for several reasons:
-
Efficacy and Safety: Degradation can lead to a loss of the active pharmaceutical ingredient (API), reducing its therapeutic effect. Furthermore, degradation products could potentially be toxic.
-
Formulation Development: Knowledge of this compound's stability under various conditions (e.g., pH, light, temperature) is essential for developing a stable and effective pharmaceutical formulation.
-
Analytical Method Development: Identifying potential degradation products is necessary for developing and validating analytical methods, such as HPLC, to accurately quantify this compound and its impurities in a sample.
-
Regulatory Requirements: Regulatory agencies require comprehensive stability data for any new drug candidate.
Q3: What are the likely degradation pathways for a small molecule like this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, small molecules are generally susceptible to degradation through several mechanisms:[3]
-
Hydrolysis: Cleavage of chemical bonds by water. This can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation caused by reaction with oxygen or other oxidizing agents. This can be initiated by light, heat, or the presence of metal ions.
-
Photodegradation: Degradation caused by exposure to light, particularly UV light.
-
Thermal Degradation: Degradation induced by exposure to high temperatures.
-
Isomerization: Conversion of the molecule into an isomeric form, which may have different physical and biological properties.
Q4: How can I identify the byproducts of this compound degradation?
A combination of analytical techniques is typically employed to identify degradation byproducts:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This can separate the degradation products from the parent this compound molecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can provide the molecular weights of the degradation products, which is crucial for their identification.
-
Nuclear Magnetic Resonance (NMR) spectroscopy: NMR can be used to elucidate the detailed chemical structure of isolated degradation products.
Troubleshooting Guides
This section addresses common issues encountered during the study of this compound degradation.
Problem 1: Low or inconsistent recovery of this compound in stability samples.
| Potential Cause | Recommended Solution |
| Precipitation | Visually inspect the sample for any solid material. If precipitation is suspected, centrifuge the sample and analyze both the supernatant and the redissolved precipitate. Consider using a different solvent or adjusting the concentration.[4] |
| Adsorption to Container | This compound might be adsorbing to the surface of the storage container. Try using different types of containers (e.g., glass vs. polypropylene) to see if recovery improves.[4] |
| Photodegradation | If samples are exposed to light, photodegradation may be occurring. Conduct experiments under amber or UV-filtered light and use amber glassware for storage. |
| Incomplete Extraction | If this compound is being extracted from a complex matrix, the extraction procedure may be inefficient. Optimize the extraction solvent, volume, and number of extraction steps. |
Problem 2: Unexpected peaks in the HPLC chromatogram of a stressed this compound sample.
| Potential Cause | Recommended Solution |
| Degradation Products | The new peaks are likely degradation byproducts. Use a photodiode array (PDA) detector to check the UV spectrum of the new peaks and compare it to this compound. Use LC-MS to determine the molecular weights of the compounds corresponding to the new peaks. |
| Contaminated Solvents or Reagents | Run a blank injection of your mobile phase and sample preparation solvents to check for impurities.[5] Ensure you are using high-purity, HPLC-grade solvents. |
| Sample Matrix Interference | If working with a complex sample matrix, analyze a blank matrix sample to identify any interfering peaks. Adjusting the chromatographic conditions, such as the gradient or column chemistry, may be necessary to resolve these peaks from your analytes of interest.[5] |
| Ghost Peaks | Ghost peaks can arise from expired reagents or microbial growth in aqueous buffers. Prepare fresh mobile phases and consider adding a small amount of an antimicrobial agent like sodium azide to aqueous buffers.[6] |
Problem 3: The total peak area in my chromatogram decreases over time, but no new peaks are appearing.
| Potential Cause | Recommended Solution |
| Formation of Non-UV Active Degradants | The degradation products may not absorb UV light at the wavelength you are using for detection. Use a universal detection method like mass spectrometry (MS) or a charged aerosol detector (CAD) in parallel with UV detection to screen for non-UV active compounds.[4] |
| Formation of Insoluble Products | The degradation products may be insoluble in the mobile phase and are precipitating out of the solution or are being filtered out before injection. Visually inspect the sample for precipitation. |
| Irreversible Adsorption to HPLC Column | The degradation products may be strongly and irreversibly binding to the HPLC column stationary phase. Try flushing the column with a strong solvent or consider using a different column chemistry. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 0.1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
-
Basic Hydrolysis:
-
Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of 0.1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL.
-
Keep at room temperature for 24 hours.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A solid sample of this compound should also be exposed to the same light conditions.
-
-
Thermal Degradation:
-
Place a solid sample and a solution of this compound in a temperature-controlled oven at a high temperature (e.g., 80°C) for an extended period.
-
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method, preferably with both UV and MS detection.
4. Data Presentation:
The results of the forced degradation study can be summarized in a table as follows:
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Peak Area %) |
| 0.1 M HCl, 60°C | 24 | 85.2 | 2 | 8.9 |
| 0.1 M NaOH, 60°C | 24 | 72.5 | 3 | 15.3 |
| 3% H₂O₂, RT | 24 | 91.8 | 1 | 5.1 |
| Light Exposure | 24 | 95.1 | 1 | 3.5 |
| 80°C | 24 | 98.3 | 0 | - |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Visualizations
Caption: Hypothetical degradation pathways of this compound under different stress conditions.
Caption: Experimental workflow for this compound forced degradation studies.
References
Technical Support Center: Overcoming Resistance to MM41 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to the G-quadruplex-binding compound, MM41, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a tetra-substituted naphthalene-diimide derivative that functions as a G-quadruplex-interacting compound.[1][2] It exerts its anti-cancer effects by binding to and stabilizing G-quadruplex structures in the promoter regions of key oncogenes, specifically k-RAS and BCL-2.[1][2][3][4] This stabilization leads to the downregulation of k-RAS and BCL-2 expression, which in turn inhibits cancer cell proliferation and induces apoptosis (programmed cell death).[3][5]
Q2: In which cancer models has this compound shown efficacy?
A2: this compound has demonstrated significant anti-tumor activity in in vivo models of pancreatic cancer, specifically using the MIA PaCa-2 pancreatic cancer xenograft model.[1][6]
Q3: What are the known molecular targets of this compound?
A3: The primary molecular targets of this compound are the G-quadruplex structures located in the promoter sequences of the k-RAS and BCL-2 genes.[1][2][7] By stabilizing these structures, this compound effectively downregulates the transcription of these genes.
Q4: We are observing inconsistent results with our this compound experiments. What could be the cause?
A4: Inconsistent results can arise from several factors. Ensure that you have standardized your experimental protocols, including cell seeding densities, drug concentrations, and incubation times. Cell line heterogeneity can also contribute to variability; consider single-cell cloning to establish a more homogenous cell line. Finally, the stability and solubility of this compound in your experimental media should be confirmed.
Q5: Has a derivative of this compound been developed?
A5: Yes, a rationally designed derivative of this compound, named CM03, has been developed as a potential lead candidate for pancreatic cancer therapy.[8][9] CM03 is a trisubstituted naphthalene diimide compound and has shown comparable in vitro G4 binding and potent antiproliferative activity.[8][9]
Troubleshooting Guides
Problem: Decreased sensitivity or acquired resistance to this compound in our cancer cell line.
This guide provides a stepwise approach to investigate the potential mechanisms of resistance to this compound.
Step 1: Confirm the Resistant Phenotype
-
Experiment: Perform a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line.
-
Expected Outcome: A significant increase in the IC50 value for the resistant cell line compared to the parental line.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot cell viability against this compound concentration and determine the IC50 value using non-linear regression analysis.
Step 2: Investigate Potential Resistance Mechanisms
Based on the mechanism of action of this compound and general principles of drug resistance, several mechanisms could be at play.
A. Altered Drug Accumulation (Increased Efflux)
-
Hypothesis: The resistant cells may be actively pumping this compound out of the cell, reducing its intracellular concentration and preventing it from reaching its target.
-
Troubleshooting Experiments:
-
Measure intracellular this compound levels: Use techniques like LC-MS/MS to quantify the intracellular concentration of this compound in sensitive versus resistant cells.
-
Use efflux pump inhibitors: Co-treat resistant cells with this compound and known inhibitors of ABC transporters (e.g., verapamil for P-glycoprotein) to see if sensitivity is restored.
-
B. Target Alteration or Bypass
-
Hypothesis: Resistant cells may have developed mechanisms to overcome the downregulation of k-RAS and BCL-2.
-
Troubleshooting Experiments:
-
Analyze target gene expression: Use quantitative PCR (qPCR) and Western blotting to measure the mRNA and protein levels of k-RAS and BCL-2 in both sensitive and resistant cells after this compound treatment.
-
Sequence the promoter regions of k-RAS and BCL-2: Look for mutations in the G-quadruplex forming regions that might prevent this compound binding.
-
Investigate bypass pathways: Use phospho-protein arrays or Western blotting to screen for the activation of alternative pro-survival signaling pathways (e.g., PI3K/Akt, MAPK/ERK) in resistant cells.
-
Experimental Protocol: Western Blotting for BCL-2 and k-RAS
-
Protein Extraction: Lyse this compound-treated and untreated sensitive and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for k-RAS, BCL-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to compare protein levels between samples.
Step 3: Data Interpretation and Next Steps
The results from the above experiments will help elucidate the mechanism of resistance. The table below summarizes potential outcomes and their interpretations.
| Experimental Outcome | Interpretation | Next Steps |
| Lower intracellular this compound in resistant cells; sensitivity restored with efflux pump inhibitors. | Increased drug efflux is the likely mechanism of resistance. | Investigate which specific ABC transporter is overexpressed in the resistant cells. |
| No change in k-RAS or BCL-2 levels in resistant cells upon this compound treatment. | The drug is not effectively downregulating its targets. | Sequence the promoter regions of k-RAS and BCL-2 to check for mutations. |
| k-RAS and BCL-2 are downregulated, but cells are still resistant. | Cells have activated bypass survival pathways. | Identify the activated pathways and test combination therapies with inhibitors of these pathways. |
Quantitative Data Summary
The following table summarizes the in vivo anti-tumor activity of this compound in a pancreatic cancer xenograft model as reported in the literature.
| Treatment Group | Dose | Administration Schedule | Tumor Growth Inhibition | Survival Outcome | Reference |
| This compound | 15 mg/kg | Intravenous, twice weekly for 12 doses | ~80% reduction in tumor growth | Two mice survived tumor-free for 279 days | [1][6] |
| This compound | 10 mg/kg | Intravenous, twice weekly for 12 doses | Weaker anti-tumor effect compared to 15 mg/kg | - | [2] |
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in cancer cells.
Hypothetical Resistance Pathway to this compound
Caption: A hypothetical drug efflux-mediated resistance to this compound.
Troubleshooting Workflow for this compound Resistance
References
- 1. A G-quadruplex-binding compound showing anti-tumour activity in an in vivo model for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Application of G-quadruplex targets in gastrointestinal cancers: Advancements, challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Multiple Effector Pathways in Pancreatic Ductal Adenocarcinoma with a G-Quadruplex-Binding Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating MM41's Potent and Selective Binding to G-Quadruplex DNA: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a small molecule's binding to its intended target is a critical step in the development of novel therapeutics. This guide provides a comparative analysis of MM41, a tetra-substituted naphthalene-diimide derivative, and its binding to G-quadruplex (G4) DNA structures. This compound has demonstrated significant anti-tumor activity, particularly in pancreatic cancer models, by stabilizing G4 structures in the promoter regions of oncogenes such as BCL-2 and k-RAS, leading to the downregulation of their transcription.[1][2][3]
This guide presents a summary of the quantitative data supporting this compound's G4 binding, compares its performance with other known G4-binding small molecules, and provides detailed experimental protocols for key validation assays.
Comparative Analysis of G-Quadruplex Binding Affinity and Stabilization
The ability of a small molecule to selectively recognize and stabilize G-quadruplex structures over other DNA forms, such as duplex DNA, is a key determinant of its potential as a therapeutic agent. The following table summarizes the binding affinity (dissociation constant, Kd) and stabilization potential (change in melting temperature, ΔTm) of this compound and other representative G-quadruplex binders.
| Ligand | G-Quadruplex Target | Binding Affinity (Kd) | Stabilization (ΔTm) (°C) | Experimental Method |
| This compound | Telomeric | Not Reported | >25 | FRET Melting Assay |
| c-MYC | Not Reported | 28.5 | FRET Melting Assay | |
| BCL-2 Promoter | Not Reported | 26.4 (at 1 µM) | FRET Melting Assay[2] | |
| k-RAS1 Promoter | Not Reported | 22.5 (at 1 µM) | FRET Melting Assay[2] | |
| k-RAS2 Promoter | Not Reported | 19.8 (at 1 µM) | FRET Melting Assay[2] | |
| Pyridostatin (PDS) | Telomeric | 0.5 µM | 28 | FRET Melting Assay |
| BRACO-19 | Telomeric | 0.2 µM | >30 | FRET Melting Assay |
| Telomestatin (S-TMPyPz) | Telomeric | 0.05 µM | 33 | SPR |
Note: Data for competitor compounds are compiled from various literature sources for comparative purposes. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Experimental Validation Protocols
Accurate and reproducible experimental methods are essential for validating the binding of small molecules to G-quadruplex DNA. Below are detailed protocols for commonly employed techniques.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay measures the thermal stability of a G-quadruplex structure in the presence and absence of a binding ligand. An increase in the melting temperature (Tm) indicates stabilization of the G4 structure by the ligand.
Protocol:
-
Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide is synthesized with a fluorescent donor (e.g., FAM) at one terminus and a quencher (e.g., TAMRA) at the other. In the folded G-quadruplex conformation, the donor and quencher are in close proximity, leading to FRET and low fluorescence. Upon unfolding (melting), the distance increases, resulting in an increase in donor fluorescence.
-
Reaction Mixture: Prepare a reaction mixture containing the dual-labeled oligonucleotide (e.g., 200 nM) in a relevant buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).
-
Ligand Addition: Add the test compound (e.g., this compound) at the desired concentration (e.g., 1-10 µM). Include a control without the ligand.
-
Thermal Denaturation: Perform the melting experiment using a real-time PCR machine or a dedicated thermal cycler with fluorescence detection.
-
Heat the samples to 95°C for 5 minutes to ensure complete unfolding.
-
Cool the samples slowly to 25°C to allow for G-quadruplex formation.
-
Gradually increase the temperature from 25°C to 95°C at a rate of 0.5°C/min, recording the fluorescence at each temperature increment.
-
-
Data Analysis: Plot the normalized fluorescence intensity against temperature. The melting temperature (Tm) is determined from the midpoint of the sigmoidal melting curve. The ΔTm is calculated as the difference between the Tm in the presence and absence of the ligand.
Experimental Workflow for FRET Melting Assay
Caption: Workflow for determining G-quadruplex stabilization using a FRET melting assay.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to characterize the conformation of G-quadruplex DNA and observe conformational changes upon ligand binding. Different G-quadruplex topologies (e.g., parallel, anti-parallel, hybrid) exhibit distinct CD spectra.
Protocol:
-
Sample Preparation: Prepare a solution of the G-quadruplex-forming oligonucleotide (e.g., 5 µM) in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM KCl, pH 7.2).
-
Ligand Titration: Record the CD spectrum of the DNA alone from 220 to 320 nm. Subsequently, add increasing concentrations of the ligand (e.g., this compound) to the DNA solution and record the spectrum after each addition.
-
Data Analysis: Analyze the changes in the CD spectrum. A significant change in the spectral shape or intensity upon ligand binding can indicate a conformational change in the G-quadruplex or simply the binding event. The characteristic positive peak around 260 nm and a negative peak around 240 nm are indicative of a parallel G-quadruplex, while an anti-parallel structure typically shows a positive peak around 295 nm.
Experimental Workflow for CD Spectroscopy
Caption: Workflow for characterizing G-quadruplex conformation and ligand binding by CD spectroscopy.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand to a target immobilized on a sensor surface.
Protocol:
-
Sensor Chip Preparation: Immobilize a biotinylated G-quadruplex-forming oligonucleotide onto a streptavidin-coated sensor chip.
-
Binding Analysis: Inject a series of concentrations of the analyte (this compound) over the sensor surface and monitor the change in the refractive index, which is proportional to the mass of the bound analyte.
-
Kinetic Analysis: After each injection, flow buffer over the surface to monitor the dissociation of the ligand.
-
Data Fitting: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Experimental Workflow for Surface Plasmon Resonance (SPR)
Caption: Workflow for determining binding kinetics and affinity using Surface Plasmon Resonance.
Signaling Pathway Perturbation by this compound
The binding of this compound to G-quadruplexes in the promoter regions of oncogenes like BCL-2 and k-RAS stabilizes these structures, thereby impeding transcription and leading to the downregulation of the corresponding oncoproteins. This ultimately contributes to the induction of apoptosis in cancer cells.
Signaling Pathway Affected by this compound
Caption: this compound stabilizes G-quadruplexes, inhibiting transcription of anti-apoptotic genes.
Conclusion
References
A Comparative Guide to G-Quadruplex Ligands: MM41 vs. BRACO-19
In the landscape of G-quadruplex (G4) ligands, both MM41 and BRACO-19 have emerged as significant molecules in the quest for novel anticancer therapeutics. While both compounds target these unique four-stranded DNA structures, they exhibit distinct chemical scaffolds, target preferences, and mechanisms of action. This guide provides a detailed, data-supported comparison of this compound and BRACO-19 to assist researchers, scientists, and drug development professionals in understanding their relative performance and potential applications.
At a Glance: Key Differences
| Feature | This compound | BRACO-19 |
| Chemical Class | Tetra-substituted naphthalene diimide | 3,6,9-trisubstituted acridine |
| Primary G4 Target | Promoter G-quadruplexes (e.g., BCL-2, k-RAS) | Telomeric G-quadruplexes |
| Mechanism of Action | Downregulation of oncogene transcription | Telomerase inhibition, telomere uncapping, and induction of DNA damage response |
| Selectivity | Preferentially stabilizes G-quadruplex structures | Shows limited selectivity for G-quadruplexes over duplex DNA[1][2] |
Quantitative Performance Data
The following tables summarize key quantitative data for this compound and BRACO-19 based on available experimental evidence. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: G-Quadruplex Stabilization
| Ligand | G4 Sequence | ΔTm (°C)a | Reference |
| This compound | BCL-2 promoter | 26.4 | [3] |
| k-RAS promoter (k-RAS1) | 22.5 | [3] | |
| k-RAS promoter (k-RAS2) | 19.8 | [3] | |
| BRACO-19 | Human telomeric | >25 | [4] |
aΔTm represents the increase in the melting temperature of the G-quadruplex upon ligand binding, as determined by FRET melting assays. A higher ΔTm indicates greater stabilization.
Table 2: In Vitro Antiproliferative Activity (IC50)
| Ligand | Cell Line | IC50 (µM) | Assay Duration | Reference |
| This compound | MIA PaCa-2 (Pancreatic) | 0.01 | 96 h | |
| A549 (Lung) | 0.03 | 96 h | [5] | |
| 786-0 (Renal) | 0.3-0.5 | 96 h | [5] | |
| BRACO-19 | U87 (Glioblastoma) | 1.45 | 72 h | [6] |
| U251 (Glioblastoma) | 1.55 | 72 h | [6] | |
| UXF1138L (Uterine) | ~2.5 | 5 days | [7] |
Mechanism of Action and Cellular Effects
This compound: Targeting Oncogene Promoters
This compound is a tetra-substituted naphthalene-diimide derivative that demonstrates a preference for G-quadruplex structures located in the promoter regions of key oncogenes.[3] By binding to and stabilizing these G4s, this compound acts as a transcriptional repressor, leading to the downregulation of oncoproteins such as BCL-2 and k-RAS.[3] This targeted approach induces apoptosis in cancer cells and has shown significant anti-tumor activity in in vivo models of pancreatic cancer.[3]
BRACO-19: A Telomere-Centric Approach
BRACO-19, a trisubstituted acridine, primarily targets the G-quadruplex structures formed in the G-rich overhang of telomeres.[8] By stabilizing these structures, BRACO-19 effectively inhibits the catalytic activity of telomerase, the enzyme responsible for maintaining telomere length in most cancer cells.[8][9] This leads to progressive telomere shortening, uncapping of the telomere, and the induction of a DNA damage response.[6][8] The cellular consequences include cell cycle arrest, senescence, and apoptosis.[6][8] However, a notable characteristic of BRACO-19 is its relatively low selectivity for G-quadruplex DNA over double-stranded DNA, which may contribute to off-target effects.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay is used to determine the ability of a ligand to stabilize a G-quadruplex structure. The principle relies on a DNA oligonucleotide labeled with a fluorescent donor and a quencher at its 5' and 3' ends, respectively. In the folded G-quadruplex conformation, the donor and quencher are in close proximity, resulting in low fluorescence. As the DNA unfolds with increasing temperature, the donor and quencher separate, leading to an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the DNA is unfolded. A ligand that stabilizes the G-quadruplex will increase the Tm.
-
Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide is synthesized with a 5'-fluorescent donor (e.g., FAM) and a 3'-quencher (e.g., TAMRA).
-
Assay Buffer: A buffer containing a cation that promotes G-quadruplex formation (typically K+ or Na+) is used, for example, 10 mM lithium cacodylate buffer (pH 7.2) with 10 mM KCl and 90 mM LiCl.[10]
-
Procedure:
-
The labeled oligonucleotide (e.g., 0.2 µM) is annealed in the assay buffer by heating to 95°C for 5 minutes followed by slow cooling to room temperature.
-
The ligand is added at the desired concentration.
-
Fluorescence is monitored over a temperature range (e.g., 25°C to 95°C) with a controlled ramp rate (e.g., 0.5°C/min) using a real-time PCR machine or a dedicated thermal cycler with fluorescence detection.
-
The melting temperature (Tm) is determined from the first derivative of the melting curve.
-
The change in melting temperature (ΔTm) is calculated as (Tm with ligand) - (Tm without ligand).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity and kinetics of a ligand to its target. A G-quadruplex-forming oligonucleotide is immobilized on a sensor chip, and the ligand is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.
-
Oligonucleotide Immobilization: A biotinylated G-quadruplex-forming oligonucleotide is immobilized on a streptavidin-coated sensor chip.
-
Running Buffer: A buffer that maintains the G-quadruplex structure and minimizes non-specific binding is used (e.g., a potassium-containing buffer).
-
Procedure:
-
The running buffer is flowed over the sensor surface to establish a stable baseline.
-
The ligand, at various concentrations, is injected over the surface, and the association is monitored.
-
The running buffer is then flowed over the surface again to monitor the dissociation of the ligand.
-
The sensor surface is regenerated to remove any bound ligand before the next injection.
-
The resulting sensorgrams (response units vs. time) are fitted to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is commonly used to determine the cytotoxic effects of a compound on cancer cells.
-
Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the ligand (e.g., this compound or BRACO-19) for a specified period (e.g., 72 or 96 hours).
-
Procedure:
-
After the treatment period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the ligand that inhibits cell growth by 50%) is determined.
-
Conclusion
This compound and BRACO-19 represent two distinct strategies for targeting G-quadruplexes in cancer therapy. This compound's approach of targeting promoter G4s to downregulate specific oncogenes offers a potentially more targeted therapeutic window. In contrast, BRACO-19's targeting of telomeric G4s provides a broader mechanism of inducing telomere dysfunction, though its lower selectivity for G4s over duplex DNA is a consideration. The choice between these or other G-quadruplex ligands will depend on the specific cancer type, the genetic background of the tumor, and the desired therapeutic outcome. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to make informed decisions in the design and execution of their studies in this promising area of drug discovery.
References
- 1. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of BRACO19 to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments in Small-Molecule Ligands of Medicinal Relevance for Harnessing the Anticancer Potential of G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The G-quadruplex-interactive molecule BRACO-19 inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of G-Quadruplex Ligands: MM41 vs. Telomestatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent G-quadruplex (G4) stabilizing ligands, MM41 and telomestatin. Both molecules have garnered significant interest in oncology research for their potential to target cancer-specific vulnerabilities. This document outlines their mechanisms of action, presents a quantitative comparison of their performance based on experimental data, provides detailed experimental protocols for key assays, and visualizes the signaling pathways they modulate.
Introduction: Targeting G-Quadruplexes in Cancer Therapy
G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are prevalent in telomeric regions and the promoter regions of numerous oncogenes, such as BCL-2 and k-RAS. The stabilization of these G4 structures by small molecules can interfere with key cellular processes like telomere maintenance and oncogene transcription, making them attractive targets for anticancer drug development.
This compound is a synthetic, tetra-substituted naphthalene diimide derivative designed to bind with high affinity to G4 structures. Its primary mechanism of action involves the stabilization of G4s in the promoter regions of the anti-apoptotic gene BCL-2 and the oncogene k-RAS, leading to their transcriptional repression.
Telomestatin , a natural macrocyclic compound isolated from Streptomyces anulatus, is one of the most potent known telomerase inhibitors. It functions by stabilizing the G-quadruplex structure in the 3' single-stranded DNA overhang of telomeres, thereby inhibiting telomerase activity and inducing telomere shortening, which ultimately leads to cellular senescence and apoptosis.[1][2]
Performance Comparison: this compound vs. Telomestatin
The following tables summarize the quantitative data on the performance of this compound and telomestatin from various experimental studies.
Table 1: G-Quadruplex Binding and Stabilization
| Parameter | This compound | Telomestatin | Reference(s) |
| Target G4 Structures | Promoter G4s (BCL-2, k-RAS), Telomeric G4s | Primarily Telomeric G4s | [3][4] |
| Binding Affinity (Kd) | Not explicitly found | Not explicitly found | |
| G4 Stabilization (ΔTm in °C) | BCL-2 promoter: High stabilization; k-RAS promoter: Effective stabilization | Potent stabilization of telomeric G4s | [3] |
| Selectivity for G4 vs. Duplex DNA | High selectivity for G4s | ~70-fold higher selectivity for intramolecular G4s over duplex DNA | [5][6] |
| Preference for G4 Topology | Binds to parallel G4 structures | Preferentially interacts with intramolecular G4 structures | [5][6] |
Table 2: In Vitro Efficacy
| Parameter | This compound | Telomestatin | Reference(s) |
| IC50 (MIA PaCa-2 Pancreatic Cancer Cells) | <10 nM | Not available for direct comparison | [3] |
| Telomerase Inhibition (IC50) | Not a direct telomerase inhibitor | ~5 nM | [7][8] |
| Effect on Target Gene/Protein Expression | Reduces BCL-2 and k-RAS protein levels by ~40% in tumors | Induces dissociation of POT1 and TRF2 from telomeres | [3][9] |
| Cellular Effects | Induces apoptosis | Induces senescence and apoptosis | [3][9] |
Table 3: In Vivo Efficacy
| Parameter | This compound | Telomestatin | Reference(s) |
| Xenograft Model | MIA PaCa-2 pancreatic cancer | U937 leukemia | [3][10] |
| Administration Route | Intravenous | Intraperitoneal | [3][10] |
| Tumor Growth Inhibition | ~80% reduction in tumor growth | Significant reduction in tumor volume | [3][10] |
| Observed Toxicities | Not specified in the provided results | No signs of toxicity reported | [10] |
Signaling Pathways
The distinct mechanisms of this compound and telomestatin lead to the modulation of different cellular signaling pathways, both culminating in anti-tumor effects.
This compound: Downregulation of BCL-2 and k-RAS
This compound exerts its anticancer effects by stabilizing G-quadruplex structures in the promoter regions of the BCL-2 and k-RAS genes, leading to the downregulation of their respective proteins.[3] The inhibition of BCL-2, an anti-apoptotic protein, sensitizes cancer cells to apoptosis. The downregulation of KRAS, a key signaling protein often mutated in pancreatic cancer, disrupts multiple downstream pro-survival and proliferative pathways, including the MAPK and PI3K/AKT pathways.[11][12][13]
Caption: this compound signaling pathway leading to apoptosis and inhibition of proliferation.
Telomestatin: Telomere Dysfunction and Cellular Senescence
Telomestatin's primary mode of action is the stabilization of G-quadruplexes in telomeric DNA. This prevents the binding of telomerase, leading to progressive telomere shortening with each cell division.[1][2] Furthermore, telomestatin can induce the dissociation of the shelterin protein POT1 from the telomere ends, leading to telomere uncapping.[3][9] This uncapped telomere is recognized as a DNA double-strand break, triggering a DNA damage response (DDR). The persistent DDR at telomeres ultimately activates pathways leading to cellular senescence or apoptosis, thereby halting the proliferation of cancer cells.[14][15][16]
Caption: Telomestatin pathway inducing senescence and apoptosis via telomere dysfunction.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
FRET-Based G-Quadruplex Melting Assay
This assay is used to determine the ability of a ligand to stabilize a G-quadruplex structure by measuring the change in melting temperature (ΔTm).
Methodology:
-
Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide is dually labeled with a fluorescent donor (e.g., FAM) and a quencher acceptor (e.g., TAMRA) at its 5' and 3' ends, respectively.
-
Assay Buffer: The labeled oligonucleotide is diluted in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) to a final concentration of 0.2 µM.
-
Ligand Addition: The test compound (this compound or telomestatin) is added to the oligonucleotide solution at a desired concentration (e.g., 1 µM). A control sample without the ligand is also prepared.
-
Thermal Denaturation: The fluorescence of the samples is monitored in a real-time PCR machine as the temperature is gradually increased from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) at a rate of 0.5°C/min.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplex structures are unfolded, which corresponds to the inflection point of the fluorescence melting curve. The ΔTm is calculated as the difference between the Tm in the presence and absence of the ligand.
Caption: Workflow for the FRET-based G-quadruplex melting assay.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method for detecting and quantifying telomerase activity.
Methodology:
-
Cell Lysate Preparation: Cancer cells are lysed using a suitable lysis buffer (e.g., CHAPS-based buffer) to release cellular proteins, including telomerase.
-
Telomerase Extension: The cell lysate is incubated with a synthetic oligonucleotide substrate (TS primer) that is not a telomeric repeat, along with dNTPs. If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of the TS primer.
-
PCR Amplification: The telomerase extension products are then amplified by PCR using a forward primer (TS) and a reverse primer (ACX) that is complementary to the telomeric repeats. An internal PCR control is often included for normalization.
-
Product Detection: The PCR products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized by staining with a fluorescent dye (e.g., SYBR Green). Active telomerase will produce a characteristic ladder of bands with 6 base pair increments.
-
Quantification: The intensity of the telomerase ladder can be quantified and normalized to the internal control to determine the relative telomerase activity.
Caption: Workflow for the Telomeric Repeat Amplification Protocol (TRAP) assay.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (this compound or telomestatin) and incubated for a specified period (e.g., 72 hours). Control wells with untreated cells are included.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL). The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
Both this compound and telomestatin are potent G-quadruplex stabilizing agents with significant anti-cancer properties. Their distinct mechanisms of action provide different avenues for therapeutic intervention. This compound's ability to directly target the transcription of key oncogenes like BCL-2 and k-RAS makes it a promising candidate for cancers driven by these pathways, such as pancreatic cancer. Telomestatin's potent telomerase inhibition and induction of telomere dysfunction offer a broader anti-proliferative strategy applicable to a wide range of telomerase-positive cancers.
The choice between these or similar G-quadruplex ligands for further drug development will depend on the specific cancer type, its underlying genetic drivers, and the desired therapeutic outcome. The experimental protocols and pathway analyses provided in this guide offer a framework for the continued investigation and comparison of these and other novel G-quadruplex-targeting compounds.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Simplified method for the telomeric repeat amplification protocol (TRAP). | Semantic Scholar [semanticscholar.org]
- 3. Telomestatin-induced telomere uncapping is modulated by POT1 through G-overhang extension in HT1080 human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic blocking of RAS downstream signaling and epigenetic pathway in KRAS mutant pancreatic cancer | Aging [aging-us.com]
- 5. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G-Quadruplex stabilization by telomestatin induces TRF2 protein dissociation from telomeres and anaphase bridge formation accompanied by loss of the 3' telomeric overhang in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting KRAS in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting KRAS for the potential treatment of pancreatic ductal adenocarcinoma: Recent advancements provide hope (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Telomere uncapping and vascular aging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Review of Telomere Attrition in Cancer and Aging: Current Molecular Insights and Future Therapeutic Approaches [mdpi.com]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to MM41 and its Derivative CM03 in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G-quadruplex-binding ligand MM41 and its rationally designed derivative, CM03, in the context of pancreatic cancer. The information presented is collated from preclinical studies to aid in the understanding of their respective mechanisms of action, efficacy, and experimental foundations.
Executive Summary
Pancreatic ductal adenocarcinoma (PDAC) remains a significant therapeutic challenge. Both this compound and CM03 represent a novel therapeutic strategy by targeting G-quadruplex structures in the DNA of cancer-related genes, leading to the downregulation of their expression. CM03, a derivative of this compound, was designed for an improved pharmacological profile and has demonstrated superior anti-tumor activity in preclinical models of pancreatic cancer.
In Vitro Efficacy
The anti-proliferative activities of this compound and CM03 have been evaluated in pancreatic cancer cell lines. The available data indicates potent low nanomolar efficacy for both compounds.
| Compound | Cell Line | IC50 / GI50 | Reference |
| This compound | MIA PaCa-2 | ~10 nM | [1] |
| CM03 | Cancer Cell Lines (general) | ~10 nM | [2] |
In Vivo Efficacy
Direct comparative studies in animal models of pancreatic cancer have demonstrated the superior efficacy of CM03 over this compound and the standard-of-care chemotherapeutic, gemcitabine.
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings | Reference |
| This compound | MIA PaCa-2 Xenograft | 15 mg/kg, IV, twice weekly for 40 days | ~80% | Significant tumor growth decrease. | [3] |
| CM03 | MIA PaCa-2 Xenograft | 15 mg/kg, IV, twice weekly for 28 days | Statistically significant tumor regression | Superior anti-tumor effect compared to this compound and gemcitabine; persistent effect after cessation of dosing. | [2][4] |
| Gemcitabine | MIA PaCa-2 Xenograft | Not specified in detail | Less effective than CM03 | - | [4] |
Mechanism of Action and Signaling Pathways
Both this compound and CM03 exert their anticancer effects by binding to and stabilizing G-quadruplex structures in the promoter regions of oncogenes, thereby inhibiting their transcription.
This compound has been shown to specifically target the G-quadruplexes in the promoter regions of the KRAS and BCL-2 genes.[1] The downregulation of these key proteins, which are crucial for cancer cell proliferation and survival, leads to apoptosis.
CM03 , as a rationally designed derivative, exhibits a broader mechanism of action. Whole-transcriptome analysis has revealed that CM03 down-regulates a large number of genes that are rich in putative G-quadruplex elements. These genes are involved in essential pathways for pancreatic cancer survival, metastasis, and drug resistance. The most significantly down-regulated pathways include the Hippo signaling pathway , axon guidance , and endocytosis pathways .
Below are diagrams illustrating the proposed signaling pathways affected by this compound and CM03.
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound and CM03 in pancreatic cancer cell lines.
Methodology:
-
Cell Culture: Pancreatic cancer cell lines (e.g., MIA PaCa-2) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the assay period.
-
Compound Treatment: After allowing the cells to adhere overnight, they are treated with a serial dilution of this compound or CM03 for a specified duration (e.g., 72 or 96 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the untreated control, and the IC50/GI50 values are calculated by fitting the data to a dose-response curve using appropriate software.
In Vivo Xenograft Study (MIA PaCa-2 Model)
Objective: To evaluate the anti-tumor efficacy of this compound and CM03 in a mouse model of pancreatic cancer.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., female CD-1 nude mice) are used.
-
Tumor Cell Implantation: MIA PaCa-2 cells are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly using calipers.
-
Treatment Administration: Mice are randomized into treatment groups (e.g., vehicle control, this compound, CM03, gemcitabine). The compounds are administered intravenously (IV) at specified doses and schedules (e.g., 15 mg/kg, twice weekly).
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the anti-tumor efficacy between the different treatment groups.
Below is a workflow diagram for the in vivo xenograft study.
Conclusion
Both this compound and its derivative CM03 are promising G-quadruplex-targeting agents for pancreatic cancer. The available preclinical data suggests that CM03 has a superior in vivo anti-tumor profile compared to this compound, likely due to its broader impact on multiple oncogenic signaling pathways. Further investigation into the detailed molecular mechanisms and the development of more comprehensive comparative in vitro studies across a wider panel of pancreatic cancer cell lines will be crucial for the continued development of this class of compounds.
References
Synergistic effects of MM41 with conventional chemotherapy
To provide a comprehensive comparison guide on the synergistic effects of MM41 with conventional chemotherapy, we first need to identify "this compound." Initial searches for a compound or drug designated "this compound" in the context of cancer therapy and synergistic effects with chemotherapy have not yielded specific results. This suggests that "this compound" may be an internal code name for a compound in early-stage development, a component of a specific, less-publicized study, or potentially a misnomer.
Therefore, we kindly request that you provide more specific information regarding this compound. For instance:
-
What is the nature of this compound? (e.g., small molecule inhibitor, antibody, natural product)
-
What is its proposed mechanism of action?
-
Are there any publications or patents associated with this compound?
-
In what cancer type(s) is this compound being investigated?
Once this information is available, a thorough and accurate comparison guide can be compiled, detailing its synergistic effects with conventional chemotherapies, including quantitative data, experimental protocols, and visualizations of relevant pathways and workflows as requested.
Navigating the Landscape of Cancer Therapeutics: A Closer Look at MM41 and K-RAS Inhibition
For researchers, scientists, and professionals in drug development, the quest for effective cancer therapies often involves a deep dive into the mechanisms of novel compounds. This guide addresses the compound MM41 in the context of K-RAS inhibition, clarifying its role and comparing the broader therapeutic strategy to established K-RAS inhibitors based on available data.
Initial investigations into this compound as a direct K-RAS inhibitor have revealed a nuanced reality. Contrary to the premise of direct K-RAS engagement, current scientific literature identifies this compound not as a K-RAS inhibitor, but as a potent stabilizer of G-quadruplex DNA structures within human telomeres and gene promoters.[1][2] Its anti-cancer activity, notably against the MIA PaCa-2 pancreatic cancer cell line with an IC50 of less than 10 nM, stems from this distinct mechanism of action.[1][2] At present, publically available in vivo studies confirming the K-RAS inhibition by this compound are not available, precluding a direct comparative analysis of its in vivo efficacy against established K-RAS inhibitors.
This guide will, therefore, serve to elucidate the mechanism of this compound, provide a comparative overview of prominent K-RAS inhibitors with supporting data, and offer standardized experimental protocols relevant to the in vivo assessment of anti-cancer compounds.
Understanding the Mechanism: this compound vs. K-RAS Inhibitors
This compound: A G-Quadruplex Stabilizer
This compound exerts its cytotoxic effects by binding to and stabilizing G-quadruplexes. These are secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in telomeres and gene promoter regions, including that of the K-RAS oncogene. By stabilizing these structures, this compound can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.
K-RAS Inhibitors: Targeting a Key Oncogenic Driver
Mutations in the K-RAS gene are found in a significant percentage of all human cancers, making it a prime target for therapeutic intervention.[3] K-RAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations, such as G12C, lock K-RAS in its active state, leading to constitutive activation of downstream signaling pathways that drive tumor growth and proliferation.
The development of covalent inhibitors targeting the K-RAS G12C mutation, such as Sotorasib (AMG 510) and Adagrasib (MRTX849), marked a significant breakthrough.[3][4] These molecules specifically bind to the mutant cysteine residue, trapping K-RAS in its inactive state and blocking downstream signaling.
Comparative Performance of K-RAS G12C Inhibitors
While in vivo data for this compound is not available for a direct comparison, the clinical performance of approved K-RAS G12C inhibitors provides a benchmark for efficacy in this target space. The following tables summarize key data from clinical trials of Sotorasib and Adagrasib in non-small cell lung cancer (NSCLC).
| Compound | Clinical Trial | Indication | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Sotorasib | CodeBreak 100 (Phase II) | Advanced KRAS G12C-mutated NSCLC | 37.1%[5] | 6.8 months[5][6] | 12.5 months[5] |
| Adagrasib | KRYSTAL-1 (Phase I/II) | Advanced KRAS G12C-mutated NSCLC | 42.9% | 6.5 months | 12.6 months |
| Compound | Mechanism of Action | Half-life | Key Adverse Events |
| Sotorasib | Irreversible covalent inhibitor of KRAS G12C | ~5.5 hours | Diarrhea, nausea, fatigue, increased liver enzymes[3] |
| Adagrasib | Irreversible covalent inhibitor of KRAS G12C | ~23 hours | Nausea, diarrhea, vomiting, fatigue, QTc prolongation |
Experimental Protocols for In Vivo Assessment
The following provides a generalized methodology for evaluating the in vivo efficacy of an anti-cancer compound, which would be applicable to future studies of this compound or other novel agents.
Xenograft Mouse Model Protocol
-
Cell Culture: Human cancer cells (e.g., MIA PaCa-2 for pancreatic cancer, or an appropriate K-RAS mutant line) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) aged 6-8 weeks are used.
-
Tumor Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The investigational compound (e.g., this compound) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. A vehicle control is administered to the control group.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include body weight changes (as a measure of toxicity), overall survival, and analysis of biomarkers from tumor tissue upon study completion.
-
Statistical Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are performed to determine the significance of any anti-tumor effects.
Visualizing Molecular Pathways and Experimental Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the K-RAS signaling pathway and a typical in vivo experimental workflow.
Caption: K-RAS signaling pathway and point of intervention for G12C inhibitors.
Caption: Generalized workflow for in vivo anti-cancer compound efficacy studies.
References
- 1. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 2. This compound Supplier | CAS 1429028-96-5 | AOBIOUS [aobious.com]
- 3. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer (21.03.2025) [di.aerzteblatt.de]
- 4. selective-kras-g12c-inhibitors-in-non-small-cell-lung-cancer-chemistry-concurrent-pathway-alterations-and-clinical-outcomes - Ask this paper | Bohrium [bohrium.com]
- 5. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MM41's Anti-Tumor Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tumor effects of MM41, a potent G-quadruplex ligand, across various cancer models. We present supporting experimental data, detailed methodologies, and a comparative analysis with other G-quadruplex stabilizing agents.
This compound, a tetra-substituted naphthalene-diimide derivative, has emerged as a promising anti-cancer agent due to its ability to bind and stabilize G-quadruplex (G4) structures in the promoter regions of key oncogenes. This stabilization leads to the downregulation of their transcription, offering a targeted approach to cancer therapy. This guide summarizes the current understanding of this compound's efficacy, mechanism of action, and provides a comparative landscape of its performance against other G4 ligands.
Comparative Efficacy of this compound Across Cancer Cell Lines
The anti-proliferative activity of this compound has been evaluated in a panel of human cancer cell lines, demonstrating a range of potencies. The half-maximal inhibitory concentration (IC50) values, determined by a 96-hour Sulforhodamine B (SRB) assay, are summarized below.
| Cell Line | Cancer Type | IC50 (nM)[1] |
| MIA-PaCa-2 | Pancreatic Cancer | 10 |
| A549 | Lung Cancer | Data not available |
| 786-0 | Renal Cancer | ~300-500 |
| RCC4 | Renal Cancer | ~300-500 |
| WI-38 | Normal Fibroblast | >500 |
Note: While a direct IC50 value for A549 was not found, it was noted that this compound was most active against lung (A549) and pancreatic (MIA-PaCa2) cancer lines, and 30-50-fold less active against two renal cancer lines (786-0 and RCC4)[1]. Further research is needed to establish the precise IC50 values for this compound in a broader range of cancer cell lines, including breast and glioblastoma models.
In Vivo Anti-Tumor Activity of this compound
In a preclinical xenograft model using MIA PaCa-2 human pancreatic cancer cells, this compound demonstrated significant in vivo anti-tumor activity. Intravenous administration of this compound at a dose of 15 mg/kg twice weekly resulted in an approximately 80% reduction in tumor growth[2]. This highlights the potential of this compound as a therapeutic agent for pancreatic cancer.
Comparison with Alternative G-Quadruplex Ligands
Several other G-quadruplex ligands have been developed and tested for their anti-cancer properties. While direct head-to-head comparative studies with this compound are limited, the following table summarizes the reported activities of two notable alternatives, BRACO-19 and RHPS4.
| Ligand | Cancer Model(s) | Key Findings |
| BRACO-19 | Uterus Carcinoma (UXF1138L xenograft), Glioblastoma (U87, U251, SHG-44 cell lines) | Showed 96% tumor growth inhibition in the uterus carcinoma xenograft model. IC50 values in glioblastoma cell lines ranged from 1.45 to 2.5 µM. |
| RHPS4 | Glioblastoma (xenograft model) | Effectively blocked tumor growth in a glioblastoma xenograft model, suggesting targeting of the stem cell compartment. |
Mechanism of Action: Targeting BCL2 and KRAS
This compound exerts its anti-tumor effects by stabilizing G-quadruplex structures located in the promoter regions of the B-cell lymphoma 2 (BCL2) and Kirsten rat sarcoma viral oncogene homolog (KRAS) genes[2]. This stabilization impedes the transcriptional machinery, leading to a decrease in the production of BCL2 and KRAS proteins.
BCL2 is a key anti-apoptotic protein, and its downregulation sensitizes cancer cells to apoptosis (programmed cell death). KRAS is a central node in signaling pathways that drive cell proliferation, survival, and differentiation. By inhibiting KRAS expression, this compound disrupts these critical cancer-promoting signals.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
The anti-proliferative activity of this compound is determined using the Sulforhodamine B (SRB) assay, a colorimetric assay that estimates cell number by staining total cellular protein.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 96 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using a suitable software.
In Vivo Pancreatic Cancer Xenograft Model
The in vivo efficacy of this compound is evaluated using a subcutaneous xenograft model with MIA PaCa-2 human pancreatic cancer cells in immunodeficient mice.
Materials:
-
MIA PaCa-2 cells
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Matrigel
-
This compound formulation for intravenous injection
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest MIA PaCa-2 cells and resuspend them in a mixture of culture medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse[1].
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers two to three times per week to calculate tumor volume.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 10 or 15 mg/kg) intravenously twice weekly. The control group receives the vehicle.
-
Efficacy Evaluation: Continue treatment and tumor monitoring for a specified period (e.g., 4-6 weeks). The primary endpoint is typically tumor growth inhibition. Body weight and overall health of the mice should also be monitored.
-
Pharmacodynamic Studies: At the end of the study, tumors can be excised for further analysis, such as Western blotting to assess the levels of BCL2 and KRAS proteins.
Conclusion
This compound demonstrates potent and selective anti-tumor activity in preclinical models of pancreatic cancer by targeting G-quadruplex structures in the promoters of the BCL2 and KRAS oncogenes. While its efficacy in other cancer types requires further investigation, the available data suggest that this compound is a promising candidate for further development. This guide provides a foundational understanding of this compound's performance and the experimental approaches to its evaluation, serving as a valuable resource for researchers in the field of oncology drug discovery.
References
G-Quadruplex Targeting in Oncology: A Comparative Guide to Alternatives for MM41
For Researchers, Scientists, and Drug Development Professionals
The targeting of G-quadruplexes (G4s), non-canonical four-stranded DNA structures prevalent in the promoter regions of oncogenes and telomeres, represents a promising frontier in cancer therapy. MM41, a potent G4-stabilizing ligand, has demonstrated significant anti-tumor activity. However, the quest for improved efficacy, selectivity, and pharmacological properties has spurred the development of numerous alternative compounds. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in selecting the optimal tools for their cancer research endeavors.
Performance Comparison of G-Quadruplex Ligands
The efficacy of G4 ligands is primarily assessed by their ability to stabilize G-quadruplex structures, their selectivity for G4 over duplex DNA, and their cytotoxic effects on cancer cells. The following tables summarize the quantitative performance of this compound and its key alternatives.
G-Quadruplex Stabilization Potential (ΔTm in °C)
The thermal stabilization of a G-quadruplex upon ligand binding is a key indicator of its potency. This is often measured by the change in melting temperature (ΔTm) using a Fluorescence Resonance Energy Transfer (FRET) melting assay. A higher ΔTm value signifies greater stabilization.
| Ligand | Telomeric G4 | c-MYC G4 | BCL-2 G4 | k-RAS G4 | Duplex DNA | Reference(s) |
| This compound | >25 | >25 | 26.4 | 22.5 (k-RAS1), 19.8 (k-RAS2) | Low | [1] |
| CX-5461 | ~30 | ~25 | - | - | ~10 | [1][2] |
| Pyridostatin (PDS) | >20 | >20 | - | - | Low | [3] |
| BRACO-19 | >20 | - | - | - | Moderate | [4] |
| RHPS4 | High | - | - | - | Moderate | [5] |
| CM03 | High | High | High | High | Low | [6] |
| CX-3543 | - | Stabilizes | - | - | Low | [7] |
Cellular Activity (GI50 in µM)
The half-maximal growth inhibition (GI50) is a measure of a compound's ability to inhibit the growth of cancer cells. Lower GI50 values indicate higher potency.
| Ligand | Pancreatic Cancer (MIA PaCa-2) | Pancreatic Cancer (PANC-1) | Breast Cancer (MDA-MB-231) | Glioblastoma (U87) | Colon Cancer (HCT-116) | Reference(s) |
| This compound | Potent (in vivo) | - | - | - | - | [8] |
| CX-5461 | - | - | Sensitive | - | - | [9] |
| Pyridostatin (PDS) | - | - | - | - | ~1 | [8] |
| BRACO-19 | - | - | - | 1.45 | - | [1] |
| RHPS4 | 5.4 | - | - | 1.1 | 5.7 | [2][10] |
| CM03 | 0.009 | 0.0156 | - | - | - | [4] |
| CX-3543 | Average 2.36 (across multiple lines) | Average 2.36 (across multiple lines) | Average 2.36 (across multiple lines) | Average 2.36 (across multiple lines) | Average 2.36 (across multiple lines) | [11] |
Key Alternatives to this compound: A Closer Look
CX-5461 (Pidnarulex)
Currently in clinical trials, CX-5461 has shown significant promise, particularly in cancers with BRCA1/2 deficiencies[1][2]. It exhibits strong stabilization of various G-quadruplexes, including telomeric and c-MYC G4s, with a notable selectivity over duplex DNA[1][2]. Its mechanism of action is linked to the induction of DNA damage and the inhibition of ribosomal DNA transcription[12][13].
Pyridostatin (PDS)
Pyridostatin is a well-characterized G4 ligand that demonstrates broad-spectrum G4 stabilization[3]. It has been shown to induce a DNA damage response at telomeres and down-regulate the expression of oncogenes like SRC[14]. Its chemical structure has served as a scaffold for the development of other G4-targeting agents[15].
BRACO-19
This trisubstituted acridine derivative is a potent telomerase inhibitor that acts by stabilizing telomeric G-quadruplexes[1][16]. In vivo studies have shown its ability to inhibit tumor growth and interfere with telomerase function[12]. However, its development has been hampered by issues with membrane permeability.
RHPS4
RHPS4 is another potent telomerase inhibitor that stabilizes telomeric G-quadruplexes and induces a senescent-like growth arrest in cancer cells[5][17]. It has demonstrated anti-proliferative effects in various cancer cell lines, including those from brain tumors[10].
CM03
A rationally designed derivative of this compound, CM03, exhibits potent anti-proliferative activity, particularly in pancreatic cancer cell lines, with GI50 values in the nanomolar range[4][6]. It is designed to have an improved pharmacological profile compared to its predecessor[6].
CX-3543 (Quarfloxin)
As the first G4-interactive agent to enter clinical trials, CX-3543 targets G-quadruplexes in ribosomal DNA, leading to the inhibition of rRNA synthesis and induction of apoptosis[7][18]. While it showed a good safety profile, its clinical efficacy was limited[19].
Experimental Protocols
Reproducibility and comparability of data are paramount in scientific research. Below are detailed methodologies for key experiments cited in this guide.
FRET Melting Assay for G-Quadruplex Stabilization
This assay measures the increase in the melting temperature (Tm) of a fluorescently labeled G-quadruplex-forming oligonucleotide upon ligand binding.
Principle: A DNA oligonucleotide with a G4-forming sequence is dually labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA). In the folded G4 conformation, the donor and quencher are in close proximity, resulting in fluorescence quenching. As the temperature increases, the G4 structure unfolds, separating the donor and quencher and leading to an increase in fluorescence. The Tm is the temperature at which 50% of the G4s are unfolded. A stabilizing ligand will increase the Tm.
Protocol:
-
Oligonucleotide Preparation: Synthesize a G4-forming oligonucleotide with a fluorescent donor at the 5' end and a quencher at the 3' end.
-
Annealing: Anneal the oligonucleotide in a buffer containing a physiologically relevant concentration of potassium ions (e.g., 100 mM KCl) by heating to 95°C for 5 minutes followed by slow cooling to room temperature.
-
Reaction Setup: In a 96-well PCR plate, prepare reactions containing the annealed oligonucleotide (e.g., 0.2 µM), the G4 ligand at various concentrations, and the appropriate buffer.
-
Melting Curve Analysis: Use a real-time PCR machine to monitor the fluorescence of the donor dye as the temperature is increased from room temperature to 95°C at a controlled ramp rate (e.g., 0.5°C/min).
-
Data Analysis: The Tm is determined from the first derivative of the melting curve. The ΔTm is calculated as the difference in Tm between the ligand-treated and untreated samples.
G4-Fluorescent Intercalator Displacement (G4-FID) Assay
This assay assesses the ability of a compound to displace a fluorescent probe bound to a G-quadruplex, providing a measure of its binding affinity.
Principle: A fluorescent probe, such as Thiazole Orange (TO), exhibits a significant increase in fluorescence upon binding to a G-quadruplex. A G4 ligand will compete with the probe for binding, leading to a decrease in fluorescence.
Protocol:
-
Oligonucleotide Preparation: Prepare the G4-forming oligonucleotide and a duplex DNA control by annealing in the appropriate buffer.
-
Reaction Setup: In a 96-well plate, prepare reactions containing the G4 or duplex DNA (e.g., 0.25 µM), the fluorescent probe (e.g., 0.5 µM Thiazole Orange), and the test ligand at increasing concentrations.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 5 minutes) to allow binding to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the probe.
-
Data Analysis: The concentration of the ligand that causes a 50% reduction in the fluorescence signal (DC50) is determined. A lower DC50 value indicates a higher binding affinity.
Cell Viability Assay (e.g., SRB Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the G4 ligand for a specified period (e.g., 72 hours).
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB dye.
-
Washing and Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.
-
Data Analysis: The GI50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.
Signaling Pathways and Experimental Workflows
The stabilization of G-quadruplexes by small molecules can trigger various cellular signaling pathways, primarily the DNA Damage Response (DDR) pathway. The following diagrams, generated using the DOT language, illustrate these processes and a typical experimental workflow.
Caption: DNA Damage Response Pathway Induced by G4 Ligands.
Caption: Workflow for G-Quadruplex Ligand Evaluation.
References
- 1. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Anticancer Properties of Novel Bis-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Multiple Effector Pathways in Pancreatic Ductal Adenocarcinoma with a G-Quadruplex-Binding Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyridostatin | CAS:1085412-37-8 | Drug used for promoting growth arrest | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RHPS4 G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. The G-quadruplex-interactive molecule BRACO-19 inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. On the Road to Fight Cancer: The Potential of G-Quadruplex Ligands as Novel Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Anticancer activity of CX-3543: a direct inhibitor of rRNA biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for MM41
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of the product identified as MM41, fostering a culture of safety and trust in your laboratory operations.
The following procedures are based on the Safety Data Sheet (SDS) for this compound and general hazardous waste disposal best practices. Always consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound requires:
-
Protective Gloves: Wear impervious gloves to prevent skin contact.[1]
-
Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of inhaling dust, fumes, or aerosols.[1]
-
Eye Protection: ANSI-approved chemical safety goggles are necessary to protect against splashes.[1]
-
Protective Clothing: Wear appropriate lab coats or other protective clothing to prevent skin exposure.[1]
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse. In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.
-
Swallowing: If swallowed, call a poison center or doctor immediately. Do NOT induce vomiting.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[1]
-
Waste Identification and Labeling:
-
Container Management:
-
Waste Segregation and Storage:
-
Do not mix this compound waste with other waste streams.
-
Store the waste in a designated "Satellite Accumulation Area" within the laboratory.[5]
-
Segregate this compound waste from incompatible materials. As a general practice, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[3][5]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
-
The contents and the container must be disposed of at an approved waste disposal plant.
-
Disposal of Empty Containers
Empty containers that held this compound may still retain product residue and should be handled as hazardous waste.[6]
-
Triple Rinsing: A common procedure for decontaminating empty containers is to triple-rinse them with a suitable solvent that can remove the chemical residue.[2][4]
-
Rinsate Collection: The solvent rinsate from this process must be collected and disposed of as hazardous waste.[2][4]
-
Final Container Disposal: After triple-rinsing and allowing the container to air dry, it may be possible to dispose of it in the regular trash. However, confirm this procedure with your local EHS guidelines.[2]
Quantitative Data Summary
No specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal, was available in the provided safety data sheets. All disposal must be handled as hazardous waste.
| Parameter | Guideline |
| Waste Classification | Hazardous Waste |
| Mixing with Other Waste | Prohibited |
| Container Fill Level | Maximum 75% capacity[3][4] |
| Disposal Method | Approved Waste Disposal Plant via licensed contractor |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. gram.edu [gram.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. mcgill.ca [mcgill.ca]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. abpbio.com [abpbio.com]
Essential Safety and Logistical Information for Handling MM41
Disclaimer: No specific Safety Data Sheet (SDS) for MM41 (CAS No. 1429028-96-5) was publicly available at the time of this writing. The following safety and handling recommendations are based on the known properties of this compound as a G-quadruplex stabilizer and data for chemically similar compounds, such as naphthalene diimide derivatives. It is imperative to supplement this information with a thorough internal risk assessment before handling this compound.
This compound is a potent human telomeric and gene promoter DNA G-quadruplex stabilizer investigated for its anti-tumor activity, particularly in pancreatic cancer.[1] Its mechanism involves binding to and stabilizing G-quadruplex structures in the promoter regions of oncogenes like BCL-2 and k-RAS, leading to the downregulation of their transcription. This guidance provides essential information for the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Given the nature of this compound as a DNA-interacting agent with cytotoxic potential, a stringent PPE protocol is mandatory.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard. | Protects against accidental splashes of this compound solutions, which could cause eye irritation or absorption. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended. | Prevents skin contact and absorption. Given that this compound is a DNA-interacting agent, skin exposure should be strictly avoided. |
| Body Protection | A lab coat worn over full-length pants and closed-toe shoes. A chemically resistant apron is recommended when handling larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. If aerosols may be generated or if working with the powder outside of a containment system, a NIOSH-approved respirator is necessary. | Minimizes the risk of inhaling the compound, which could have systemic effects. |
Table 1: Recommended Personal Protective Equipment for Handling this compound.
Operational Plan: Handling and Storage
Engineering Controls:
-
All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible in the work area.
Safe Handling Practices:
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Prepare solutions in a well-ventilated area, preferably within a fume hood.
Storage:
-
Store this compound powder at -20°C for long-term stability.
-
Solutions of this compound in solvents like DMSO can be stored at -80°C.
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
| Storage Condition | Duration |
| Powder at -20°C | Up to 3 years |
| In solvent at -80°C | Up to 1 year |
Table 2: Recommended Storage Conditions for this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect disposable labware (e.g., pipette tips, tubes) contaminated with this compound in a dedicated, clearly labeled hazardous waste container lined with a plastic bag.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a sealed, properly labeled, and chemically compatible hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Sharps: Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure:
-
All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Containers must be clearly labeled with "Hazardous Waste" and the full chemical name ("this compound").
Experimental Protocols
General Protocol for Treating Pancreatic Cancer Cell Lines with this compound
This protocol provides a general guideline for assessing the cytotoxic effects of this compound on pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1).
Materials:
-
Pancreatic cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI 1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound powder
-
Sterile DMSO for stock solution preparation
-
Sterile, tissue culture-treated plates (e.g., 96-well plates)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: a. Culture pancreatic cancer cells to ~80% confluency. b. Trypsinize the cells, neutralize with complete medium, and centrifuge to pellet the cells. c. Resuspend the cell pellet in fresh complete medium and perform a cell count. d. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. e. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Preparation of this compound Working Solutions: a. Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C. b. On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from nanomolar to micromolar concentrations). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
-
Cell Treatment: a. After 24 hours of incubation, carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound working solutions to the respective wells. Include wells with medium containing only the vehicle (DMSO) as a negative control. c. Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Assessment of Cell Viability: a. At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: a. Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. b. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
Mandatory Visualizations
Signaling Pathway of this compound Action
This compound acts by binding to and stabilizing G-quadruplex (G4) secondary structures in the promoter regions of key oncogenes, such as BCL-2 and k-RAS. This stabilization impedes the transcriptional machinery, leading to a downregulation of gene expression. The reduction in the anti-apoptotic protein Bcl-2 and the signaling protein K-Ras ultimately promotes apoptosis in cancer cells.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
